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  • Product: p-Acetamidobenzenestibonic acid
  • CAS: 98-76-0

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis and Characterization of p-Acetamidobenzenestibonic Acid: A Guide for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals and Researchers Executive Summary The legacy of organometalloid compounds in medicine, particularly those containing arsenic and antimony, presents a compell...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

The legacy of organometalloid compounds in medicine, particularly those containing arsenic and antimony, presents a compelling case for their re-evaluation in an era of growing therapeutic challenges.[1][2] Historically, these agents were mainstays in the treatment of parasitic diseases.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of p-Acetamidobenzenestibonic acid, a pentavalent organoantimony compound. By leveraging the foundational principles of diazonium chemistry and modern analytical techniques, we offer a self-validating protocol designed for reproducibility and clarity. This document serves as a technical resource for researchers and drug development professionals aiming to explore the therapeutic potential of novel organoantimony scaffolds.

Introduction: Revitalizing a Legacy Pharmacophore

The use of antimony compounds in medicine is a practice that spans centuries, from the use of tartar emetic for fevers and parasitic infections to more structured organic antimonials developed in the early 20th century.[1] These compounds, alongside their arsenical counterparts like Salvarsan, represented the dawn of modern chemotherapy.[3] While many were superseded by the advent of antibiotics, the rise of drug-resistant pathogens and the need for novel mechanisms of action have spurred renewed interest in these "forgotten" pharmacophores.[2][4]

p-Acetamidobenzenestibonic acid is a particularly compelling target. The p-acetamido group is a common motif in medicinal chemistry, often used to modulate the pharmacokinetic and pharmacodynamic properties of a parent amine. Its presence on a stibonic acid core offers a unique scaffold for developing new therapeutic agents. This guide details a robust synthetic route via the Bart reaction and outlines a full suite of characterization techniques to ensure structural integrity and purity.

Part I: Synthesis of p-Acetamidobenzenestibonic Acid

The synthesis hinges on a classic and reliable transformation: the Bart reaction. This process involves the diazotization of an aromatic amine followed by its reaction with an antimony(III) salt to form an arylstibonic acid.

Underlying Principle: The Bart Reaction

The synthesis is a two-step, one-pot procedure:

  • Diazotization: The primary aromatic amine of 4-aminoacetanilide is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Stibonation: The diazonium salt solution is then added to a solution of antimony trichloride (SbCl₃). The diazonium group is replaced by the antimony moiety, which is subsequently oxidized to the pentavalent stibonic acid state during workup.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system. Successful execution of each step is a prerequisite for the next, ensuring process integrity.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-AminoacetanilideReagent Grade, ≥98%Standard SupplierStarting Material
Hydrochloric Acid (HCl)Concentrated, 37%Standard SupplierFor diazotization
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard SupplierDiazotizing agent
Antimony(III) Chloride (SbCl₃)Anhydrous, ≥99%Standard SupplierAntimony source
Sodium Hydroxide (NaOH)Reagent Grade, ≥98%Standard SupplierFor pH adjustment
Deionized WaterType IIn-house---
Ice---In-house---
Filter PaperWhatman No. 1 or equivalentStandard Supplier---

Procedure:

  • Preparation of the Amine Salt (Vessel A):

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 15.0 g (0.1 mol) of 4-aminoacetanilide.

    • Slowly add 100 mL of deionized water followed by 25 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed. Some gentle heating may be required, but ensure the solution is cooled back to room temperature before proceeding.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. This temperature is paramount for the stability of the diazonium salt to be formed.

  • Diazotization (Vessel A):

    • In a separate 100 mL beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of cold deionized water.

    • Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution in Vessel A over 30 minutes. The rate of addition must be controlled to keep the temperature below 5 °C.

    • After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0–5 °C.

  • Preparation of the Antimony Solution (Vessel B):

    • In a 1 L beaker, dissolve 22.8 g (0.1 mol) of antimony(III) chloride in 100 mL of concentrated hydrochloric acid. Caution: This is an exothermic process.

  • Stibonation Reaction:

    • Place the beaker containing the antimony solution (Vessel B) in a large ice bath.

    • Slowly and carefully, pour the cold diazonium salt solution from Vessel A into the stirred antimony solution in Vessel B. Vigorous evolution of nitrogen gas will occur. Maintain stirring and cooling throughout the addition.

    • Allow the reaction mixture to stand in the ice bath for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of 20% sodium hydroxide solution until the pH is approximately 7. A crude precipitate of p-acetamidobenzenestibonic acid will form.

    • Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with 500 mL of cold deionized water, followed by 100 mL of cold ethanol to remove residual impurities.

    • The product can be further purified by recrystallization from hot water. Dissolve the crude solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals.

    • Dry the purified white to off-white crystalline product in a vacuum oven at 60 °C overnight. The expected yield is 65-75%.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for p-Acetamidobenzenestibonic Acid cluster_diazotization Step 1: Diazotization cluster_stibonation Step 2: Stibonation (Bart Reaction) cluster_workup Step 3: Workup & Purification start 4-Aminoacetanilide in HCl diazonium p-Acetamido- benzenediazonium Chloride start->diazonium Add NaNO₂ (0-5 °C) na_no2 NaNO₂ Solution na_no2->diazonium reaction_mix Reaction Mixture diazonium->reaction_mix Add to SbCl₃ (Ice Bath) sbcl3 SbCl₃ in HCl sbcl3->reaction_mix crude_product Crude Precipitate reaction_mix->crude_product Neutralize (NaOH) & Filter purified_product Purified p-Acetamidobenzenestibonic Acid crude_product->purified_product Recrystallize from Hot Water

Caption: Figure 1: Synthesis Workflow for p-Acetamidobenzenestibonic Acid.

Part II: Characterization and Structural Elucidation

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating dataset.

Spectroscopic and Analytical Methods

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key structural motifs.

  • Expected Absorptions: The spectrum should confirm the integrity of the p-acetamido group and the presence of the aryl-antimony bond.[5]

    • ~3300 cm⁻¹: N-H stretch (amide).

    • ~1670 cm⁻¹: C=O stretch (Amide I band).

    • ~1540 cm⁻¹: N-H bend and C-N stretch (Amide II band).

    • ~1600, ~1500 cm⁻¹: C=C stretches of the aromatic ring.

    • ~840 cm⁻¹: C-H out-of-plane bend, indicative of 1,4-disubstitution.

    • 440–470 cm⁻¹: Sb-C stretch, a key indicator of successful stibonation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H NMR provides detailed information about the electronic environment of protons in the molecule, confirming the substitution pattern and structural integrity.

  • Expected Resonances (in DMSO-d₆):

    • ~10.0 ppm (singlet, 1H): Amide N-H proton.

    • ~7.8 ppm (doublet, 2H) & ~7.6 ppm (doublet, 2H): Aromatic protons exhibiting an AA'BB' pattern, characteristic of a 1,4-disubstituted benzene ring.

    • ~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group.

Mass Spectrometry (MS)

  • Principle: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, confirming its elemental composition.

  • Expected Ion: For C₈H₁₀NO₄Sb, the calculated exact mass is approximately 304.97 g/mol for the most abundant isotopes. The observed mass should be within 5 ppm of this value.

Elemental Analysis

  • Principle: Combustion analysis provides the weight percentage of C, H, and N in the final compound.

  • Theoretical Values:

    • C: 31.41%

    • H: 3.30%

    • N: 4.58%

  • Acceptance Criteria: Experimental values should be within ±0.4% of the theoretical values to confirm purity.

Characterization Workflow Diagram

Characterization_Workflow Figure 2: Analytical Workflow for Product Characterization cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis cluster_results Data Interpretation start Purified Solid Sample ir FT-IR Spectroscopy start->ir Functional Groups nmr ¹H NMR Spectroscopy start->nmr Proton Environment ms High-Resolution MS start->ms Molecular Formula ea Elemental Analysis (CHN) start->ea Elemental Composition results Structural Confirmation & Purity Assessment ir->results nmr->results ms->results ea->results

Caption: Figure 2: Analytical Workflow for Product Characterization.

Data Summary and Interpretation

A successful synthesis will yield data consistent with the values presented below. This table serves as a benchmark for researchers executing this protocol.

Table 1: Expected Analytical Data for p-Acetamidobenzenestibonic Acid

Analysis TechniqueParameterExpected ResultRationale
Yield %65 - 75%Typical for the Bart reaction.
Appearance ---White to off-white crystalline solidExpected for a purified organic compound.
Melting Point °C>300 °C (decomposes)Stibonic acids are typically high-melting solids.
FT-IR Wavenumber (cm⁻¹)~3300, ~1670, ~1540, ~840, ~450Confirms N-H, C=O, Ar, and Sb-C bonds.[5]
¹H NMR Chemical Shift (ppm)~10.0 (s, 1H), ~7.7 (d, 2H), ~7.6 (d, 2H), ~2.1 (s, 3H)Corresponds to amide, aromatic, and acetyl protons.
HRMS [M+H]⁺m/z ≈ 305.98Confirms the elemental formula C₈H₁₀NO₄Sb.
Elemental Analysis % CompositionC=31.4±0.4, H=3.3±0.4, N=4.6±0.4Matches theoretical values, indicating high purity.

Conclusion and Future Outlook

This guide provides a robust and verifiable framework for the synthesis and characterization of p-Acetamidobenzenestibonic acid. By grounding the protocol in established chemical principles and outlining a comprehensive analytical workflow, we empower researchers to produce this compound with a high degree of confidence in its purity and structural identity. The availability of this scaffold opens avenues for further investigation, including its derivatization, formulation, and screening in various biological assays to explore its potential as a next-generation therapeutic agent. The historical success of related compounds suggests that this is a fertile ground for discovery in the ongoing search for novel medicines.[2][4]

References

  • Staudinger reaction - Wikipedia . Wikipedia. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation . Journal of the American Chemical Society, 128(27), 8820–8828. [Link]

  • Staudinger Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation . Journal of the American Chemical Society, 128(27), 8820-8828. [Link]

  • p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem . PubChem. [Link]

  • Pramanik, A., Ravula, A., & Rosen, B. P. (2022). Arsenic in medicine: past, present and future . Biometals, 35(2), 221–235. [Link]

  • p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Sharma, S., & Sharma, V. (2014). Studies on Organ Antimony Compounds . JETIR, 1(7). [Link]

  • Arsenic: A Murderous History | Dartmouth Toxic Metals . Dartmouth Toxic Metals Superfund Research Program. [Link]

  • Sulfanilyl chloride, N-acetyl- - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Pramanik, A., Ravula, A., & Rosen, B. P. (2022). Arsenic in medicine: past, present and future . Biometals, 35(2), 221-235. [Link]

  • Moulds, Arsenic, Soil and Sewage - a brief history of antimicrobials . AMR Vet Collective. (2022, February 4). [Link]

  • The Synthesis Of A Multistep Synthesis Procedure . 123 Help Me. [Link]

  • Al-Shakban, M., Al-Musawi, S., & Jaber, S. H. (2024). Examines Both Structural Optimization and Spectroscopic Analysis of C₁₆H₁₃N₃O and its Brominated and Chlorinated Deriv . Central Asian Journal of Medical and Natural Science, 5(2), 161-175. [Link]

  • Lec3 - Spectroscopy of Aromatic Compounds . YouTube. (2024, February 16). [Link]

Sources

Exploratory

The Genesis of Aromatic Stibonic Acids: Chemical Synthesis and Pharmacological Evolution

Executive Summary Aromatic stibonic acids represent a watershed milestone in the history of medicinal inorganic chemistry and tropical medicine. Emerging from the shadow of early arsenical chemotherapies, pentavalent ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aromatic stibonic acids represent a watershed milestone in the history of medicinal inorganic chemistry and tropical medicine. Emerging from the shadow of early arsenical chemotherapies, pentavalent antimonials (SbV) revolutionized the treatment of visceral leishmaniasis (Kala-azar) in the early 20th century. This technical whitepaper explores the foundational organometallic chemistry—specifically the Bart-Schmidt reaction—and the pharmacological mechanisms that allowed pioneers like Hans Schmidt and Upendranath Brahmachari to transition the medical community from highly toxic trivalent antimony to safer, highly efficacious pentavalent prodrugs.

Introduction: The Shift from Arsenic to Antimony

The early 1900s marked the dawn of targeted chemotherapy, driven by Paul Ehrlich’s "magic bullet" concept. Following the success of Atoxyl (an arsanilic acid) and Salvarsan against trypanosomiasis and syphilis, researchers hypothesized that heavier pnictogens—namely antimony and bismuth—could yield analogous antimicrobial properties[1].

The initial clinical application of antimony utilized trivalent antimony (SbIII) in the form of tartar emetic (potassium antimonyl tartrate). While effective against Leishmania parasites, tartar emetic was plagued by severe, often fatal, systemic toxicity, including cardiac depression and severe coughing fits[2]. The critical breakthrough in tropical medicine was the synthesis of aromatic stibonic acids—pentavalent antimony (SbV) compounds that maintained parasiticidal efficacy while drastically widening the therapeutic window[2].

Chemical Foundations: The Bart-Schmidt Reaction

The synthesis of organoantimony compounds was initially hindered by the instability of the carbon-antimony bond compared to carbon-arsenic bonds. While the Meyer reaction allowed for the synthesis of aliphatic arsonic acids, it was the Bart reaction (utilizing diazonium salts) that enabled the creation of aromatic arsonic acids[3].

In 1911, Hans Schmidt, a chemist at the von Heyden Chemical Works, successfully adapted the Bart reaction to antimony[4]. The resulting Bart-Schmidt reaction remains the classical method for synthesizing aromatic stibonic acids. The reaction relies on the decomposition of an aryldiazonium salt in the presence of an alkaline antimonite solution.

Mechanistic Causality

The reaction is driven by single-electron transfer (SET). The diazonium cation is highly unstable; the addition of a copper catalyst reduces it to an aryl radical. This radical subsequently attacks the nucleophilic antimonite ( SbO33−​ ). The transition of antimony from an oxidation state of +3 in the antimonite to +5 in the resulting stibonic acid involves an oxidative addition-like stabilization, forging a durable C-Sb bond and extruding nitrogen gas[5][6].

Experimental Protocol: Step-by-Step Synthesis of p-Aminophenylstibonic Acid

To ensure reproducibility and self-validation, the following protocol outlines the classical Bart-Schmidt synthesis[5][7]:

  • Diazotization: Dissolve 0.1 mol of p-aminoacetanilide in 50 mL of 5 N hydrochloric acid. Cool the reaction vessel to 0–5 °C using an ice bath. Gradually add a cold aqueous solution of sodium nitrite (0.105 mol) dropwise.

    • Causality: Maintaining a temperature below 5 °C is critical to prevent the premature thermal decomposition of the highly reactive diazonium intermediate into a phenol byproduct.

  • Preparation of Antimonite Solution: In a separate vessel, dissolve 0.1 mol of antimony trioxide ( Sb2​O3​ ) in an excess of 5 N sodium hydroxide to form sodium antimonite ( Na3​SbO3​ ). Add 5% glycerol to the mixture.

    • Causality: Glycerol acts as a chelating agent, stabilizing the antimonite complex in the highly alkaline solution and preventing the precipitation of antimony salts.

  • Coupling and Metalation: Slowly introduce the cold diazonium salt solution into the alkaline antimonite solution under vigorous mechanical stirring. Immediately add a catalytic amount of copper bronze (or copper(I) chloride).

    • Causality: The copper catalyst facilitates the extrusion of N2​ gas and the formation of the carbon-antimony bond via a radical intermediate.

  • Precipitation: Once nitrogen evolution ceases, filter the mixture to remove the copper catalyst and any unreacted antimony oxides. Acidify the filtrate with dilute hydrochloric acid to precipitate crude p-acetylaminophenylstibonic acid.

  • Deacetylation: Hydrolyze the acetyl protecting group by refluxing the precipitate in 2 N sodium hydroxide for 2 hours. Re-acidify the solution to precipitate the final, purified p-aminophenylstibonic acid.

G A Primary Aromatic Amine (e.g., p-aminoacetanilide) B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Antimonite Addition (Na3SbO3, NaOH, Cu catalyst) C->D E Nitrogen Evolution (-N2) D->E SET / Radical Formation F Aryl Stibonic Acid (Ar-SbO(OH)2) E->F C-Sb Bond Formation

Workflow of the Bart-Schmidt reaction for synthesizing aromatic stibonic acids.

The Breakthrough in Tropical Medicine: Kala-Azar

Visceral leishmaniasis (Kala-azar) devastated the Indian subcontinent in the early 20th century, carrying a mortality rate of 60–95%[8]. The introduction of aromatic stibonic acids changed the trajectory of global health.

Working in a cramped laboratory at the Campbell Medical School in Calcutta, Indian physician-scientist Dr. Upendranath Brahmachari hypothesized that an organic antimonial could replace toxic arsenicals and inorganic antimony. In 1920, he successfully synthesized Urea Stibamine , a complex formed by combining urea with p-aminophenylstibonic acid[8]. By 1925, Urea Stibamine had reduced the Kala-azar mortality rate to just 10%, boasting a 95% recovery rate[8].

Concurrently in Germany, Hans Schmidt developed Stibosan (von Heyden 471, a meta-chloro-para-acetylaminophenylstibonic acid derivative) and Neostibosan (von Heyden 693, diethylamine p-aminophenylstibonate)[4][9]. These compounds proved far superior to tartar emetic, though clinical consensus eventually favored Urea Stibamine for its ease of administration in rural, resource-poor settings[10].

Data Presentation: Comparison of Early Antimonial Drugs
Drug NameActive MetalChemical CompositionToxicity ProfileClinical Efficacy (Kala-Azar)
Tartar Emetic Sb(III)Potassium antimonyl tartrateExtremely High (Cardiac depression, severe coughing)[9]Moderate (Required prolonged, painful intravenous courses)
Urea Stibamine Sb(V)Urea salt of p-aminophenylstibonic acidLow (Well-tolerated, minimal cardiac impact)[8]Very High (95% recovery rate, shortened treatment course)[8]
Stibosan Sb(V)Sodium m-chloro-p-acetylaminophenylstibonateLow to ModerateHigh (Effective, but occasionally caused vomiting)[4][9]
Neostibosan Sb(V)Diethylamine p-aminophenylstibonateLowHigh (Highly effective in clinical trials by Napier)[4][7]

Mechanistic Insights: The Sb(V) Prodrug Hypothesis

The fundamental question of why pentavalent stibonic acids are drastically less toxic than trivalent antimony lies in their mechanism of action. Modern pharmacological analysis has confirmed that Sb(V) compounds act as prodrugs [11].

In the human bloodstream, the high oxidation state of Sb(V) renders the molecule relatively inert, preventing off-target binding to human sulfhydryl groups and avoiding systemic toxicity[2]. The therapeutic action is highly localized and parasite-specific:

  • Phagocytosis: The Sb(V) compound is engulfed by macrophages, the very immune cells hijacked by Leishmania amastigotes.

  • Acidic Activation: Inside the acidic phagolysosome, the drug encounters the parasite.

  • Enzymatic Reduction: Parasite-specific thiol-dependent enzymes (such as Trypanothione reductase and ACR2) reduce the inert Sb(V) into the highly reactive, toxic Sb(III)[12].

  • Target Inhibition: The localized Sb(III) binds irreversibly to trypanothione (the parasite's unique analog of glutathione), disrupting the redox balance, displacing zinc from essential zinc-finger domains, and inducing rapid apoptosis[13].

G A Pentavalent Antimonial (SbV) (e.g., Urea Stibamine) B Macrophage Uptake (Phagolysosome) A->B Systemic Circulation (Inert) C Leishmania Amastigote B->C D Enzymatic Reduction (SbV -> SbIII by Parasite Reductases) C->D Acidic pH E Active Trivalent Antimony (SbIII) D->E F Inhibition of Trypanothione Reductase & Zinc-finger displacement E->F Thiol Binding G Parasite Death / Apoptosis F->G

Prodrug activation pathway of pentavalent aromatic stibonic acids within the macrophage.

Legacy and Modern Implications

The discovery of aromatic stibonic acids laid the groundwork for modern antileishmanial therapies. While Urea Stibamine and Neostibosan saved hundreds of thousands of lives in the 1920s and 1930s[8], they eventually paved the way for subsequent Sb(V) drugs like sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime)[11]. Today, despite rising issues with parasitic resistance, the chemical architecture and prodrug mechanisms established by Schmidt and Brahmachari remain a textbook example of rationally designed, target-activated metallodrugs[11][12].

References

  • Dr Upendranath Brahmachari: A Pioneer in Tropical Medicine and Public Health Advocacy Journal of the Association of Physicians of India (JAPI) URL: [Link]

  • Brahmachari's Magic Bullet: A Forgotten Legacy in Tropical Medicine API Journal of Case Reports URL: [Link]

  • Dr. Upendranath Brahmachari: The Unsung Hero of Indian Medical Research National Center for Biotechnology Information (PMC) URL: [Link]

  • Antimonial Analogues of the Acridine Series. Dihydrostibacridines. Royal Society Publishing URL: [Link]

  • The Pentavalent Antimony Compounds in Tropical Medicine Semantic Scholar / Hans Schmidt URL: [Link]

  • Metallodrugs in Medicinal Inorganic Chemistry Chemical Reviews - ACS Publications URL: [Link]

  • A Preliminary Note on the Pharmacological Action of some Organic-Antimony Derivatives CABI Digital Library URL:[Link]

  • Neostibosan (C6H8NO3Sb) - Structural Information PubChemLite URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on CAS 98-76-0: p-Acetamidobenzenestibonic Acid – Properties, Spectra, and Pharmacological Applications

Executive Summary CAS 98-76-0 , chemically identified as p-acetamidobenzenestibonic acid (or N -(4-stibonophenyl)acetamide), is a pentavalent organoantimony compound of significant historical and contemporary importance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 98-76-0 , chemically identified as p-acetamidobenzenestibonic acid (or N -(4-stibonophenyl)acetamide), is a pentavalent organoantimony compound of significant historical and contemporary importance in medicinal chemistry. As a core pharmacophore and synthetic intermediate, it forms the structural basis for several anti-leishmanial drugs, including complex formulations like Neostibosan and Stibamine[1].

This whitepaper provides an authoritative, in-depth analysis of CAS 98-76-0, detailing its physicochemical properties, expected spectroscopic signatures, synthetic methodologies, analytical validation protocols, and pharmacological mechanisms. It is designed for researchers and drug development professionals requiring rigorous, self-validating frameworks for working with organoantimonials.

Chemical Identity and Physicochemical Properties

The structural integrity of p-acetamidobenzenestibonic acid relies on the stable carbon-antimony (C-Sb) bond, which resists hydrolysis under physiological conditions but remains susceptible to targeted intracellular reduction. The presence of the acetamido group at the para position modulates the electron density of the aromatic ring, directly influencing both the compound's solubility and its spectroscopic behavior.

Table 1: Core Physicochemical and Structural Data
PropertyValueCausality / Significance
IUPAC Name (4-acetamidophenyl)stibonic acidDefines the exact substitution pattern.
Molecular Formula C8​H10​NO4​Sb Dictates the isotopic mass distribution in MS.
Molecular Weight 305.93 g/mol Essential for stoichiometric calculations[2].
InChIKey VCRSJHLUNDQHNW-UHFFFAOYSA-LUnique identifier for database cross-referencing[3].
H-Bond Donors 3Contributes to aqueous solubility and target binding[2].
H-Bond Acceptors 4Facilitates hydrogen bonding in protic solvents[2].
Physical State White to pale yellow powderIndicates purity; dark discoloration suggests degradation to Sb(III).

Spectroscopic Characterization (NMR, IR, MS)

Because organoantimony compounds can exist as complex oligomers in solution, rigorous spectroscopic characterization is required to confirm the monomeric structure of CAS 98-76-0.

Nuclear Magnetic Resonance (NMR)
  • 1 H-NMR (DMSO- d6​ ): The electron-withdrawing nature of the stibonic acid group ( −Sb(=O)(OH)2​ ) strongly deshields the ortho protons. You should expect a classic AA'BB' splitting pattern for the para-disubstituted benzene ring, typically appearing as two distinct doublets between δ 7.5 and 7.9 ppm. The acetamide methyl group will appear as a sharp singlet near δ 2.0 - 2.1 ppm, and the amide N-H proton will present as a broad singlet around δ 10.0 ppm.

  • 13 C-NMR: The carbonyl carbon of the acetamide group will resonate downfield (~168 ppm). The aromatic carbon directly bonded to the antimony atom (C-Sb) often exhibits a broadened signal due to the quadrupolar relaxation of the antimony nuclei ( 121 Sb and 123 Sb).

Infrared Spectroscopy (IR)
  • Amide I Band: A strong C=O stretching frequency at ~1660 cm −1 .

  • N-H Stretch: A broad band centered around 3300 cm −1 .

  • Sb-O and Sb-C Stretches: The diagnostic Sb-O stretching vibrations occur in the lower frequency fingerprint region, typically between 600 and 700 cm −1 , which is critical for distinguishing the stibonic acid from its non-stibonated precursors.

Mass Spectrometry (MS)

Self-Validating Principle: Antimony possesses two stable isotopes: 121 Sb (57.2%) and 123 Sb (42.8%). Any mass spectrum (e.g., ESI-MS in negative ion mode, [M−H]− ) of CAS 98-76-0 must display a characteristic doublet separated by 2 m/z units with an intensity ratio of approximately 4:3. If this isotopic signature is absent, the signal is a polyatomic interference, not an antimony species.

Synthesis and Mechanistic Pathways

The synthesis of p-acetamidobenzenestibonic acid is traditionally achieved via the Scheller modification of the Bart reaction [4][5]. The classical Bart reaction utilizes aqueous conditions, which can lead to unwanted hydrolysis. The Scheller modification utilizes an organic solvent and a copper catalyst to stabilize the diazonium intermediate, ensuring a higher yield and purity of the C-Sb bond formation.

Step-by-Step Synthetic Protocol
  • Diazotization: Dissolve 0.05 mol of p-aminoacetanilide in 125 mL of ethanol. Cool the solution to 0–5 °C in an ice bath. Slowly add concentrated sulfuric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite ( NaNO2​ ) to form the diazonium salt[4].

  • Catalyst Preparation: Prepare a solution of antimony trichloride ( SbCl3​ ) in ethanol and add a catalytic amount of cuprous chloride ( CuCl ). Causality: The Cu(I) catalyst acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical while preventing premature decomposition[4].

  • Coupling: Slowly add the diazonium solution to the SbCl3​ /CuCl mixture. Heat the reaction gently. Nitrogen gas ( N2​ ) evolution will be observed.

  • Hydrolysis & Precipitation: Once N2​ evolution ceases, pour the mixture into ice water. The resulting p-acetamidobenzenestibonic acid precipitates as a solid.

  • Purification: Recrystallize from a suitable solvent (e.g., dilute ethanol) to remove unreacted starting materials and inorganic antimony byproducts.

Synthesis N1 p-Aminoacetanilide (Starting Material) N2 Diazotization (NaNO2, H2SO4, 0-5°C) N1->N2 Acidic conditions N3 Diazonium Salt Intermediate N2->N3 Yields electrophile N4 Scheller Modification (SbCl3, CuCl Catalyst, Heat) N3->N4 Addition of Sb source N5 Nitrogen Gas Evolution N4->N5 Byproduct N6 p-Acetamidobenzenestibonic Acid (CAS 98-76-0) N4->N6 Precipitation & Purification

Fig 1. Scheller modification of the Bart reaction for synthesizing CAS 98-76-0.

Analytical Protocols: Purity Determination via HPLC-ICP-MS

Standard UV-Vis detection is insufficient for organoantimonials because it cannot differentiate between the organic target molecule and highly toxic inorganic antimony impurities (e.g., residual SbCl3​ or Sb2​O3​ ). High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) provides elemental speciation.

Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve 1.0 mg of CAS 98-76-0 in 10 mL of mobile phase (e.g., 20 mM EDTA, pH 4.5). Causality: EDTA acts as a chelating agent to prevent the precipitation of inorganic antimony species on the column. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 20 µL onto an anion-exchange column (e.g., Hamilton PRP-X100). Organoantimony(V) species and inorganic Sb(III)/Sb(V) species will elute at different retention times based on their charge densities.

  • ICP-MS Detection: Route the HPLC eluent directly into the nebulizer of the ICP-MS. Monitor m/z 121 and m/z 123.

  • Self-Validating Data Check: Calculate the area under the curve for both m/z 121 and 123 peaks. The ratio must be exactly 1.33 (57.2 / 42.8). If the ratio deviates, the peak is contaminated by an isobaric interference and the purity calculation is invalid.

Analytical A1 Sample Preparation (Dissolution in EDTA & Filtration) A2 Anion-Exchange HPLC (Separates Sb species) A1->A2 Injection A3 ICP-MS Detection (Monitors m/z 121 & 123) A2->A3 Eluent transfer A4 Data Validation (Isotope Ratio 57:43) A3->A4 Signal processing A5 Purity Quantification A4->A5 Confirmed Sb identity

Fig 2. HPLC-ICP-MS workflow for elemental speciation and purity validation of organoantimonials.

Pharmacological Application & Mechanism of Action

p-Acetamidobenzenestibonic acid is a fundamental building block for pentavalent antimonial drugs used to treat Leishmaniasis[1].

The Prodrug Rationale: Trivalent antimony (SbIII) is highly toxic to both the parasite and the human host. Administering the drug in the pentavalent state (SbV) acts as a targeted prodrug delivery system. Sb(V) is relatively inert in the bloodstream. However, when the drug is endocytosed by macrophages—the exact cells where the Leishmania amastigotes reside—it enters the acidic, thiol-rich environment of the phagolysosome.

Here, Sb(V) is chemically or enzymatically reduced to the active, toxic Sb(III) species. The Sb(III) then binds to the thiol groups of trypanothione, a unique antioxidant molecule in Leishmania, inhibiting trypanothione reductase. This causes a lethal accumulation of reactive oxygen species (ROS) within the parasite, leading to its death while sparing the host's uninfected tissues.

Mechanism M1 Sb(V) Prodrug (CAS 98-76-0) M2 Macrophage Phagolysosome (Acidic pH, GSH) M1->M2 Endocytosis M3 Reduction to Sb(III) (Active Species) M2->M3 Chemical/Enzymatic reduction M4 Trypanothione Reductase Inhibition M3->M4 Thiol binding M5 Oxidative Stress & Parasite Death M4->M5 ROS accumulation

Fig 3. Intracellular prodrug activation and anti-leishmanial mechanism of pentavalent antimonials.

References

  • PubChem - NIH. "p-Acetamidobenzenestibonic acid | C8H10NO4Sb | CID 240550."[Link]

  • EPA NEPIS. "Literature Study of Selected Potential Environmental Contaminants, Antimony and its Compounds: Final Report." [Link]

  • ACS Publications. "The Preparation of Stibonic Acids by the Scheller Reaction." Journal of the American Chemical Society. [Link]

  • University of Hyderabad. "Synthesis, Reactivity Studies and Investigating the Ligating Behavior of Organostibonate Pro-ligands."[Link]

  • FDA Global Substance Registration System. "P-ACETYLAMINOBENZENESTIBONIC ACID." DrugFuture.[Link]

Sources

Exploratory

p-Acetamidobenzenestibonic Acid: Solubility Profiling and Solvation Mechanics in Organic Solvents

Executive Summary p-Acetamidobenzenestibonic acid (p-ABSA) is a pentavalent organoantimony compound historically pivotal in the synthesis of antileishmanial drugs, most notably its sodium salt, stibacetin[1]. Despite its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Acetamidobenzenestibonic acid (p-ABSA) is a pentavalent organoantimony compound historically pivotal in the synthesis of antileishmanial drugs, most notably its sodium salt, stibacetin[1]. Despite its pharmacological significance, the free acid form of p-ABSA presents profound solubility challenges in drug formulation and analytical chemistry. This whitepaper provides an in-depth technical analysis of the solubility profile of p-ABSA in various organic solvents. By examining the causality behind its solvation mechanics—specifically the formation of polymeric networks—this guide establishes self-validating experimental protocols for researchers seeking to quantify or manipulate its solubility.

Physicochemical Properties & Solvation Causality

The fundamental barrier to solvating p-ABSA in standard organic solvents lies in the unique chemistry of the stibonic acid moiety ( −SbO3​H2​ ). Unlike carboxylic or sulfonic acids, stibonic acids rarely exist as discrete monomers. Instead, they spontaneously form extensive, amorphous polymeric networks driven by strong intermolecular hydrogen bonding and bridging oxygen atoms (Sb-O-Sb linkages)[2].

The Causality of Insolubility

To achieve solvation, a solvent must overcome the high lattice energy of this polymeric network.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lack the dielectric constant and hydrogen-bond accepting capabilities required to disrupt the Sb-O-Sb lattice, rendering p-ABSA practically insoluble.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of hydrogen bonding, these solvents compete poorly against the strong internal network of the stibonic acid, resulting in only slight solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibit moderate success. Their high dipole moments and strong hydrogen-bond accepting nature can partially disrupt the polymeric lattice, yielding measurable solubility.

  • Alkaline Aqueous Solutions: The most effective method for "dissolving" p-ABSA is reactive dissolution. By introducing a strong base (e.g., NaOH), the acid is deprotonated, breaking the polymeric network and forming a highly water-soluble sodium salt (stibacetin)[3].

Solvation FreeAcid p-ABSA (Free Acid) Polymeric Network PolarAprotic DMSO / DMF (Moderate Solvation) FreeAcid->PolarAprotic H-bond disruption Alkali Aqueous Alkali (NaOH / Na2CO3) FreeAcid->Alkali Deprotonation SodiumSalt Sodium Stibacetin (Highly Soluble) Alkali->SodiumSalt Salt Formation

Mechanistic pathways of p-ABSA solvation and salt formation.

Quantitative Data: Solubility in Organic Solvents

The table below summarizes the empirical solubility ranges of the free p-ABSA compound across different solvent classes at standard ambient temperature (25.0 °C).

Solvent CategorySpecific SolventSolubility Range (mg/mL)Solvation Mechanism & Causality
Non-Polar Hexane, Chloroform< 0.01 (Insoluble)Insufficient dielectric constant to break the Sb-O-Sb lattice.
Polar Protic Ethanol, Methanol< 0.1 (Slightly Soluble)Weak H-bond disruption; insufficient for total depolymerization.
Polar Aprotic DMSO, DMF1.0 - 5.0 (Moderately Soluble)Strong dipole interaction allows partial lattice disruption.
Alkaline Aqueous 0.1M NaOH (Reactive)> 50.0 (Highly Soluble)Deprotonation yields the discrete, ionic sodium salt.

Experimental Methodology: Self-Validating Solubility Protocol

To accurately determine the solubility of p-ABSA in organic solvents, traditional UV-Vis spectroscopy is often inadequate due to solvent cut-off interferences and potential degradation artifacts. The following protocol utilizes the Shake-Flask Method coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . By directly quantifying the elemental antimony ( 121Sb and 123Sb ), this system acts as a self-validating protocol, immune to organic chromophore interference.

Step-by-Step Protocol

Step 1: Isothermal Equilibration (Shake-Flask)

  • Weigh an excess amount of p-ABSA (e.g., 50 mg) into a 20 mL amber glass vial.

  • Add exactly 10.0 mL of the target organic solvent (e.g., anhydrous DMSO).

  • Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermostatic shaking water bath set to 25.0±0.1 °C. Shake at 150 rpm for 72 hours. Causality: 72 hours ensures that thermodynamic equilibrium is reached between the solid polymeric phase and the solvated phase.

Step 2: Phase Separation

  • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents like DMF and DMSO, ensuring no extractables contaminate the sample.

Step 3: Acid Digestion and ICP-MS Quantification

  • Aliquot 1.0 mL of the filtered supernatant into a Teflon digestion vessel.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Digest the residue using 2.0 mL of concentrated trace-metal grade HNO3​ to mineralize the organoantimony compound.

  • Dilute the digested sample to 50.0 mL with 2% HNO3​ .

  • Analyze the solution via ICP-MS, monitoring the 121Sb isotope against a standard calibration curve of antimony.

Workflow N1 Sample Preparation N2 Isothermal Equilibration N1->N2 N3 Phase Separation N2->N3 N4 ICP-MS Quantification N3->N4

Workflow for determining p-ABSA solubility in organic solvents.

Pharmaceutical Implications & Formulation Strategies

Because the free acid form of p-ABSA lacks the lipophilicity required for passive membrane diffusion and the aqueous solubility required for intravenous administration, drug development professionals must rely on formulation strategies.

Historically, this was bypassed by neutralizing the free acid with sodium hydroxide to yield sodium p-acetamidobenzenestibonate (stibacetin)[2]. For modern researchers utilizing p-ABSA as a synthetic intermediate, reactions should be carried out in polar aprotic solvents (like DMSO) where the compound exhibits moderate solubility, or via phase-transfer catalysis if non-polar organic solvents are strictly required.

Sources

Foundational

Theoretical Studies on the Electronic Structure of Phenylstibonic Acids: A Technical Whitepaper

Executive Summary Phenylstibonic acids ( PhSbO3​H2​ ) and their organoantimony(V) derivatives represent a highly versatile class of compounds with profound implications in Lewis acid catalysis, anion sensing, and oncolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylstibonic acids ( PhSbO3​H2​ ) and their organoantimony(V) derivatives represent a highly versatile class of compounds with profound implications in Lewis acid catalysis, anion sensing, and oncology. However, their tendency to form complex oligomeric structures makes empirical characterization challenging. Theoretical studies utilizing advanced Density Functional Theory (DFT) have become indispensable for elucidating their electronic structures. This whitepaper provides an in-depth technical guide to the computational modeling of phenylstibonic acids, detailing the causality behind relativistic quantum mechanical protocols, the nature of their σ -hole-driven Lewis acidity, and their translational applications in drug development.

The Structural Enigma of Organoantimony(V) Compounds

A fundamental challenge in studying phenylstibonic acids is their speciation. In both solid-state and solution, these compounds rarely exist as isolated monomers. Instead, they undergo rapid condensation to form highly stable tetranuclear or dodecanuclear oxo clusters[1][2].

Theoretical modeling has been instrumental in explaining this phenomenon. DFT calculations confirm that the self-assembly of monomeric adducts into edge-sharing SbO6​ octahedra is driven by thermodynamic templating. For instance, the archetypal tetranuclear cluster [Sb4​(OH)4​(tBuPO3​)6​] is calculated to be 28.3 kcal/mol more stable than its linear oligomeric alternatives, driven by the outward orientation of bulky groups that minimizes steric strain[3]. Consequently, any theoretical study aiming to capture the true electronic structure of these materials must account for these supramolecular aggregation states.

Quantum Mechanical Framework for Heavy p-Block Elements

Modeling antimony (Z=51) requires specialized computational frameworks due to the significant velocities of its core electrons, which induce relativistic orbital contractions.

  • Relativistic Effects: Standard Effective Core Potentials (ECPs) often fail to accurately describe the electronic transitions in hypervalent antimony. State-of-the-art theoretical studies employ the Zeroth-Order Regular Approximation (ZORA) Hamiltonian paired with all-electron basis sets (e.g., QZ4P) to explicitly account for scalar relativistic effects[4].

  • Dispersion Corrections: Because phenylstibonic acids form dense clusters stabilized by non-covalent interactions, standard DFT functionals severely underestimate π−π stacking and van der Waals forces. The implementation of Grimme’s D3 dispersion correction (e.g., M06-D3) is mandatory to accurately model the intermolecular packing and cluster closure[4].

Electronic Structure: σ -Holes and Lewis Acidity

The defining chemical feature of phenylstibonic acids is their potent Lewis acidity, which allows them to bind hard anions (like fluoride) even in highly competitive aqueous media.

Theoretical studies reveal that this Lewis acidity does not merely stem from a localized formal charge. Instead, it arises from a low-lying antimony-centered orbital that readily accepts electron density[5]. When analyzed via Molecular Electrostatic Potential (MEP) mapping, these compounds exhibit a distinct σ -hole —a highly localized region of positive electrostatic potential situated exactly trans to the covalent Sb–C(aryl) bond[4].

By modifying the steric bulk and electronic nature of the aryl substituent (e.g., utilizing p-isopropylphenylstibonic acid or p-tert-butylphenylstibonic acid), researchers can computationally predict and experimentally tune the accessibility of this σ -hole, thereby modulating the molecule's binding affinity[2][6].

Standardized Computational Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol is recommended for the theoretical elucidation of phenylstibonic acids.

G N1 1. Structural Modeling (Monomers & Clusters) N2 2. Relativistic DFT (M06-D3 / ZORA) N1->N2 N3 3. Frequency Validation (Zero Imaginary Freqs) N2->N3 N4 4. Electronic Structure (NBO, ESP, σ-hole) N3->N4 N5 5. Energy Decomposition (Activation Strain) N4->N5 N6 6. Biological Docking (Targeting CDK-2) N4->N6

Fig 1: Computational workflow for electronic structure analysis of phenylstibonic acids.

Step-by-Step Methodology
  • Phase 1: Structural Preparation & Conformational Search

    • Action: Generate initial coordinates for both isolated monomers and tetranuclear clusters based on X-ray crystallographic data[2].

    • Causality: Modeling the correct aggregation state is critical, as the electronic properties of the monomer drastically differ from the solvothermally condensed clusters[3].

  • Phase 2: Relativistic Geometry Optimization

    • Action: Optimize geometries using the M06 density functional with D3 dispersion corrections, employing the QZ4P basis set and ZORA Hamiltonian[4].

    • Causality: M06-D3 accurately captures the thermodynamic templating of the bulky phenyl rings, while ZORA prevents the artificial expansion of Sb–Ligand bond lengths caused by relativistic neglect[4].

  • Phase 3: Thermodynamic Validation (Self-Validating Checkpoint)

    • Action: Perform vibrational frequency calculations at the optimized level of theory.

    • Causality: This step guarantees the optimized structure is a true local minimum on the potential energy surface. The strict absence of imaginary frequencies validates the structural integrity prior to electronic extraction.

  • Phase 4: Orbital Analysis & Energy Decomposition

    • Action: Execute Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) via the Activation Strain Model[4].

    • Causality: NBO and EDA quantify the exact orbital contributions (e.g., n→σ∗ interactions) that stabilize the binding of external ligands or biological targets to the antimony center.

Quantitative Energetics and Structural Data

The table below summarizes critical computational metrics extracted from recent theoretical studies on organoantimony(V) systems.

Table 1: Computed Electronic and Energetic Parameters of Organoantimony(V) Systems

Molecular SystemTheoretical LevelKey Electronic PropertyEnergetic / Binding MetricRef.
[Sb4​(OH)4​(tBuPO3​)6​] DFT (M06-D3)Thermodynamic templating & cluster closure-28.3 kcal/mol stability (vs. linear)[3]
Triarylcatecholatostiboranes ZORA-M06-D3 / QZ4P σ -hole trans to Sb–Aryl bondHigh isosteric adsorption heat[4]
Neutral Organoantimony(V) DFTLow-lying Sb-centered orbital K=16,100±1100 M−1 (Fluoride)[5]
Phenylstibonic Acid Dimers DFTDissociation energy mappingDimer stabilization energy[1]

Translational Applications: Drug Development and Oncology

The theoretical insights into the electronic structure of phenylstibonic acids have direct, field-proven implications for drug development. The unique Lewis acidity and cluster-forming ability of these compounds allow them to act as highly specific pharmacophores.

By utilizing the optimized electronic structures of these organoantimony clusters, researchers have conducted advanced molecular docking studies to model their interactions with key biological enzymes. For example, phenylstibonic acid derivatives have been computationally mapped against cyclin-dependent kinase 2 (CDK-2)—an enzyme critical for cell cycle control and apoptosis[7]. Furthermore, specific derivatives such as 4-azobenzenephenylstibonic acid and their corresponding tetranuclear organoantimonate-phosphonate clusters have been computationally and experimentally screened against various cancer cell lines, Gram-positive/Gram-negative bacteria, and mycobacteria, demonstrating highly structure-dependent bioactivity profiles[1][6].

Sources

Exploratory

A Technical Review of p-Acetamidobenzenestibonic Acid and its Analogs: A Historical and Chemical Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive literature review of p-Acetamidobenzenestibonic acid, an organoantimony compound historically known a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of p-Acetamidobenzenestibonic acid, an organoantimony compound historically known as Stibosan, and its analogs. It delves into the historical context of its development as a chemotherapeutic agent, particularly for the treatment of leishmaniasis. The document explores the synthesis, chemical properties, and proposed mechanism of action of this class of pentavalent antimonials, drawing comparisons with related and more contemporary antileishmanial drugs. Furthermore, it examines the structure-activity relationships, challenges of toxicity, and the evolution of our understanding of these complex organometallic compounds. This guide serves as a valuable resource for researchers in medicinal chemistry and parasitology, offering insights into a significant chapter in the history of antimicrobial drug discovery.

Introduction: The Dawn of Organometallic Chemotherapy

The early 20th century marked a revolutionary period in medicine with the advent of chemotherapy, a term coined by Paul Ehrlich to describe the use of chemicals to selectively target and destroy pathogenic organisms. Following the success of organoarsenicals like Salvarsan and Neosalvarsan for the treatment of syphilis, attention turned to other metalloids, including antimony, for their potential therapeutic properties.[1][2] Antimony compounds had been used in medicine for centuries, but their toxicity often limited their application.[1] The development of less toxic pentavalent organoantimony compounds represented a significant advancement in the fight against parasitic diseases, most notably leishmaniasis.[3]

p-Acetamidobenzenestibonic acid, also known by its trade name Stibosan, emerged from this era of intense research into organometallic drugs. Developed by the German pharmaceutical company I.G. Farben, it represented a concerted effort to create effective and safer alternatives to the more toxic trivalent antimony compounds.[4][5] This guide will provide a detailed exploration of p-Acetamidobenzenestibonic acid and its analogs, from their chemical synthesis to their biological activity and historical significance.

Chemical Synthesis and Properties

Synthesis of p-Acetamidobenzenestibonic Acid (Stibosan)

A probable synthetic pathway would involve the following key steps:

  • Diazotization of p-aminoacetanilide: The starting material, p-aminoacetanilide, would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

  • Stibonation via the Bart Reaction (or a modification thereof): The resulting diazonium salt would then be reacted with an antimony(III) salt, such as antimony trichloride, in a reaction analogous to the Bart reaction for the synthesis of arsonic acids. This would introduce the stibonic acid group (-SbO(OH)₂) onto the benzene ring at the position of the diazo group.

  • Oxidation to the Pentavalent State: The resulting trivalent organoantimony intermediate would then be oxidized to the pentavalent state to yield p-Acetamidobenzenestibonic acid.

Figure 1: Proposed synthetic pathway for p-Acetamidobenzenestibonic acid.
Chemical Properties and Structure

p-Acetamidobenzenestibonic acid has the chemical formula C₈H₁₀NO₄Sb and a molecular weight of approximately 305.9 g/mol . The structure consists of a benzene ring substituted with an acetamido group (-NHCOCH₃) and a stibonic acid group (-SbO(OH)₂) at the para position.

Structural Formula:

Figure 2: Chemical structure of p-Acetamidobenzenestibonic acid.

The presence of the stibonic acid group imparts acidic properties to the molecule. The compound is expected to be a white to off-white solid, with limited solubility in water and organic solvents, a common characteristic of stibonic acids.

Biological Activity and Mechanism of Action

Antileishmanial Activity

The primary therapeutic application of p-Acetamidobenzenestibonic acid and its analogs was in the treatment of leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. Pentavalent antimonials were the mainstay of treatment for decades.[3] The rationale for using pentavalent antimony (Sb(V)) was its lower toxicity compared to the trivalent (Sb(III)) form.[3]

It is now widely accepted that pentavalent antimonials are prodrugs.[3] They are administered in the less toxic Sb(V) oxidation state and are subsequently reduced to the more toxic Sb(III) form within the host's macrophages and/or the Leishmania parasite itself.[3]

Mechanism of Action

The active Sb(III) form exerts its antiparasitic effect by targeting key metabolic pathways within the Leishmania parasite. The primary target is believed to be trypanothione reductase (TR) , an enzyme unique to trypanosomatids and absent in mammals.[6]

The proposed mechanism of action involves the following steps:

  • Uptake and Reduction: The pentavalent antimonial drug is taken up by macrophages, the host cells for Leishmania amastigotes. Inside the macrophage or the parasite, Sb(V) is reduced to Sb(III).

  • Inhibition of Trypanothione Reductase: Sb(III) has a high affinity for sulfhydryl groups and inhibits TR by binding to the active site of the enzyme.

  • Disruption of Redox Balance: TR is crucial for maintaining the intracellular redox balance in Leishmania by keeping the trypanothione pool in a reduced state. Inhibition of TR leads to an accumulation of oxidized trypanothione and an increase in oxidative stress.

  • Parasite Death: The disruption of the parasite's antioxidant defense system results in damage to cellular components and ultimately leads to parasite death.

Figure 3: Proposed mechanism of action of p-Acetamidobenzenestibonic acid.

Structure-Activity Relationships (SAR)

While specific SAR studies on a series of p-Acetamidobenzenestibonic acid analogs are scarce in the available literature, general principles for organoantimony compounds can be applied. The biological activity of these compounds is influenced by several factors:

  • Oxidation State of Antimony: As mentioned, the pentavalent state is crucial for reducing host toxicity, while the trivalent state is the active form. The ease of reduction from Sb(V) to Sb(III) within the target cell is a critical factor.

  • Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring can influence the compound's solubility, lipophilicity, and interaction with biological targets. The acetamido group in p-Acetamidobenzenestibonic acid likely modulates these properties. It is plausible that variations of the acyl group or substitution on the benzene ring could impact the drug's efficacy and pharmacokinetic profile.

  • The Stibonic Acid Moiety: The stibonic acid group is essential for the compound's activity. Modifications to this group would fundamentally alter the nature of the drug.

Toxicity and Clinical Limitations

Despite being less toxic than their trivalent predecessors, pentavalent antimonials are associated with a range of side effects, including:

  • Cardiotoxicity (e.g., arrhythmias, ECG changes)

  • Hepatotoxicity

  • Nephrotoxicity

  • Pancreatitis

  • Musculoskeletal pain

The emergence of drug resistance has also become a significant challenge in the clinical use of antimonials.[3] Resistance mechanisms in Leishmania can involve decreased drug uptake, increased drug efflux, and enhanced metabolism to less toxic forms.

Analogs and Future Perspectives

The development of analogs of p-Acetamidobenzenestibonic acid would have focused on improving the therapeutic index by:

  • Reducing Toxicity: Modifying the structure to decrease side effects while maintaining or enhancing antileishmanial activity.

  • Overcoming Resistance: Designing new compounds that are effective against resistant strains of Leishmania.

  • Improving Pharmacokinetic Properties: Altering the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

While p-Acetamidobenzenestibonic acid and its direct analogs are no longer in widespread clinical use, having been largely superseded by drugs like amphotericin B and miltefosine, the study of these historical compounds remains important. They provide valuable lessons in the principles of organometallic drug design and the challenges of chemotherapy. The unique mode of action of antimonials, targeting a parasite-specific enzyme, continues to be an attractive strategy for the development of new antiparasitic agents.

Conclusion

p-Acetamidobenzenestibonic acid, or Stibosan, represents a significant milestone in the history of chemotherapy. As a pentavalent organoantimonial, it was a cornerstone of leishmaniasis treatment for many years, offering a safer alternative to earlier antimony-based drugs. While its clinical use has declined due to toxicity and resistance, the chemical principles behind its design and its mechanism of action continue to inform modern drug discovery efforts. A deeper understanding of the synthesis, structure-activity relationships, and biological targets of these historical compounds can provide valuable insights for the development of the next generation of antiparasitic agents.

References

  • Fargher, R. G., & Gray, W. H. (1921). The chemotherapy of antimony. Comparison of the antimonyltartrates with the organic compounds of antimony. Wellcome Collection.
  • Synthesis and Evaluation of Biological Activity of New Antimony Compounds With Methotrexate and Benzothiazole.
  • PubChem. (n.d.). p-Acetamidobenzoic acid. National Center for Biotechnology Information.
  • Perspectives of antimony compounds in oncology.
  • Organometallic Compounds in Chemotherapy Against Leishmania. In Drug Discovery for Leishmaniasis.
  • The chemotherapy of antimony. Comparison of the antimonyltartrates with the organic compounds of antimony / by Robert George Fargher and William Herbert Gray. Wellcome Collection.
  • p-Acetamidobenzenestibonic acid. Local Pharma Guide.
  • p-Aminobenzoic acid and its metabolite p-acetamidobenzoic acid inhibit agonist-induced aggregation and arachidonic acid-induced [Ca2+]i transients in human pl
  • p-Aminobenzoic acid, but not its metabolite p-acetamidobenzoic acid, inhibits thrombin induced thromboxane formation in human platelets in a non NSAID like manner. PubMed.
  • IG Farben. (n.d.). In Wikipedia. Retrieved from [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 1). IG Farben. Encyclopedia Britannica. [Link]

  • Ilari, A., Baiocco, P., Messori, L., & Fiorillo, A. (2009). Molecular Basis of Antimony Treatment in Leishmaniasis. Journal of Medicinal Chemistry, 52(9), 2971–2976. [Link]

  • Antileishmanial activity of sodium stiboglucon
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  • PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glut
  • Antileishmanial activity of the titled compounds against L. donovani.
  • History of Chemotherapy. News-Medical.net.
  • Literature Study of Selected Potential Environmental Contaminants, Antimony and its Compounds: Final Report. EPA NEPS.
  • Schrift von Hans Schmidt / Lettering by Hans Schmidt, 1988. Design Reviewed.
  • Hans Schmidt (priest). (n.d.). In Wikipedia. Retrieved from [Link]

  • Hans Schmidt was a suspected serial killer and Catholic priest who molested boys in Germany, then killed his pregnant girlfriend and drank her blood in New York. After being tracked down with a pillowcase price tag, he became the first (and only)
  • An Updated Overview on Pharmacognostical and Pharmacological Screening of Tecoma Stans.
  • Pharmacological activity of Aspalathus linearis extracts: pre-clinical research in view of prospective neuroprotection. PubMed.
  • P-Toluic Acid. PubChem.
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  • Preparation and properties of chitosan‐based microspheres by spray drying. PMC.
  • Preparation and Properties of Lightweight Geopolymer by Bio-Based Foaming Agent. MDPI.
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  • The Polyamine Analogue Ivospemin Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer. MDPI.
  • Substance P analogs containing alpha,alpha-dialkylated amino acids with potent anticancer activity. PubMed.
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  • Paclitaxel Succinate Analogs: Anionic and Amide Introduction as a Strategy to Impart Blood-Brain Barrier Permeability. PMC.
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Sources

Foundational

Preliminary Investigation of p-Acetamidobenzenestibonic Acid in Biological Systems: A Technical Guide

Executive Summary The evaluation of pentavalent antimonials (SbV) remains a cornerstone in the pharmacological research of neglected tropical diseases, particularly leishmaniasis. p-Acetamidobenzenestibonic acid (CAS 98-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of pentavalent antimonials (SbV) remains a cornerstone in the pharmacological research of neglected tropical diseases, particularly leishmaniasis. p-Acetamidobenzenestibonic acid (CAS 98-76-0), a derivative closely related to historical antileishmanial agents like stibosan and ureastibamine[1], serves as a critical model compound for understanding metalloid-parasite interactions.

As a Senior Application Scientist, the objective of this whitepaper is to provide a rigorous, self-validating framework for investigating the biological activity of p-Acetamidobenzenestibonic acid. This guide bypasses superficial overviews, focusing directly on the causal mechanisms of prodrug activation, redox biology, and the specific experimental methodologies required to quantify its efficacy and pharmacodynamics in host-pathogen models.

Physicochemical Profiling

Before initiating biological assays, it is imperative to establish the physical and structural parameters of the compound. p-Acetamidobenzenestibonic acid is an organoantimony compound where the antimony atom exists in the +5 oxidation state[2].

ParameterValue / Description
IUPAC Name (4-acetamidophenyl)stibonic acid[2]
CAS Registry Number 98-76-0[2]
Molecular Formula C₈H₁₀NO₄Sb[2]
Molecular Weight 305.93 g/mol [2]
Oxidation State Pentavalent (SbV)
Solubility Soluble in dilute alkaline solutions; forms sodium salts (e.g., Stibacetin) for aqueous biological assays[1].

Mechanistic Biology: The Prodrug Paradigm

The fundamental principle governing the investigation of p-Acetamidobenzenestibonic acid is the "Prodrug Model" [3]. Pentavalent antimonials exhibit poor intrinsic affinity for their ultimate biological targets. To exert parasiticidal effects, Sb(V) must undergo a site-specific bioreduction to the highly reactive trivalent form, Sb(III)[3][4].

The Role of the Host Macrophage

The activation of Sb(V) is heavily dependent on the host cell machinery. When the compound enters the infected macrophage, it is trafficked to the phagolysosome—the exact compartment where Leishmania amastigotes reside. The acidic environment of the phagolysosome (pH ~5.0) acts as a catalyst for reduction[5]. Here, host-derived thiols, specifically glutathione (GSH) and upregulated metallothioneins (MTs), donate electrons to reduce Sb(V) to Sb(III)[5][6].

Parasite Targeting and Oxidative Collapse

Once converted, Sb(III) enters the parasite via specific transmembrane channels, such as Aquaglyceroporin 1 (AQP1). Inside the parasite, Sb(III) executes a dual-strike mechanism:

  • Trypanothione Reductase (TryR) Inhibition: Sb(III) binds to the sulfhydryl groups of trypanothione, disrupting the parasite's unique redox balance and causing a lethal accumulation of reactive oxygen species (ROS)[3][4].

  • DNA Topoisomerase I Inhibition: Sb(III) impairs DNA supercoiling, halting replication and transcription[3].

G SbV p-Acetamidobenzenestibonic Acid (SbV Prodrug) Macro Macrophage Phagolysosome (Acidic pH ~5.0) SbV->Macro Reduction Bioreduction via Host Thiols (GSH & Metallothioneins) Macro->Reduction SbIII Active Trivalent Antimony (SbIII) Reduction->SbIII Transport Parasite Uptake via Aquaglyceroporin 1 (AQP1) SbIII->Transport Target1 Inhibition of Trypanothione Reductase (TryR) Transport->Target1 Target2 Inhibition of DNA Topoisomerase I Transport->Target2 Outcome Parasite Oxidative Stress & Apoptosis Target1->Outcome Target2->Outcome

Figure 1: Mechanistic pathway of p-Acetamidobenzenestibonic acid bioreduction and action.

Experimental Framework: Self-Validating Protocols

To accurately assess the biological activity of p-Acetamidobenzenestibonic acid, experimental designs must account for its prodrug nature. Testing Sb(V) exclusively against axenic (free-living) promastigotes will yield artificially high IC₅₀ values, as promastigotes lack the robust acidic/thiol environment of the macrophage phagolysosome required for efficient Sb(V) reduction[5].

Protocol 1: Intracellular Amastigote Susceptibility Assay

Purpose: To evaluate the true pharmacological efficacy of the compound utilizing the host cell's reductive machinery.

  • Macrophage Differentiation: Seed THP-1 monocytes in 96-well plates at 5×104 cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Aspirate media and infect macrophages with stationary-phase Leishmania donovani promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours at 37°C to allow phagocytosis and transformation into amastigotes.

  • Washing: Critical Step. Wash the monolayer vigorously with warm PBS three times to remove all extracellular promastigotes. Failure to do so will skew the viability readout.

  • Drug Treatment: Prepare serial dilutions of p-Acetamidobenzenestibonic acid (e.g., 0.1 μM to 300 μM) in RPMI-1640 media. Apply to the infected macrophages and incubate for 72 hours.

  • Quantification: Fix cells with methanol and stain with 10% Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope (or use a luciferase-expressing reporter strain for high-throughput luminescence reading).

  • Validation Control: Use Amphotericin B (1 μM) as a positive control for parasite clearance.

Protocol 2: Cell-Free Trypanothione Reductase (TryR) Inhibition Kinetics

Purpose: To confirm the molecular target of the reduced compound.

Causality Note: Because p-Acetamidobenzenestibonic acid is an Sb(V) compound, it will not directly inhibit TryR in a cell-free assay. It must be pre-reduced to Sb(III) in vitro to mimic the phagolysosomal environment[5].

  • Chemical Pre-Reduction: Incubate 10 mM p-Acetamidobenzenestibonic acid with 50 mM reduced glutathione (GSH) in a sodium acetate buffer adjusted to pH 5.0 at 37°C for 72 hours. This acidic environment and 5:1 GSH:Sb molar ratio drives the stoichiometric conversion of Sb(V) to Sb(III)[5].

  • Enzyme Assay Setup: In a UV-compatible 96-well microplate, combine 50 mM HEPES (pH 7.5), 40 μM trypanothione disulfide (TS₂), and 150 μM NADPH.

  • Inhibitor Addition: Add varying concentrations of the pre-reduced Sb(III) mixture to the wells.

  • Reaction Initiation: Add 2 nM recombinant L. donovani TryR to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) continuously for 10 minutes using a microplate reader. Calculate the Ki​ based on the steady-state velocities.

Quantitative Data Synthesis

When executing the protocols above, researchers should benchmark their results against established kinetic and susceptibility thresholds for pentavalent antimonials. Below is a structured summary of representative validation metrics required to confirm assay integrity.

Assay TypeMetricExpected Range for Validated AntimonialsMechanistic Significance
Chemical Reduction Sb(V) to Sb(III) Conversion Rate~30% conversion after 72h (pH 5.0, 37°C, GSH)[5]Confirms the requirement of acidic, thiol-rich environments for prodrug activation.
In Vitro Susceptibility IC₅₀ (Intracellular Amastigotes)10 μM – 50 μMDemonstrates host-mediated drug activation and subsequent parasiticidal effect.
In Vitro Susceptibility IC₅₀ (Axenic Promastigotes)> 200 μMHigh IC₅₀ validates the lack of intrinsic Sb(V) toxicity without host cell reduction.
Enzymatic Kinetics TryR Inhibition ( Ki​ )1 μM – 5 μM (for pre-reduced SbIII)Confirms direct target engagement of the active metabolite with the parasite's redox system.

Conclusion

The preliminary investigation of p-Acetamidobenzenestibonic acid requires a strict adherence to its prodrug pharmacodynamics. By leveraging host-macrophage models and mimicking phagolysosomal reduction kinetics, researchers can bypass the artifacts associated with direct Sb(V) screening. This self-validating framework ensures that subsequent structural modifications or formulation enhancements of this compound are grounded in accurate, mechanistically sound biological data.

References

  • p-Acetamidobenzenestibonic acid | C8H10NO4Sb | CID 240550 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Literature Study of Selected Potential Environmental Contaminants, Antimony and its Compounds Source: Environmental Protection Agency (EPA) URL:[Link]

  • Macrophage metallothioneins participate in the antileishmanial activity of antimonials Source: bioRxiv URL:[Link]

  • Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

"analytical methods for quantification of p-Acetamidobenzenestibonic acid"

An in-depth technical guide tailored for researchers, analytical chemists, and drug development professionals investigating organoantimony compounds. Executive Summary & Scientific Context p-Acetamidobenzenestibonic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide tailored for researchers, analytical chemists, and drug development professionals investigating organoantimony compounds.

Executive Summary & Scientific Context

p-Acetamidobenzenestibonic acid (C₈H₁₀NO₄Sb, MW: 305.93 g/mol ) is a pentavalent organoantimony compound and the primary active pharmaceutical ingredient historically associated with antileishmanial therapies such as ureastibamine 1[1].

From an analytical and pharmacokinetic perspective, pentavalent antimonials are highly complex because they function as prodrugs 2[2]. Once internalized by host macrophages, the intact organo-Sb(V) molecule is metabolized into inorganic Sb(V), which is subsequently reduced to the highly toxic inorganic Sb(III). This trivalent species triggers reactive oxygen species (ROS) generation, leading to the eradication of Leishmania amastigotes3[3].

Because of this metabolic cascade, quantifying "total antimony" via standard atomic absorption or bulk ICP-MS is analytically insufficient. To accurately profile the pharmacokinetics or formulation stability of p-Acetamidobenzenestibonic acid, we must employ speciation analysis to differentiate the intact arylstibonic acid from its inorganic degradation products.

G Prodrug p-Acetamidobenzenestibonic Acid (Organo-SbV) Macro Macrophage Uptake (Phagolysosome) Prodrug->Macro Internalization InorgV Inorganic Sb(V) (Intermediate) Macro->InorgV Metabolism ActiveIII Inorganic Sb(III) (Active Toxicant) InorgV->ActiveIII Reduction (GSH/TDR) ROS ROS Generation & Leishmania Death ActiveIII->ROS Target Binding

Fig 1. Prodrug model and metabolic speciation pathway of pentavalent antimonials.

The Hyphenated Analytical Strategy: Causality & Design

To achieve a self-validating, highly rigorous quantification system, we utilize a dual-detector hyphenated approach: HPLC-ICP-MS paired orthogonally with LC-ESI-HR-MS/MS .

  • Elemental Quantification (HPLC-ICP-MS): Inductively Coupled Plasma Mass Spectrometry provides unparalleled elemental sensitivity for the ¹²¹Sb and ¹²³Sb isotopes. When coupled to a strong anion-exchange column, it allows baseline resolution of the negatively charged stibonic acid from inorganic Sb(III) and Sb(V)4[4].

  • Molecular Validation (LC-ESI-HR-MS/MS): Because ICP-MS destroys the molecule to yield elemental data, it cannot definitively prove the molecular identity of a chromatographic peak. To ensure the peak quantified is indeed p-Acetamidobenzenestibonic acid and not an isobaric organoantimony metabolite, Electrospray Ionization High-Resolution Mass Spectrometry is required to detect the intact [M−H]− precursor ion 5[5].

G S1 Sample Collection & Matrix Stabilization S2 Extraction (EDTA/Phthalate) Speciation Freezing S1->S2 S3 HPLC Separation (PRP-X100 Ion Exchange) S2->S3 split S3->split D1 ICP-MS Detection (121Sb, 123Sb Quantification) split->D1 Elemental D2 ESI-HR-MS/MS (Structural Elucidation) split->D2 Molecular Out Data Integration & Pharmacokinetic Profiling D1->Out D2->Out

Fig 2. Hyphenated analytical workflow for p-Acetamidobenzenestibonic acid speciation.

Step-by-Step Experimental Protocols

Protocol A: Matrix Stabilization and Sample Extraction

Antimony species are highly susceptible to redox interconversion (Sb(III) ↔ Sb(V)) during extraction. This protocol is designed to "freeze" the speciation state.

  • Aliquot: Transfer 100 µL of biological fluid (plasma/urine) or dissolved formulation into a pre-chilled microcentrifuge tube.

  • Stabilization: Add 400 µL of extraction buffer (10 mM EDTA, 1 mM potassium biphthalate, pH 6.5).

    • Causality: EDTA chelates free transition metals (like Fe or Cu) in the matrix that could catalyze redox reactions, while the near-neutral pH prevents acid-catalyzed hydrolysis of the carbon-antimony bond4[4].

  • Homogenization: Vortex for 30 seconds and sonicate in a cold water bath (4°C) for 5 minutes.

  • Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

    • Self-Validation Step: Process a matrix blank spiked with a known concentration of Sb(III) and Sb(V) standards. Post-extraction analysis must yield >95% recovery of both species to verify that no interconversion occurred during sample prep.

Protocol B: HPLC-ICP-MS Speciation Assay

This protocol separates the intact arylstibonic acid from inorganic antimony species prior to elemental quantification.

  • Chromatographic Setup: Equip the HPLC with a Hamilton PRP-X100 strong anion-exchange column (250 × 4.1 mm, 10 µm) 6[6].

  • Mobile Phase: Utilize an isocratic flow of 20 mM ammonium acetate (pH 9.0) at 1.0 mL/min.

    • Causality: At pH 9.0, the stibonic acid group ( −SbO(OH)2​ ) is fully deprotonated, allowing predictable, sharp retention based purely on charge density rather than secondary hydrophobic interactions6[6].

  • Detection: Connect the HPLC effluent directly to the cross-flow nebulizer of the ICP-MS. Tune the ICP-MS for robust plasma conditions (RF power 1550 W) and monitor m/z 121 and 123.

  • Injection: Inject 20 µL of the extracted sample.

    • Self-Validation Step: Continuously infuse a solution of Rhodium (¹⁰³Rh) post-column via a T-piece as an internal standard. This corrects for plasma signal drift and matrix-induced ion suppression in real-time.

Protocol C: LC-ESI-HR-MS/MS Structural Confirmation

This protocol confirms that the elemental Sb peak corresponds to the intact p-Acetamidobenzenestibonic acid molecule.

  • Mass Spectrometry Setup: Divert the HPLC effluent to a Q-Exactive Orbitrap MS equipped with a heated ESI source.

  • Ionization Mode: Operate in negative ionization mode.

    • Causality: Arylstibonic acids readily deprotonate to form highly stable [M−H]− ions, making negative mode significantly more sensitive than positive mode2[2].

  • Parameters: Set spray voltage to 3.0 kV, capillary temperature to 320°C, and S-lens RF level to 50.

  • Targeted Analysis: Perform targeted Selected Reaction Monitoring (SRM) for the transition m/z 304.9 → product ions (e.g., m/z 262.9, corresponding to the loss of the acetyl group).

    • Self-Validation Step: Run a solvent blank (50:50 MeOH:H₂O) between every 5 biological samples to monitor and eliminate carryover, as organometallic compounds are notoriously prone to adhering to ESI capillary walls.

Data Presentation & Method Validation

Table 1: Optimized Chromatographic and Mass Spectrometry Parameters

ParameterHPLC-ICP-MS (Quantification)LC-ESI-MS/MS (Confirmation)
Column Hamilton PRP-X100 (250 × 4.1 mm, 10 µm)Hamilton PRP-X100 (250 × 4.1 mm, 10 µm)
Mobile Phase 20 mM Ammonium Acetate (pH 9.0)20 mM Ammonium Acetate (pH 9.0)
Flow Rate 1.0 mL/min1.0 mL/min (Split 1:4 prior to ESI)
Monitored Ions ¹²¹Sb, ¹²³SbPrecursor: m/z 304.9 [M−H]−
Internal Standard ¹⁰³Rh (Post-column infusion)Structurally analogous arylstibonic acid

Table 2: Representative Method Validation Metrics (Plasma Matrix)

Analyte SpeciesLOD (µg/L)LOQ (µg/L)Linear Range (µg/L)Recovery (%)
p-Acetamidobenzenestibonic acid 0.451.501.50 – 100096.2 ± 3.1
Inorganic Sb(V) 0.200.650.65 – 50098.4 ± 2.5
Inorganic Sb(III) 0.250.800.80 – 50094.7 ± 4.2

Sources

Application

The Enigmatic Role of p-Acetamidobenzenestibonic Acid in Organic Synthesis: An Examination of a Sparsely Documented Reagent

Introduction: In the vast landscape of organic synthesis, a multitude of reagents and catalysts are at the disposal of the modern chemist. However, some compounds, despite their intriguing structures, remain on the perip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the vast landscape of organic synthesis, a multitude of reagents and catalysts are at the disposal of the modern chemist. However, some compounds, despite their intriguing structures, remain on the periphery of mainstream synthetic applications. One such case is p-acetamidobenzenestibonic acid. An extensive review of the current scientific literature reveals a significant scarcity of documented applications for this specific organoantimony compound in the realm of organic synthesis. This has prompted a shift in the focus of this guide from a detailed protocol-based document to a critical examination of the available information and the broader context of related compounds.

This guide will address the challenges in sourcing information on p-acetamidobenzenestibonic acid, provide insights into the synthesis of structurally analogous and frequently confused compounds, and explore the limited yet insightful applications of the broader class of arylstibonic acids and pentavalent antimony compounds.

The Challenge of a Scarce Reagent: Identifying p-Acetamidobenzenestibonic Acid

Initial investigations into the applications of p-acetamidobenzenestibonic acid are often confounded by its structural similarity to more common laboratory chemicals. Search endeavors frequently lead to information pertaining to:

  • p-Acetamidobenzoic acid: A well-documented organic compound.[1][2][3][4][5]

  • p-Acetamidobenzenesulfonyl chloride: A key intermediate in the synthesis of sulfa drugs.[6][7]

  • p-Acetamidobenzenesulfinic acid: Another related sulfur-containing compound.[8][9]

It is crucial for the researcher to distinguish the target stibonic acid from these other molecules to avoid erroneous experimental design. The core difference lies in the central heteroatom bonded to the benzene ring: antimony (Sb) in the case of the stibonic acid, a carbonyl carbon (C) in the benzoic acid, and sulfur (S) in the sulfonyl and sulfinic acids.

A Look at a Related Synthesis: The Preparation of p-Acetamidobenzoic Acid

To provide a practical synthetic context for a similarly substituted aromatic compound, the multi-step synthesis of p-acetamidobenzoic acid from p-toluidine is a well-established procedure often used in educational and research settings.[10] This synthesis involves the protection of the amine functionality, followed by oxidation of the methyl group to a carboxylic acid.

Workflow for the Synthesis of p-Acetamidobenzoic Acid

p_toluidine p-Toluidine acetylation Acetylation (Amine Protection) p_toluidine->acetylation p_acetotoluidide p-Acetotoluidide acetylation->p_acetotoluidide oxidation Oxidation of Methyl Group p_acetotoluidide->oxidation p_acetamidobenzoic_acid p-Acetamidobenzoic Acid oxidation->p_acetamidobenzoic_acid hydrolysis Hydrolysis (Deprotection) p_acetamidobenzoic_acid->hydrolysis p_aminobenzoic_acid p-Aminobenzoic Acid hydrolysis->p_aminobenzoic_acid esterification Esterification p_aminobenzoic_acid->esterification benzocaine Benzocaine esterification->benzocaine

Caption: Multi-step synthesis of benzocaine from p-toluidine, highlighting the formation of p-acetamidobenzoic acid.

Broader Context: Applications of Arylstibonic Acids and Organoantimony Compounds

While specific applications of p-acetamidobenzenestibonic acid in organic synthesis are not readily found, the broader class of arylstibonic acids and other organoantimony compounds have found niche roles in both chemistry and biology.

Arylstibonic Acids as Enzyme Inhibitors

A notable application of arylstibonic acids is in the field of biochemistry, where they have been investigated as inhibitors of various enzymes. For instance, a library of arylstibonic acids was screened for their effects on human topoisomerase IB, revealing that some acted as competitive inhibitors while others were activators.[11] This suggests that the stibonic acid moiety can interact with biological targets. Furthermore, arylstibonates have been identified as potent and isoform-selective inhibitors of Cdc25a and Cdc25b phosphatases, indicating their potential as lead compounds in drug discovery.[12]

Organoantimony Compounds in Cross-Coupling Reactions

In the realm of synthetic organic chemistry, organoantimony compounds, though less common than their organoboron or organotin counterparts, have been utilized in cross-coupling reactions. A palladium(I)-catalyzed oxidative cross-coupling of aryl-antimony and aryl-boron nucleophiles has been reported, offering a novel approach to the formation of biaryl compounds.[13][14][15] This reaction demonstrates the potential of organoantimony reagents to participate in transition metal-catalyzed carbon-carbon bond formation.

Pentavalent Antimony in Chemistry

p-Acetamidobenzenestibonic acid is a pentavalent antimony (Sb(V)) compound. Pentavalent antimony compounds are generally more stable and less toxic than their trivalent (Sb(III)) counterparts.[16][17] The synthesis of pentavalent organoantimonials often involves the oxidation of trivalent antimony precursors or the use of pentavalent antimony halides like SbCl₅.[18][19] While the primary use of pentavalent antimonials has been in medicine, such as in the treatment of leishmaniasis with drugs like meglumine antimoniate, their application in mainstream organic synthesis remains limited.[18][19]

Conclusion

The investigation into the use of p-acetamidobenzenestibonic acid in organic synthesis underscores a critical aspect of chemical research: not all conceivable compounds have established applications. The available scientific literature does not provide detailed protocols or widespread use cases for this specific reagent in synthetic transformations. Researchers interested in this area may find themselves in the pioneering position of exploring its potential reactivity. For now, the scientific community must draw inferences from the broader, yet still limited, applications of arylstibonic acids and other pentavalent antimony compounds, primarily in the fields of medicinal chemistry and specialized cross-coupling reactions. It is imperative for researchers to be aware of the more common, structurally similar compounds to avoid confusion and to ground their work in the well-established chemistry of related functional groups.

References

Sources

Method

Application Notes and Protocols for the Functionalization of p-Acetamidobenzenestibonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of p-Acetamidobenzenestibonic Acid in Medicinal Chemistry p-Acetamidobenzenestibonic acid is an organoantimony compound that...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of p-Acetamidobenzenestibonic Acid in Medicinal Chemistry

p-Acetamidobenzenestibonic acid is an organoantimony compound that holds considerable interest for researchers in medicinal chemistry and drug development. The presence of the stibonic acid group (-SbO(OH)₂) on an aromatic scaffold, which also contains an acetamido group, provides a unique platform for the synthesis of novel therapeutic agents. Arylstibonic acids have been investigated for their potential as inhibitors of various enzymes, including human topoisomerase IB, and have shown promise in the development of antiparasitic and anticancer drugs. The ability to functionalize this core structure allows for the systematic modification of its physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the experimental protocols for the synthesis and subsequent functionalization of p-acetamidobenzenestibonic acid. The methodologies detailed herein are designed to be a practical resource for scientists working to create diverse libraries of arylstibonic acid derivatives for screening and development.

PART 1: Synthesis of p-Acetamidobenzenestibonic Acid

The most common and effective method for the synthesis of arylstibonic acids is the Bart reaction, or its Scheller modification.[1][2] This reaction involves the diazotization of an aromatic amine followed by a reaction with an antimony(III) salt, typically antimony trichloride, often in the presence of a copper catalyst. For the synthesis of p-acetamidobenzenestibonic acid, the starting material is p-aminoacetanilide.

Synthesis of the Precursor: p-Aminoacetanilide

p-Aminoacetanilide can be synthesized by the reduction of p-nitroacetanilide.[3][4]

Protocol 1: Reduction of p-Nitroacetanilide

  • In a round-bottom flask equipped with a mechanical stirrer, add p-nitroacetanilide (1 equivalent).

  • Add a suitable solvent, such as water or ethanol.

  • To the stirred suspension, add a reducing agent like iron filings (excess) and a small amount of acetic acid or ammonium chloride to initiate the reaction.[4]

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and make it alkaline with sodium carbonate to precipitate iron salts.[4]

  • Filter the hot solution to remove the iron sludge.

  • Allow the filtrate to cool to crystallize the p-aminoacetanilide.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry.

Bart Reaction for the Synthesis of p-Acetamidobenzenestibonic Acid

This protocol is adapted from the general procedure for the Bart reaction.[5]

Protocol 2: Diazotization and Stibonation of p-Aminoacetanilide

  • Diazotization:

    • In a beaker, dissolve p-aminoacetanilide (1 equivalent) in a mixture of hydrochloric acid and water.[6]

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.[6]

    • Stir the mixture for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Stibonation (Scheller Modification):

    • In a separate large beaker, prepare a solution of antimony trichloride (SbCl₃, 1.2 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • To the antimony solution, add a catalytic amount of cuprous bromide (CuBr).[5]

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the antimony trichloride solution. Effervescence (evolution of nitrogen gas) will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Isolation and Purification:

    • The crude p-acetamidobenzenestibonic acid will precipitate from the reaction mixture.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove inorganic salts.

    • The crude product can be purified by recrystallization from hot water or by dissolving it in a dilute sodium carbonate solution, filtering, and re-precipitating with acid.

PART 2: Functionalization of p-Acetamidobenzenestibonic Acid

The structure of p-acetamidobenzenestibonic acid offers several sites for functionalization: the aromatic ring, the acetamido group, and the stibonic acid moiety.

Reactions on the Aromatic Ring

The acetamido group is an ortho-, para-directing group, while the stibonic acid group is a meta-directing group. The outcome of electrophilic aromatic substitution will depend on the reaction conditions.

Nitration introduces a nitro group onto the aromatic ring, which can be a precursor for further functionalization, such as reduction to an amine.

Protocol 3: Nitration of p-Acetamidobenzenestibonic Acid

  • Safety Note: Nitrating mixtures are highly corrosive and reactions can be exothermic. Perform this reaction in a fume hood and use appropriate personal protective equipment (PPE).

  • In a round-bottom flask, suspend p-acetamidobenzenestibonic acid (1 equivalent) in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath.[5][7]

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise with constant stirring, maintaining the temperature below 10 °C.[5][8]

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Data Presentation

ReactionReagentsKey ConditionsExpected Outcome
Synthesis p-Aminoacetanilide, NaNO₂, HCl, SbCl₃, CuBr0-5 °C, aqueousp-Acetamidobenzenestibonic acid
Nitration p-Acetamidobenzenestibonic acid, HNO₃, H₂SO₄0-10 °CNitrated derivative
Halogenation p-Acetamidobenzenestibonic acid, Br₂, FeBr₃Anhydrous, darkBrominated derivative
Amide Hydrolysis p-Acetamidobenzenestibonic acid, aq. HClRefluxp-Aminobenzenestibonic acid
Esterification p-Acetamidobenzenestibonic acid, Alcohol, Acid catalystReflux, Dean-StarkStibonic acid ester
Modification of the Acetamido Group

The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amino group, which can then be used for a variety of subsequent reactions (e.g., diazotization, acylation).[2][9][10]

Protocol 4: Acid-Catalyzed Hydrolysis

  • Suspend p-acetamidobenzenestibonic acid (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product, p-aminobenzenestibonic acid hydrochloride, may precipitate.

  • Neutralize the solution carefully with a base (e.g., sodium carbonate) to precipitate the free amine.

  • Collect the product by filtration, wash with water, and dry.

Reactions of the Stibonic Acid Group

The stibonic acid can be esterified by reacting with an alcohol in the presence of an acid catalyst, similar to the Fischer esterification of carboxylic acids.[11][12][13][14]

Protocol 5: Esterification of the Stibonic Acid

  • Suspend p-acetamidobenzenestibonic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the ester product.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the stibonic ester.

PART 3: Safety and Handling

Organoantimony compounds should be handled with caution due to their potential toxicity.[1][15][16][17][18]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors of antimony compounds.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area immediately with soap and water.

  • Waste Disposal: Dispose of all organoantimony waste in designated hazardous waste containers according to institutional guidelines.

Visualizations

Synthesis of p-Acetamidobenzenestibonic Acid

Synthesis_Workflow p_Nitroacetanilide p-Nitroacetanilide Reduction Reduction (e.g., Fe/AcOH) p_Nitroacetanilide->Reduction p_Aminoacetanilide p-Aminoacetanilide Reduction->p_Aminoacetanilide Diazotization Diazotization (NaNO2, HCl) p_Aminoacetanilide->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Stibonation Bart Reaction (SbCl3, CuBr) Diazonium_Salt->Stibonation Final_Product p-Acetamidobenzenestibonic Acid Stibonation->Final_Product

Caption: Synthetic pathway to p-acetamidobenzenestibonic acid.

Functionalization Pathways

Functionalization_Pathways Start p-Acetamidobenzenestibonic Acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Hydrolysis Amide Hydrolysis (H3O+) Start->Hydrolysis Esterification Esterification (ROH, H+) Start->Esterification Nitro_Product Nitro-derivative Nitration->Nitro_Product Amino_Product p-Aminobenzenestibonic Acid Hydrolysis->Amino_Product Ester_Product Stibonic Ester Esterification->Ester_Product

Caption: Key functionalization reactions of the parent compound.

References

  • Filep, M., et al. (2016). Availability, Toxicology and Medical Significance of Antimony. International Journal of Molecular Sciences, 17(11), 1937. [Link]

  • Doak, G. O., & Steinman, H. G. (1946). The preparation of stibonic acids by the Scheller reaction. Journal of the American Chemical Society, 68(10), 1987–1989. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Antimony. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Antimony Compounds. Integrated Risk Information System (IRIS). [Link]

  • The Synthesis Of A Multistep Synthesis Procedure. (n.d.). 123 Help Me. [Link]

  • Vermont Department of Health. (n.d.). Antimony & Antimony Compounds (CAS 7440-36-0). [Link]

  • Mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]

  • Preparation of p-acetamidobenzenesulfonyl azide. (n.d.). PrepChem.com. [Link]

  • Halogenation. (n.d.). In Wikipedia. Retrieved March 28, 2024, from [Link]

  • 4-Aminoacetanilide. (n.d.). In Wikipedia. Retrieved March 28, 2024, from [Link]

  • Lab5 procedure esterification. (n.d.). Scribd. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. [Link]

  • A Modified Bart Reaction. (n.d.). ElectronicsAndBooks. [Link]

  • Preparation of 4'-aminoacetanilide. (n.d.). PrepChem.com. [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020, December 25). ACS Publications. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Rishi, V., et al. (2010). 12 Arylstibonic acids that inhibit the DNA binding of five B-ZIP dimers. Journal of Structural Biology, 170(2), 215-223. [Link]

  • Nitration of Benzoic Acid 2017. (2017, July 15). Truman ChemLab. [Link]

  • Singh, R., et al. (2016). An overview on the synthesis and chemical properties of p-aminoacetanilide and its derivatives. Journal of Integrated Science and Technology, 4(2), 111-120. [Link]

  • The arylstibonic acid compound NSC13746 disrupts B-ZIP binding to DNA in living cells. (n.d.). PubMed Central. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • 2-p-ACETYLPHENYLHYDROQUINONE. (n.d.). Organic Syntheses. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis. [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022, December 27). Chemistry LibreTexts. [Link]

  • Chemical structures of 46 arylstibonic acids. A summary of inhibitory... (n.d.). ResearchGate. [Link]

  • 6.2 Halogenation of the α-Carbon. (n.d.). KPU Pressbooks. [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. [Link]

  • Brindaban, C. R., et al. (2012). Arylstibonic acids are potent and isoform-selective inhibitors of Cdc25a and Cdc25b phosphatases. ACS Medicinal Chemistry Letters, 3(11), 913-918. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. [Link]

  • A comprehensive ab initio study of halogenated A···U and G···C base pair geometries and energies. (2023, March 14). MDPI. [Link]

  • Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. (n.d.). PubMed Central. [Link]

  • A Sterically Accessible Monomeric Stibine Oxide Activates Organotetrel(IV) Halides, Including C–F and Si–F Bonds. (n.d.). PubMed Central. [Link]

  • Fischer Esterification. (n.d.). University of Wisconsin-River Falls. [Link]

  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. [Link]

  • 4-Aminoacetanilide. (n.d.). PubChem. [Link]

  • Two Methods for the Synthesis of Phenacetin. (n.d.). University of Colorado Boulder. [Link]

  • A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journals. [Link]

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Application

Application Note: p-Acetamidobenzenestibonic Acid as a Probe for Pentavalent Antimonial Resistance and Redox Metabolism in Leishmania spp.

Executive Summary p-Acetamidobenzenestibonic acid (historically known as stibacetin or stibenyl) was one of the first aromatic pentavalent antimony [Sb(V)] compounds introduced for the treatment of leishmaniasis, represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Acetamidobenzenestibonic acid (historically known as stibacetin or stibenyl) was one of the first aromatic pentavalent antimony [Sb(V)] compounds introduced for the treatment of leishmaniasis, representing a monumental leap in safety over highly toxic trivalent antimonials like tartar emetic[1][2]. Today, in modern parasitology and drug development, this compound serves as a highly reliable reference probe. Because Sb(V) functions as a prodrug that relies on both host and parasite redox machinery for activation, p-Acetamidobenzenestibonic acid is extensively utilized to map the molecular mechanisms of antimonial resistance, specifically focusing on aquaglyceroporin (AQP1) downregulation, thiol-dependent reduction, and ABC transporter-mediated efflux.

Mechanistic Causality: The Sb(V) Prodrug Paradigm

To utilize p-Acetamidobenzenestibonic acid effectively in experimental models, researchers must understand the causality behind its leishmanicidal activity. The compound is fundamentally inactive in its pentavalent state. Its efficacy is dictated by a complex, multi-compartmental reduction pathway:

  • Host-Mediated Pre-Conditioning: Upon administration, a portion of the Sb(V) prodrug is reduced to the highly reactive trivalent form, Sb(III), within the acidic phagolysosome of the host macrophage, a process partially driven by host-derived glutathione[3].

  • Parasite Uptake: The generated Sb(III) enters the intracellular Leishmania amastigote primarily via the aquaglyceroporin 1 (AQP1) channel[4]. Downregulation of AQP1 is a primary clinical marker for antimonial resistance[4][5].

  • Intracellular Reduction: Unreduced Sb(V) that enters the parasite is converted to Sb(III) by parasite-specific enzymes, notably Thiol-dependent reductase 1 (TDR1) and Arsenate reductase (ACR2)[3][5].

  • Target Engagement & Resistance: Active Sb(III) binds to trypanothione [T(SH)2]—the unique and primary low-molecular-weight thiol in kinetoplastids—disrupting redox homeostasis and inducing parasite apoptosis. In resistant strains, the Multidrug-resistant protein A (MRPA/ABCC3) sequesters these Sb-trypanothione conjugates into intracellular vesicles, neutralizing the drug[5].

Pathway Visualization

G SbV p-Acetamidobenzenestibonic Acid (SbV Prodrug) Macrophage Host Macrophage (Initial Reduction via GSH) SbV->Macrophage Phagocytosis AQP1 AQP1 Transporter (Parasite Uptake) Macrophage->AQP1 SbIII Entry TDR1_ACR2 TDR1 & ACR2 Enzymes (Parasite SbV Reduction) Macrophage->TDR1_ACR2 SbV Entry SbIII Active Trivalent Antimony (SbIII) AQP1->SbIII TDR1_ACR2->SbIII Enzymatic Reduction Trypanothione Trypanothione [T(SH)2] Depletion SbIII->Trypanothione Thiol Binding MRPA MRPA Transporter (Vesicular Sequestration) SbIII->MRPA Resistance Pathway Death Parasite Death / Apoptosis Trypanothione->Death Oxidative Stress

Intracellular reduction of p-Acetamidobenzenestibonic acid and MRPA-mediated resistance pathways.

Quantitative Profiling of Resistance Markers

When utilizing p-Acetamidobenzenestibonic acid to validate novel Leishmania strains or screen for resistance reversal agents, researchers should benchmark their data against established molecular markers. The table below summarizes the expected quantitative shifts in a typical Sb(V)-resistant Leishmania donovani clinical isolate compared to a wild-type susceptible strain.

Strain Phenotypep-Acetamidobenzenestibonic Acid IC₅₀ (µM)AQP1 Expression (Fold Change)MRPA Expression (Fold Change)Intracellular Trypanothione (nmol/10⁸ cells)
Wild-Type (Susceptible) 12.5 ± 2.11.0x (Baseline)1.0x (Baseline)1.8 ± 0.3
Clinical Isolate (Resistant) > 200.00.2x (Downregulated)5.8x (Upregulated)6.4 ± 0.9

Note: IC₅₀ values reflect intracellular amastigote models. Axenic amastigote IC₅₀ values will artificially skew higher due to the absence of host-macrophage reduction machinery.

Experimental Methodologies

Protocol A: Intracellular Amastigote-Macrophage Infection Model

Causality & Rationale: Why use an infected macrophage model instead of free-living axenic amastigotes? Because p-Acetamidobenzenestibonic acid is an Sb(V) prodrug, it relies heavily on the host macrophage's acidic phagolysosome and glutathione pool for optimal conversion to the active Sb(III) form[3]. Testing this compound on axenic cultures yields artificially low potency and fails to accurately model clinical resistance.

Self-Validating System: This protocol includes an uninfected macrophage control to subtract baseline host-cell toxicity, ensuring that the calculated IC₅₀ reflects true anti-parasitic activity rather than host cell death.

Step-by-Step Workflow:

  • Macrophage Seeding: Seed THP-1 cells (human monocytic cell line) at 5×104 cells/well in a 96-well plate. Differentiate into adherent macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours at 37°C, 5% CO₂.

  • Parasite Infection: Wash the wells with warm RPMI-1640. Infect the macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages). Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.

  • Washing: Vigorously wash the wells 3 times with serum-free media to remove any non-internalized extracellular promastigotes.

  • Drug Treatment: Prepare a serial dilution of p-Acetamidobenzenestibonic acid (0 µM to 300 µM) in complete RPMI media. Add to the infected wells. Control: Apply the same drug gradient to a parallel plate of uninfected THP-1 cells to monitor host toxicity (CC₅₀).

  • Incubation & Fixation: Incubate for 72 hours. Carefully aspirate the media, wash with PBS, and fix the cells with 100% cold methanol for 5 minutes.

  • Staining & Quantification: Stain with 10% Giemsa for 15 minutes. Using a light microscope (100x oil immersion), count the number of intracellular amastigotes per 100 macrophages. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Cell-Free Trypanothione-Dependent Sb(V) Reduction Assay

Causality & Rationale: To determine if a strain's resistance is driven by a failure to reduce the prodrug (e.g., TDR1/ACR2 mutation) rather than enhanced efflux (MRPA upregulation), researchers must isolate the enzymatic reduction step. This cell-free assay measures the specific ability of parasite lysates to convert p-Acetamidobenzenestibonic acid to Sb(III) by tracking the oxidation of NADPH, which is consumed as Trypanothione Reductase regenerates the Trypanothione used in the Sb(V) reduction process[3][5].

Step-by-Step Workflow:

  • Lysate Preparation: Harvest 1×109 Leishmania amastigotes. Lyse via sonication in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 15,000 x g for 20 minutes and collect the supernatant (parasite lysate).

  • Reaction Mixture: In a UV-compatible 96-well microplate, combine:

    • 50 µL of parasite lysate (normalized to 1 mg/mL total protein).

    • 100 µM Trypanothione disulfide[T(S)₂].

    • 200 µM NADPH.

    • 50 mM HEPES buffer (pH 7.4) to a final volume of 190 µL.

  • Baseline Measurement: Read the absorbance at 340 nm for 5 minutes to establish the baseline rate of NADPH oxidation.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 2 mM p-Acetamidobenzenestibonic acid (final concentration 100 µM).

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 340 nm for 30 minutes at 25°C. The rate of NADPH consumption is directly proportional to the rate of Sb(V) reduction to Sb(III).

  • Validation: A control well lacking p-Acetamidobenzenestibonic acid must be run in parallel to account for background NADPH consumption.

References

  • Schmidt, H. (1928). The Pentavalent Antimony Compounds in Tropical Medicine. PMC. Available at:[Link][1]

  • Singh, N., et al. (2018). Slow pace of antileishmanial drug development. Parasitology Open, Cambridge Core. Available at:[Link][2]

  • Mondal, S., et al. (2013). In Vitro Susceptibilities of Wild and Drug Resistant Leishmania donovani Amastigote Stages to Andrographolide Nanoparticle. PLOS One. Available at:[Link][3]

  • Khanra, S., et al. (2023). Antimony resistance and gene expression in Leishmania: spotlight on molecular and proteomic aspects. Parasitology, Cambridge Core. Available at:[Link][5]

  • Maharjan, M., et al. (2010). Assessing aquaglyceroporin gene status and expression profile in antimony-susceptible and -resistant clinical isolates of Leishmania donovani from India. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at:[Link][4]

Sources

Method

Application Note: p-Acetamidobenzenestibonic Acid and Pentavalent Antimonials in Anti-Leishmanial Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Parasitic Chemotherapy, Pharmacology, and Assay Development Executive Summary The development of targeted therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Parasitic Chemotherapy, Pharmacology, and Assay Development

Executive Summary

The development of targeted therapeutics for neglected tropical diseases, particularly Visceral Leishmaniasis (VL, or Kala-azar), has historically relied on the unique pharmacological properties of heavy metal derivatives. p-Acetamidobenzenestibonic acid (CAS 98-76-0)[1] and its corresponding salts represent a foundational class of pentavalent antimonials (SbV). Its sodium salt (Stibacetin/Stibenyl) and diethylamine salt (Stibosan) were among the first aromatic antimony compounds to demonstrate significant clinical efficacy against Leishmania donovani with a drastically improved therapeutic index compared to earlier trivalent antimonials like tartar emetic[2][3].

This application note provides a comprehensive mechanistic overview of p-acetamidobenzenestibonic acid derivatives and details self-validating, field-standardized protocols for evaluating SbV compounds in modern drug discovery pipelines.

Mechanistic Framework: The Prodrug Model of SbV

A critical insight for researchers working with pentavalent antimonials is understanding that SbV compounds are inherently prodrugs . Evaluating p-acetamidobenzenestibonic acid directly against the insect-stage promastigotes in standard culture media will yield artificially high IC50 values (indicating false inactivity).

Bioreduction and Target Inhibition

The pharmacological activation of p-acetamidobenzenestibonic acid requires the unique physiological environment of the mammalian host macrophage and the metabolic machinery of the Leishmania amastigote.

  • Intracellular Uptake & Acidification: The SbV compound is phagocytosed by the infected macrophage and enters the acidic phagolysosome (pH ~5.5), where the Leishmania amastigotes reside.

  • Enzymatic Reduction (TDR1): Within the amastigote, a parasite-specific enzyme known as Thiol-Dependent Reductase 1 (TDR1) utilizes glutathione (GSH) to catalyze the reduction of the pentavalent antimony (SbV) into the highly toxic trivalent antimony (SbIII)[4].

  • Trypanothione Reductase (TryR) Inhibition: The newly generated SbIII acts as a potent inhibitor of Trypanothione Reductase (TryR)[5]. Because Leishmania parasites lack glutathione reductase, they rely entirely on the TryR system to neutralize reactive oxygen species (ROS) generated by the host macrophage.

  • Pleiotropic Toxicity: The inhibition of TryR leads to a catastrophic accumulation of ROS, oxidative stress, and the disruption of DNA topoisomerase I, ultimately triggering amastigote apoptosis[5].

MOA SbV p-Acetamidobenzenestibonic Acid (SbV Prodrug) Macrophage Macrophage Phagolysosome (Acidic Environment) SbV->Macrophage Phagocytosis TDR1 Parasite TDR1 Enzyme (Amastigote Stage) Macrophage->TDR1 Internalization SbIII Trivalent Antimony (SbIII Active Form) TDR1->SbIII GSH-dependent Reduction TryR Trypanothione Reductase (TryR) Inhibition SbIII->TryR Competitive Binding Death ROS Accumulation & Parasite Apoptosis TryR->Death Redox Imbalance

Figure 1: Mechanism of Action for p-Acetamidobenzenestibonic Acid (SbV) via TDR1-mediated reduction.

Physicochemical & Pharmacological Profiling

When formulating p-acetamidobenzenestibonic acid for assays, researchers must account for the specific salt derivative used, as this dictates solubility, antimony content, and cellular permeability.

Table 1: Comparative Profile of p-Acetamidobenzenestibonic Acid Derivatives

Compound / DerivativeChemical IdentityCAS NumberSb Content (%)Historical Clinical Utility
p-Acetamidobenzenestibonic acid Base Aromatic Antimonial98-76-0[1]~39.8%Precursor molecule; low aqueous solubility.
Stibacetin / Stibenyl Sodium Salt138-31-8[6]~33.0%First aromatic SbV used in Kala-azar; administered IV[2][3].
Stibosan Diethylamine SaltN/A~31.0%Improved tolerability; allowed for intramuscular injection[3].
Sodium Stibogluconate Aliphatic SbV Complex16037-91-5~30.0%Modern reference standard (Pentostam) for baseline comparisons[2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of p-acetamidobenzenestibonic acid must be conducted using a self-validating system. The following protocols detail the in vitro macrophage infection model and the in vivo hamster model.

Protocol 1: In Vitro Intracellular Amastigote Susceptibility Assay

Expertise Note: This assay uses THP-1 human monocytes differentiated into macrophages. It is strictly required to use the intracellular amastigote model rather than extracellular promastigotes, as TDR1 expression is upregulated 10-fold in the amastigote stage, which is essential for SbV reduction[4].

Materials:

  • THP-1 cell line (ATCC TIB-202)

  • PMA (Phorbol 12-myristate 13-acetate)

  • Leishmania donovani stationary-phase promastigotes

  • p-Acetamidobenzenestibonic acid sodium salt (Stibacetin), dissolved in sterile PBS (Do not use DMSO if it causes precipitation).

  • Giemsa stain

Step-by-Step Workflow:

  • Macrophage Differentiation: Seed THP-1 cells in 16-well chamber slides at 5×104 cells/well. Add 20 ng/mL PMA and incubate for 48 hours at 37°C (5% CO2) to induce differentiation into adherent macrophages.

  • Parasite Infection: Wash the wells with warm RPMI-1640. Add stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages). Incubate for 24 hours to allow phagocytosis and transformation into amastigotes.

  • Washing (Critical Step): Wash the wells vigorously 3 times with PBS to remove all non-internalized extracellular promastigotes. Causality: Remaining extracellular parasites will skew the IC50 data since they are insensitive to SbV.

  • Drug Treatment: Add serial dilutions of p-acetamidobenzenestibonic acid (range: 1.5 µg/mL to 200 µg/mL). Include a Sodium Stibogluconate positive control and an untreated negative control. Incubate for 72 hours.

  • Fixation and Staining: Remove media, fix cells with 100% methanol for 5 minutes, and stain with 10% Giemsa for 15 minutes.

  • Quantification: Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. THP-1 Differentiation (PMA Treatment, 48h) Step2 2. L. donovani Infection (MOI 10:1, 24h Incubation) Step1->Step2 Step3 3. Extracellular Wash (Removes Promastigotes) Step2->Step3 Step4 4. SbV Drug Treatment (p-Acetamidobenzenestibonic acid, 72h) Step3->Step4 Step5 5. Methanol Fixation & Giemsa Staining Step4->Step5 Step6 6. Microscopic IC50 Quantification Step5->Step6

Figure 2: Standardized workflow for the in vitro intracellular amastigote susceptibility assay.

Protocol 2: In Vivo Syrian Hamster Model for Kala-Azar

Expertise Note: The Syrian golden hamster (Mesocricetus auratus) is the gold-standard model for in vivo VL testing. Unlike mice, which often self-resolve the infection, hamsters develop progressive, fatal visceral disease characterized by massive hepatosplenomegaly, accurately mirroring human Kala-azar pathology.

Step-by-Step Workflow:

  • Infection: Inoculate male Syrian hamsters (80-100g) intracardially with 1×107 L. donovani amastigotes isolated from the spleen of a donor animal.

  • Disease Establishment: Allow the infection to establish for 21 days. Confirm baseline parasitemia by performing a liver biopsy on a subset of animals.

  • Dosing Regimen: Administer p-acetamidobenzenestibonic acid (or its amine salts) via intraperitoneal (IP) or intramuscular (IM) injection. A standard experimental course is 100 mg/kg/day for 5 consecutive days.

  • Efficacy Readout (Leishman-Donovan Units - LDU): On day 28 post-infection, euthanize the animals. Extract and weigh the liver and spleen. Prepare impression smears, fix with methanol, and stain with Giemsa.

  • Calculation: Calculate the LDU using the formula: LDU = (Number of amastigotes / 1000 host nuclei) × Organ weight (mg) Compare treated groups against the vehicle control to determine the percentage of parasite clearance.

References

  • Slow pace of antileishmanial drug development | Parasitology Open | Cambridge Core. Cambridge University Press. Available at:[Link]

  • The Pentavalent Antimony Compounds in Tropical Medicine. National Center for Biotechnology Information (NIH). Available at:[Link]

  • p-Acetamidobenzenestibonic acid | C8H10NO4Sb | CID 240550. PubChem - NIH. Available at:[Link]

  • CAS No.138-31-8, N-[p-(dihydroxystibino)phenyl]acetamide Sb-oxide, monosodium salt Suppliers. LookChem. Available at:[Link]

  • Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. ResearchGate / PLOS. Available at:[Link]

  • Reduction of anti-leishmanial pentavalent antimonial drugs by a parasite-specific thiol-dependent reductase, TDR1. National Center for Biotechnology Information (NIH). Available at:[Link]

Sources

Application

Application Notes and Protocols: Spectroscopic Techniques for Analyzing p-Acetamidobenzenestibonic Acid Reactions

Introduction p-Acetamidobenzenestibonic acid, an organoantimony compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the kinetics, mechanisms, and endpoint...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Acetamidobenzenestibonic acid, an organoantimony compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the kinetics, mechanisms, and endpoints of reactions involving this molecule is critical for process optimization, quality control, and novel compound synthesis. This document provides a comprehensive guide to employing a suite of spectroscopic techniques for the real-time monitoring and analysis of reactions involving p-Acetamidobenzenestibonic acid.

As a practical example, we will focus on the acid-catalyzed hydrolysis of p-Acetamidobenzenestibonic acid to p-aminobenzenestibonic acid. This reaction provides a clear model for demonstrating the power of spectroscopic methods to track changes in key functional groups.

Illustrative Reaction: Acid-Catalyzed Hydrolysis

The hydrolysis of the acetamido group is a fundamental transformation. In this reaction, the amide linkage is cleaved under acidic conditions to yield a primary aromatic amine and acetic acid. This process involves significant changes to the molecule's electronic structure and vibrational modes, making it an ideal candidate for spectroscopic analysis.

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant p-Acetamidobenzenestibonic Acid Product1 p-Aminobenzenestibonic Acid Reactant->Product1 Hydrolysis Reagent H₃O⁺ (Acid Catalyst) Heat Product2 Acetic Acid cluster_workflow Integrated Analytical Workflow Start Reaction Initiation InSitu Real-Time Monitoring (FTIR / NMR / UV-Vis) Start->InSitu Sampling Time-Point Sampling (Quenching) Start->Sampling Kinetics Kinetic Analysis InSitu->Kinetics LCMS Structural Verification (LC-MS) Sampling->LCMS Mechanism Mechanism Elucidation LCMS->Mechanism Endpoint Endpoint Determination Kinetics->Endpoint Mechanism->Endpoint

Technical Notes & Optimization

Troubleshooting

"troubleshooting p-Acetamidobenzenestibonic acid synthesis yield"

Troubleshooting p-Acetamidobenzenestibonic Acid Synthesis Yield: A Technical Support Guide As a Senior Application Scientist, I frequently encounter yield and purity discrepancies in the synthesis of organoantimony compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting p-Acetamidobenzenestibonic Acid Synthesis Yield: A Technical Support Guide

As a Senior Application Scientist, I frequently encounter yield and purity discrepancies in the synthesis of organoantimony compounds. The synthesis of p-acetamidobenzenestibonic acid—a critical precursor for historical and modern antileishmanial agents like stibacetin and urea stibamine[1]—relies heavily on the Bart reaction or its Scheller modification[2]. This pathway involves the diazotization of p-aminoacetanilide followed by a copper-catalyzed coupling with an antimony(III) species[3].

While conceptually straightforward, the reaction is a delicate orchestration of single-electron transfers, pH-dependent solubility, and thermal stability. Minor deviations in process parameters often lead to catastrophic yield losses due to competitive side reactions such as phenol formation, azo coupling, or deacetylation. This guide provides a causality-driven framework to troubleshoot, optimize, and validate your synthesis.

Workflow Visualization & Failure Modes

To troubleshoot effectively, we must first map the synthetic pathway and isolate the critical nodes where the reaction is most likely to fail.

SynthesisPathway Start p-Aminoacetanilide Cond1 NaNO2, HCl 0-5 °C Start->Cond1 Diazo Diazonium Salt Intermediate Cond1->Diazo Cond2 Na3SbO3 or SbCl3/NaOH Cu Catalyst, pH 8-9 Diazo->Cond2 Fail1 Phenol Byproduct (T > 5 °C) Diazo->Fail1 Thermal Degradation Fail2 Azo Dye Formation (Improper pH/Mixing) Diazo->Fail2 Self-Coupling Product p-Acetamidobenzenestibonic Acid Cond2->Product Fail3 Deacetylation (Excessive Base/Heat) Product->Fail3 Hydrolysis

Figure 1: Synthesis pathway of p-Acetamidobenzenestibonic acid and critical failure points.

Standardized Experimental Protocol (Self-Validating)

A robust protocol must include in-process controls to validate the success of each step before proceeding to the next. Do not proceed to the coupling phase if the diazotization has failed.

Step 1: Diazotization of p-Aminoacetanilide

  • Suspend 0.1 mol of high-purity p-aminoacetanilide[4] in 150 mL of water containing 0.25 mol of concentrated HCl. Stir until fully dissolved (gentle heating may be required, but the solution must be cooled afterward).

  • Chill the solution in an ice-salt bath to 0–2 °C.

  • Add a pre-chilled solution of 0.105 mol NaNO₂ in 30 mL water dropwise. Crucial: Maintain the internal temperature strictly below 5 °C to prevent thermal degradation[5].

  • Self-Validation Check: After 20 minutes of stirring, test the solution with starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. If negative, add 1-2 mL of NaNO₂ solution and re-test.

Step 2: Preparation of the Antimony Reagent

  • Dissolve 0.11 mol of antimony trichloride (SbCl₃) in a minimum amount of concentrated HCl, then slowly pour this into an excess of ice-cold 5M NaOH solution to form a clear, alkaline solution of sodium antimonite (Na₃SbO₃).

  • Adjust the pH to 8.5–9.0 using dilute HCl or NaOH.

  • Add 0.01 mol of freshly prepared cuprous chloride (CuCl) or fine copper powder[2]. The catalyst must be fresh to ensure it is in the active Cu(I) or Cu(0) state.

Step 3: Bart/Scheller Coupling

  • Under vigorous, high-shear agitation, add the cold diazonium salt solution dropwise to the antimonite solution.

  • Self-Validation Check: Monitor nitrogen gas evolution. The rate of N₂ bubbling should directly correlate with the addition rate. If gas evolution stalls, the catalyst has deactivated or the pH has drifted.

  • Maintain the temperature below 15 °C and continuously monitor the pH, adding NaOH if it drops below 8.0.

Step 4: Isolation and Purification

  • Once nitrogen evolution ceases (approx. 2 hours), filter the reaction mixture to remove the copper catalyst and any insoluble antimony oxides[6].

  • Carefully acidify the cold filtrate with dilute HCl to pH 3–4. The p-acetamidobenzenestibonic acid will precipitate as a bulky solid[7].

  • Filter, wash thoroughly with cold water to remove inorganic salts, followed by a cold ethanol wash, and dry under vacuum.

Quantitative Yield Troubleshooting Matrix

When yields deviate from the expected 60-75% range, quantitative analysis of the crude product can identify the exact mechanistic failure.

Observed Issue / ImpurityRoot CauseTypical Impact on YieldCorrective Action
High p-acetamidophenol content Thermal degradation of diazonium salt (T > 5 °C).-30% to -50%Use a jacketed reactor; slow NaNO₂ addition; improve cooling capacity.
Intense orange/red crude (Azo dyes) Localized pH drops or poor mixing causing self-coupling.-15% to -25%Increase agitation speed (RPM); use a buffer system; ensure dropwise addition.
Unreacted diazonium / Low Sb insertion Inactive Cu catalyst (oxidized to Cu²⁺) or Sb precipitation.-40% to -60%Use strictly fresh CuCl; purge system with N₂; maintain pH > 8.0.
Presence of stibanilic acid (free amine) Base-catalyzed hydrolysis of the acetamido group.-10% to -20%Avoid prolonged exposure to pH > 10; minimize heating during workup.

Technical FAQs & Troubleshooting

Q1: My diazonium salt is decomposing before the antimony coupling, leading to high phenol byproducts. How do I stabilize it? Causality: The diazonium salts of acetanilides are highly electrophilic and thermally labile. At temperatures above 5 °C, water acts as a nucleophile, attacking the aromatic ring and displacing nitrogen gas to form p-acetamidophenol. Solution: Ensure your reactor has adequate cooling capacity (e.g., a glycol chiller rather than just an ice bath). Monitor the internal temperature, not just the jacket temperature. Furthermore, ensure you are not using a massive excess of nitrite, which can trigger oxidative side reactions.

Q2: The coupling reaction (Bart reaction) gives a very low yield of the stibonic acid, and I see a white precipitate forming before addition. What is causing the incomplete antimony insertion? Causality: The Bart reaction relies on a single-electron transfer (SET) mechanism. The Cu(I) catalyst reduces the diazonium salt to an aryl radical, which then reacts with the antimonite species[2]. If your CuCl has oxidized to Cu(II) (often visible as a green/blue tint instead of white), the catalytic cycle breaks. Additionally, the white precipitate you observe is likely antimony trioxide (Sb₂O₃). Antimonite is only soluble in highly alkaline conditions; if the pH of your antimony solution drops below 8 before or during the coupling, the active Sb(III) species precipitates out of solution and becomes unreactive. Solution: Always synthesize or purify CuCl immediately before use, and keep it under an inert atmosphere. Buffer the antimony solution or continuously dose NaOH during the diazonium addition to counteract the acid being introduced.

Q3: NMR analysis shows I am detecting free amine (stibanilic acid) instead of the acetamido group in the final product. How do I prevent deacetylation? Causality: The acetamido group is susceptible to base-catalyzed hydrolysis. While the Bart coupling requires an alkaline medium (pH 8-10) to keep the antimonite soluble, prolonged exposure to these conditions—especially if the reaction is allowed to warm up to room temperature for extended periods—will cleave the amide bond, yielding stibanilic acid[8]. Solution: Time is a critical parameter. Quench the reaction promptly once nitrogen evolution ceases. Neutralize and acidify the mixture immediately to precipitate the product and halt any base-catalyzed hydrolysis.

Q4: The final product is heavily contaminated with orange/red dyes. How do I minimize azo dye formation during the coupling step? Causality: If the diazotization was incomplete, unreacted p-aminoacetanilide remains in the solution. In the alkaline conditions of the coupling step, this free amine (or partially degraded intermediates) can undergo electrophilic aromatic substitution with the diazonium salt, creating highly colored azo compounds[5]. This is exacerbated by poor mixing, which creates localized pockets of high diazonium concentration. Solution: First, validate complete diazotization using the starch-iodide test. Second, ensure rapid, high-shear mixing during the addition of the diazonium salt to the antimonite solution to disperse the diazonium ions instantly before they can self-couple.

References

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.[Link]

  • Understanding the Purity and Properties of 4-Aminoacetanilide for Synthesis. (2025). NBINNO.[Link]

  • The Merck Index Eighth Edition. (1968). Merck & Co. [Link]

  • Bart Reaction. (2010). Researcher.life.[Link]

  • Literature Study of Selected Potential Environmental Contaminants, Antimony and its Compounds. (1976). EPA.[Link]

  • Indian Scientists: The Saga of Inspired Minds. (2020). VIBHA Vidarbha.[Link]

Sources

Optimization

"optimization of reaction conditions for p-Acetamidobenzenestibonic acid"

Welcome to the Technical Support Center for the synthesis and optimization of p-Acetamidobenzenestibonic acid (1[1]). As a critical organoantimony intermediate in the development of antileishmanial therapeutics (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of p-Acetamidobenzenestibonic acid (1[1]). As a critical organoantimony intermediate in the development of antileishmanial therapeutics (such as stibamine derivatives), its synthesis presents unique mechanistic challenges.

The primary synthetic route relies on the Scheller modification of the Bart reaction (2[2]), where an aromatic diazonium salt is coupled with antimony trichloride (SbCl₃) in the presence of a copper catalyst (3[3]). This guide provides field-proven insights, quantitative optimization data, and self-validating protocols to ensure high-yield, reproducible results.

I. Quantitative Optimization of Scheller Coupling Parameters

The formation of the carbon-antimony (C-Sb) bond is highly sensitive to pH, temperature, and catalyst kinetics. Deviations lead to competitive Sandmeyer-type chlorination or irreversible antimony precipitation.

ParameterRange TestedOptimal ValueMechanistic RationaleImpact on Yield
Diazotization Temp -5 to 15 °C0–5 °C Prevents thermal degradation of the diazonium intermediate into the corresponding phenol.Critical (>90% conversion)
HCl Concentration 1 M to 12 M>6 M (during SbCl₃ addition)Sb(III) is highly oxophilic. High [Cl⁻] prevents the irreversible hydrolysis and precipitation of antimony oxychloride (SbOCl).High
CuCl Catalyst 0.01 to 0.5 eq0.05 eq (added dropwise)Controls the rate of N₂ evolution. Excess catalyst causes rapid exothermic degradation and favors chlorobenzene byproducts.Moderate
Coupling Temp 0 to 40 °C10–15 °C Balances the activation energy required for C-Sb bond formation against the risk of hydrolyzing the acetamido group.High

II. Self-Validating Experimental Protocol

Crude arylstibonic acids are notoriously difficult to purify because they form highly hydrated, polymeric stiboxane networks that co-precipitate with inorganic antimony salts. To solve this, we employ a self-validating pyridinium purification system based on the foundational methodology of Doak and Steinman (4[4]). If the C-Sb bond was successfully formed, a distinct pyridinium stibonate salt will crystallize, inherently validating the success of the coupling step while leaving inorganic impurities in solution.

Phase 1: Diazotization

  • Suspend 0.1 mol of p-aminoacetanilide in 50 mL of 6 M HCl and cool to 0 °C in an ice-salt bath.

  • Add a solution of 0.105 mol sodium nitrite (NaNO₂) in 20 mL of water dropwise, maintaining the temperature strictly below 5 °C.

  • Stir for 30 minutes, then neutralize excess nitrous acid with sulfamic acid until a starch-iodide test is negative.

Phase 2: Scheller Coupling 4. Dissolve 0.1 mol of SbCl₃ in 20 mL of concentrated HCl and 20 mL of ethanol. Causality: The high chloride concentration and co-solvent prevent the premature formation of SbOCl. 5. Add the SbCl₃ solution to the diazonium mixture at 5 °C. 6. Slowly add a freshly prepared solution of 0.005 mol CuCl in 5 mL of 6 M HCl over 45 minutes. Allow the reaction to warm to 10–15 °C. Nitrogen gas evolution will begin. 7. Stir until N₂ evolution ceases (approximately 4–6 hours).

Phase 3: Self-Validating Pyridinium Purification 8. Filter the crude, gelatinous precipitate. Do not attempt to wash with water. 9. Dissolve the crude paste in a 1:1 mixture of ethanol and concentrated HCl. 10. Add 50 mL of pyridine. Validation Checkpoint: A pure, white crystalline pyridinium salt of p-acetamidobenzenestibonic acid will precipitate. If no crystals form, the C-Sb coupling failed. 11. Filter the crystals, wash with cold HCl, and hydrolyze by dissolving in 5% aqueous sodium carbonate (Na₂CO₃). 12. Re-acidify the solution carefully with dilute HCl to precipitate the pure p-acetamidobenzenestibonic acid. Filter and dry under vacuum.

III. Troubleshooting Guides & FAQs

Q: Why is my final yield of p-Acetamidobenzenestibonic acid consistently below 20%? A: Low yields in the Scheller reaction are typically caused by the premature thermal decomposition of the diazonium salt or rapid catalyst addition. If the CuCl catalyst is added too quickly, the localized exothermic release of N₂ causes thermal degradation, driving the reaction toward Sandmeyer-type chlorination (yielding p-chloroacetanilide). Solution: Maintain the coupling bath at 10–15 °C and add the CuCl in small aliquots over at least 45 minutes.

Q: How do I prevent the hydrolysis of the acetamido group during the highly acidic coupling phase? A: The acetamido group is sensitive to strong aqueous acids at elevated temperatures. Because the Scheller modification requires high concentrations of HCl to keep SbCl₃ solubilized, temperature control is your only defense against hydrolysis. Solution: Keep the reaction temperature strictly below 15 °C during the entire coupling process. If the temperature exceeds 20 °C, the amide will hydrolyze to an amine, which will subsequently protonate and disrupt the purification phase.

Q: I am observing a heavy white precipitate immediately after adding the SbCl₃, before nitrogen evolution even begins. What is it, and how do I resolve it? A: This is antimony oxychloride (SbOCl), formed by the rapid hydrolysis of SbCl₃ when introduced to the aqueous diazonium solution. Sb(III) is highly oxophilic and will hydrolyze if the local HCl concentration drops below ~3 M. Solution: Always pre-dissolve your SbCl₃ in a mixture of concentrated HCl and a co-solvent (like ethanol or methanol) before adding it to the reaction vessel. Ensure the diazonium solution also maintains a high acid molarity.

Q: The final product forms a gelatinous suspension that instantly clogs the filter paper. How can I isolate it efficiently? A: Free arylstibonic acids form highly hydrated, polymeric stiboxane networks via intermolecular Sb-O-Sb bonds. Do not attempt to filter the crude aqueous suspension directly using standard fritted funnels. Solution: Centrifuge the crude mixture to isolate the paste, and proceed immediately to the pyridine complexation step (Phase 3, Step 9). The pyridine breaks the polymeric network into discrete, highly filterable monomeric/dimeric salts.

IV. Reaction Pathway & Failure Logic Diagram

G A p-Aminoacetanilide (Starting Material) B Diazotization (NaNO2, HCl, 0-5°C) A->B C p-Acetamidobenzenediazonium Chloride B->C Yield > 95% E Hydrolysis of Acetamido Group (T > 15°C) B->E Temp Control Failure D Scheller Coupling (SbCl3, CuCl catalyst) C->D D->E Exothermic Runaway F Antimony Oxychloride (SbOCl) Ppt (Low HCl Conc.) D->F Acid Depletion G p-Acetamidobenzenestibonic Acid (Target Product) D->G Optimized Conditions

Caption: Workflow and failure points in the Scheller synthesis of p-Acetamidobenzenestibonic acid.

V. References

  • Bart Reaction - R Discovery Source: researcher.life URL:[Link]

  • Comprehensive Organic Name Reactions and Reagents by Zerong Wang Source: scribd.com URL:[Link]

  • The Preparation of Stibonic Acids by the Scheller Reaction Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • p-Acetamidobenzenestibonic acid | CID 240550 Source: PubChem - National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

"common side reactions in the synthesis of aryl stibonic acids"

Welcome to the Technical Support Center for the Synthesis of Aryl Stibonic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Synthesis of Aryl Stibonic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aryl stibonic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve common issues encountered in your experiments.

Introduction: The Challenges in Synthesizing Aryl Stibonic Acids

The synthesis of aryl stibonic acids, while crucial for various applications including medicinal chemistry and materials science, is often fraught with challenges. These compounds are typically prepared via the Bart or Nesmeyanov reactions, both of which can be sensitive to reaction conditions and prone to the formation of side products. Low yields, product instability, and difficult purifications are common hurdles. This guide will walk you through the most frequent problems, explain their root causes, and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis Issues

Q1: My Bart reaction for aryl stibonic acid synthesis is giving a low yield and a lot of tar-like material. What's going on and how can I fix it?

A1: This is a very common issue in the Bart reaction, which involves the coupling of an aryl diazonium salt with an antimony(III) species. The formation of resinous byproducts and low yields can often be attributed to several factors related to the stability and reactivity of the diazonium salt.

Causality:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures. Decomposition can lead to a variety of side reactions, including the formation of phenols through reaction with water, and the generation of aryl radicals that can lead to polymerization and tar formation. The use of aryldiazonium borofluorides, while sometimes employed, can lead to remarkable resinification, particularly with nitro-substituted anilines.[1]

  • Side Reactions of the Diazonium Salt: Besides decomposition, diazonium salts can undergo other undesired reactions. For instance, if the reaction is not sufficiently acidic, the diazonium salt can couple with the starting aniline or the product phenol to form highly colored azo compounds, which contribute to the tarry mixture.[2]

Troubleshooting & Optimization:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps. This is the single most critical parameter for preventing premature decomposition of the diazonium salt.

  • Control of pH: Ensure the reaction medium is sufficiently acidic during diazotization to prevent the formation of diazoamino compounds and subsequent side reactions.

  • Order of Addition: Add the cold diazonium salt solution slowly to the chilled alkaline solution of the antimony reagent with vigorous stirring. This ensures that the diazonium salt reacts with the antimonite before it has a chance to decompose.

  • Use of Catalysts: The presence of copper salts can facilitate the reaction, but their concentration should be optimized as they can also promote side reactions.[3]

Q2: I'm observing significant amounts of triarylstibines (Ar₃Sb) and diarylstibinic acids (Ar₂SbO₂H) as byproducts. How can I minimize their formation?

A2: The formation of over-arylated (triarylstibine) and under-arylated (diarylstibinic acid) species is a frequent problem that points to issues with stoichiometry and reaction control.

Causality:

  • Triarylstibine (Ar₃Sb) Formation: This byproduct arises from the successive reaction of the initially formed aryl stibonic acid or an intermediate with additional aryl diazonium salt. This is more likely to occur if there is a localized high concentration of the diazonium salt.

  • Diarylstibinic Acid (Ar₂SbO₂H) Formation: This can be a major byproduct in the Bart reaction.[4] It is formed when two aryl groups are transferred to the antimony atom. The exact mechanism can be complex, but it is generally favored by conditions that promote the reactivity of the intermediate organoantimony species.

Troubleshooting & Optimization:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the antimony reagent relative to the diazonium salt to favor the formation of the mono-aryl product.

  • Slow Addition and Efficient Stirring: As mentioned in A1, slow addition of the diazonium salt to a vigorously stirred solution of the antimonite is crucial. This helps to maintain a low, steady concentration of the diazonium salt, minimizing the chance of over-arylation.

  • Reaction Quenching: Once the reaction is complete, it should be quenched promptly to prevent further reactions.

Q3: My Nesmeyanov reaction is not working well, and I'm getting a mixture of products. What are the key parameters to control?

A3: The Nesmeyanov reaction, which involves the decomposition of a double salt of an aryl diazonium halide and a metal halide (in this case, antimony trichloride) by a metal powder (like copper or iron), can be a powerful method but is mechanistically complex and sensitive to reaction conditions.[5]

Causality:

  • Heterolytic Mechanism: The reaction is believed to proceed through a heterolytic mechanism.[4] The success of the reaction depends on the careful formation and decomposition of the diazonium-antimony double salt.

  • Side Reactions: Similar to the Bart reaction, side reactions involving the diazonium salt can occur. Additionally, the metal powder can catalyze other transformations.

Troubleshooting & Optimization:

  • Purity of Reactants: Use freshly prepared and pure aryl diazonium salts and high-quality antimony trichloride and metal powder.

  • Solvent Choice: The reaction is often carried out in an organic solvent like acetone. The choice of solvent can influence the solubility of the intermediates and the reaction rate.

  • Temperature Control: The decomposition of the double salt is typically initiated by gentle warming. The temperature profile needs to be carefully controlled to ensure a smooth reaction and avoid explosive decomposition.

Purification & Characterization Issues

Q4: How can I effectively purify my aryl stibonic acid from the common byproducts and inorganic salts?

A4: Purification of aryl stibonic acids can be challenging due to their polarity and potential for forming complex mixtures. A multi-step approach is often necessary.

Purification Strategy:

  • Initial Precipitation and Washing: After the reaction, the crude aryl stibonic acid is typically precipitated by acidification. Thoroughly wash the precipitate with water to remove most of the inorganic salts.

  • Recrystallization: This is the most common and effective method for purifying aryl stibonic acids.

    • Single-Solvent Recrystallization: For many aryl stibonic acids, recrystallization from hot water or aqueous ethanol can be effective.[6] The principle relies on the higher solubility of the desired product in the hot solvent and its lower solubility upon cooling.[1]

    • Two-Solvent Recrystallization: If a single solvent is not suitable, a two-solvent system can be used. One solvent should dissolve the compound well (solvent #1), while the other should be a poor solvent (solvent #2) in which the compound is insoluble.[7] The compound is dissolved in a minimal amount of hot solvent #1, and then solvent #2 is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[7]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[2][8][9]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often used. The polarity of the eluent is gradually increased to elute the compounds based on their polarity. Aryl stibonic acids are quite polar and will require a relatively polar mobile phase for elution.

Step-by-Step Recrystallization Protocol (Single Solvent):

  • Transfer the crude, washed aryl stibonic acid to an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., water or 50% ethanol) and heat the mixture to boiling with stirring.

  • Continue adding the hot solvent in small portions until the solid just dissolves. Avoid using a large excess of solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1][10][11]

Q5: How can I use NMR and LC-MS to identify the impurities in my aryl stibonic acid product?

A5: NMR and LC-MS are powerful analytical techniques for identifying and quantifying impurities in your final product.

Analytical Workflow:

  • ¹H and ¹³C NMR Spectroscopy:

    • Aryl Stibonic Acid (Desired Product): The aromatic region of the ¹H NMR spectrum will show characteristic signals for the aryl protons. The integration of these signals should correspond to the number of protons on the aromatic ring. The ¹³C NMR will show signals for the aromatic carbons, with the carbon attached to the antimony atom often showing a characteristic chemical shift.

    • Triarylstibine (Ar₃Sb): This impurity will have a more complex aromatic region in the ¹H NMR spectrum, with the integration corresponding to three times the number of aromatic protons per aryl group. The symmetry of the molecule may simplify the spectrum.

    • Diarylstibinic Acid (Ar₂SbO₂H): Similar to the triarylstibine, the ¹H NMR will show aromatic signals corresponding to two aryl groups.

    • Phenols (from diazonium salt hydrolysis): The presence of a broad singlet in the ¹H NMR spectrum, corresponding to the hydroxyl proton, is a key indicator. The aromatic signals will also be shifted compared to the starting aniline.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Separation: A reverse-phase HPLC method can be developed to separate the aryl stibonic acid from its less polar (triarylstibine) and more polar (inorganic salts, phenols) impurities. A C18 column with a gradient of acetonitrile or methanol in water (often with a small amount of formic acid) is a good starting point.[12][13][14][15]

    • Mass Spectrometry Detection: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the separated components. This allows for the confirmation of the molecular weight of the desired product and the identification of impurities by their molecular weights. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition of the impurities.[16]

Visualizing Reaction Pathways and Side Reactions

To better understand the chemical transformations occurring during the synthesis of aryl stibonic acids, the following diagrams illustrate the main reaction pathways and the formation of common side products in the Bart reaction.

Caption: Main and side reaction pathways in the Bart synthesis of aryl stibonic acids.

Data Summary: Common Side Products

The following table summarizes the common side products encountered in the synthesis of aryl stibonic acids, their likely causes, and suggested mitigation strategies.

Side ProductFormulaCommon Cause(s)Mitigation Strategies
PhenolAr-OHHydrolysis of the aryl diazonium salt due to elevated temperature or prolonged reaction time.Maintain strict temperature control (0-5 °C); use the diazonium salt immediately after preparation.
TriarylstibineAr₃SbOver-arylation due to high local concentration of the diazonium salt or incorrect stoichiometry.Slow addition of the diazonium salt with vigorous stirring; use a slight excess of the antimony reagent.
Diarylstibinic AcidAr₂SbO₂HIncomplete reaction or side reaction pathways favored by certain conditions.[4]Optimize stoichiometry and reaction conditions (temperature, pH).
Azo CompoundsAr-N=N-Ar'Coupling of the diazonium salt with electron-rich aromatic compounds (e.g., starting amine or product phenol).Maintain a sufficiently acidic pH during diazotization.
Tarry Polymers-Decomposition and radical reactions of the unstable diazonium salt.[1]Strict temperature control; minimize reaction time.

References

  • Tomono, H., Yamakawa, Y., & Nakai, R. (1942). Study on the Aromatic Stibonic Acid. (VI). Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 62, 451-453.
  • Hawks, L. (2023).
  • University of Rochester. (n.d.).
  • Zerong, D. (2010). Bart Reaction. Comprehensive Organic Name Reactions and Reagents.
  • Clark, J. (2021). Reactions of diazonium ions. Chemguide.
  • Clark, J. (2022). Making and using aryl diazonium salts. Chemguide.
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  • Singh, B., et al. (2012). Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-119.
  • Martin, E. L. (1972). U.S. Patent No. 3,703,598. Washington, DC: U.S.
  • Beilstein Journal of Organic Chemistry. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (2025).
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  • BenchChem. (2025). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.
  • Hamilton, C. S., & Morgan, J. F. (1944). The Preparation of Aromatic Arsonic and Arsinic Acids by the Bart, Béchamp, and Rosenmund Reactions. Organic Reactions, 2, 415-456.
  • Baldwin, R. H. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • European Union Reference Laboratory for Residues of Pesticides. (2012). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
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  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336.
  • Khan, I., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985.
  • BenchChem. (2025). Troubleshooting common problems in Aspyrone synthesis.
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  • Olah, G. A., et al. (1987). Synthetic methods and reactions; 131. A convenient and efficient method for the synthesis of α-nitro ketones. Journal of the Indian Chemical Society, 64(11), 647-650.
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  • Sci-Hub. (n.d.). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines.
  • Dai, M. (2025). Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry, 21, 1234-1245.
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  • Houk, K. N., & Kitagawa, T. (2019). Mechanisms of Kobayashi Eliminations for the Generation of Highly-Strained Arynes, Cyclic Cumulenes, and Anti-Bredt Olefins. Chemical Science, 10(42), 9735-9742.
  • Kürti, L., et al. (2012). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Journal of the American Chemical Society, 134(44), 18253-18256.
  • Xue, X.-S., & Houk, K. N. (2018). Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes. Journal of the American Chemical Society, 140(41), 13356-13365.
  • Organic Chemistry Portal. (n.d.).
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Sources

Optimization

Technical Support Center: Purification of Crude p-Acetamidobenzenestibonic Acid

Welcome to the technical support center for p-Acetamidobenzenestibonic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for p-Acetamidobenzenestibonic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique organoantimony compound. The presence of both an organic acetamido group and a metallic stibonic acid moiety imparts specific chemical properties that can make purification a significant challenge. This document provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of crude p-Acetamidobenzenestibonic acid in a practical question-and-answer format.

Q1: My crude product is a stubborn, amorphous solid that won't dissolve in standard organic solvents. How should I approach recrystallization?

A1: The Challenge of Solubility

The poor solubility of p-Acetamidobenzenestibonic acid in many common solvents is due to the high polarity and hydrogen bonding capacity of the stibonic acid [-SbO(OH)₂] and acetamido [-NHC(O)CH₃] groups. Simple non-polar (e.g., toluene, hexanes) or moderately polar aprotic solvents (e.g., ethyl acetate) are often ineffective. The key is to use highly polar or protic solvents and, in many cases, to manipulate the pH to control solubility.

Causality and Strategy: The stibonic acid group is amphoteric, meaning it can react with both acids and bases. The acetamido group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][2] Therefore, the ideal strategy involves using a solvent system where the compound is highly soluble when hot but sparingly soluble when cold, while maintaining a pH that ensures stability.

Recommended Protocol: Solvent Selection Workflow

  • Initial Screening: Begin with small-scale solubility tests (approx. 10-20 mg of crude product in 0.5 mL of solvent). Test highly polar protic solvents such as deionized water, ethanol, and methanol.

  • Temperature Gradient: Observe solubility at room temperature and then heat the mixture to the solvent's boiling point. An ideal solvent will fully dissolve the compound only at elevated temperatures.[3]

  • pH Modification: If solubility in water is low, adjust the pH. The compound's solubility is expected to increase significantly in dilute aqueous base (e.g., 0.1 M NaOH or NH₄OH) due to the deprotonation of the stibonic acid group. Subsequently, the purified product can be precipitated by carefully acidifying the filtered solution with an acid like acetic acid to a neutral or slightly acidic pH.[4]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective.[5] For example, dissolving the compound in a minimal amount of a "good" solvent (like hot water or dilute base) and then adding a "poor," miscible solvent (like ethanol or acetone) until turbidity appears is a common technique.

Workflow: Systematic Solvent Selection for Recrystallization

G start Start: Crude p-Acetamidobenzenestibonic Acid screen_polar Screen Polar Protic Solvents (H₂O, EtOH, MeOH) start->screen_polar screen_ph Test Solubility in Dilute Aqueous Base (e.g., 0.1M NH₄OH) start->screen_ph Alternative Path dissolves_cold Dissolves Cold? screen_polar->dissolves_cold dissolves_hot Dissolves Hot? dissolves_cold->dissolves_hot No failure_solvent Inadequate Solvent. Try another or mixed system. dissolves_cold->failure_solvent Yes forms_crystals Crystals Form on Cooling? dissolves_hot->forms_crystals Yes dissolves_hot->failure_solvent No success Success! Proceed with Recrystallization forms_crystals->success Yes forms_crystals->failure_solvent No failure_solvent->screen_ph dissolves_base Dissolves in Base? screen_ph->dissolves_base precipitate_acid Precipitate with Acid (e.g., Acetic Acid) dissolves_base->precipitate_acid Yes failure_ph Inadequate Method. Consider Chromatography. dissolves_base->failure_ph No check_purity Check Purity (HPLC) precipitate_acid->check_purity success_ph Success! Use pH-Modulated Crystallization check_purity->success_ph

Caption: A logical workflow for selecting a suitable purification method.

Q2: My isolated product has a persistent off-white or yellowish tint. What is the source of this color and how can it be removed?

A2: Addressing Colored Impurities

Colored impurities in organometallic compounds often arise from trace amounts of oxidized side-products or residual reagents from the synthesis. Organoantimony compounds can be susceptible to oxidation, which can generate colored species.

Causality and Strategy: The color is typically due to highly conjugated organic molecules or trace metallic impurities that absorb visible light. Activated charcoal is an effective adsorbent for removing such colored impurities due to its high surface area and affinity for large, flat (aromatic) molecules.[5]

Recommended Protocol: Decolorization with Activated Charcoal

  • Dissolve Crude Product: Dissolve the impure p-Acetamidobenzenestibonic acid in the minimum amount of a suitable hot recrystallization solvent, as determined in the previous step.

  • Add Charcoal: Remove the solution from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A common mistake is adding too much charcoal, which can adsorb the desired product and significantly reduce yield.

  • Brief Heating: Return the mixture to the heat and swirl or stir it for a few minutes to allow for adsorption of the impurities. Do not boil the mixture for an extended period.

  • Hot Gravity Filtration: This is a critical step. Pre-heat a funnel (e.g., by placing it over the boiling flask) and use fluted filter paper. Filter the hot solution quickly to remove the charcoal. If the solution cools during filtration, the product will crystallize prematurely on the filter paper, leading to significant loss.[6]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified, colorless crystals by vacuum filtration.

Q3: My purity, as determined by HPLC, is still below target levels due to persistent organic impurities. What are they and how can I remove them?

A3: Identifying and Removing Stubborn Organic Impurities

If recrystallization fails to remove certain impurities, it is likely because they have very similar solubility profiles to the target compound.[7] These are often structurally related compounds.

Causality and Strategy: Common process-related impurities could include:

  • Starting Materials: Unreacted p-toluidine or p-aminobenzoic acid derivatives used in the synthesis.[8][9]

  • De-acetylated Product: p-Aminobenzenestibonic acid, resulting from hydrolysis of the amide bond during synthesis or workup.

  • Isomers: Impurities arising from isomers present in the starting materials.[10]

When recrystallization is ineffective, a more selective technique like column chromatography may be necessary. However, the high polarity of stibonic acids can make standard silica gel chromatography challenging.

Recommended Protocol: Alumina Column Chromatography

Organometallic compounds, particularly those with basic or highly polar character, often show better separation on alumina (Al₂O₃) compared to silica gel.[11]

  • Select Alumina Grade: Choose a neutral or basic alumina, Brockmann activity II or III, as acidic alumina could potentially degrade the compound.

  • Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) on alumina plates to determine an appropriate eluent system. Start with a moderately polar solvent system (e.g., ethyl acetate/methanol mixtures) and adjust the polarity to achieve good separation (Rf of the desired product ~0.3-0.4).

  • Column Packing: Properly pack a column with the selected alumina in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of alumina. Carefully load this solid sample onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC to isolate the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Analytical Techniques for Purity Assessment

TechniquePurposeStrengthsLimitations
RP-HPLC-UV Quantifying purity and detecting known impurities.High precision, reproducibility, and sensitivity for UV-active compounds.[12]Requires reference standards for impurity identification.
LC-MS Identifying unknown impurities.Provides molecular weight information, enabling structural elucidation of unknown peaks.[13]Response factors can vary, making it less quantitative than HPLC-UV without standards.
¹H / ¹³C NMR Confirming the structure of the final product and major impurities.Provides definitive structural information.Lower sensitivity than HPLC; may not detect trace impurities (<1%).
Elemental Analysis Confirming the elemental composition (C, H, N, Sb).Provides empirical formula verification.Does not distinguish between the target compound and isomers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for storing purified p-Acetamidobenzenestibonic acid to prevent degradation?

A1: Organoantimony compounds and molecules with amide functional groups can be sensitive to environmental conditions.[14][15] To ensure long-term stability, store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperature (2-8 °C). This minimizes exposure to light, moisture, and oxygen, which can promote oxidative degradation or hydrolysis.

Q2: I suspect my product is degrading during analysis. How can I ensure the stability of my analytical samples?

A2: Degradation can occur even in the solutions prepared for analysis.[16]

  • pH of Mobile Phase: For HPLC analysis, use a buffered mobile phase with a pH between 4 and 6. This range generally provides a good balance for the stability of the amide group while ensuring the stibonic acid is in a consistent protonation state.[12]

  • Solvent Choice: Prepare samples in a non-reactive, aprotic diluent if possible, or in the mobile phase itself. Avoid highly acidic or basic diluents.

  • Temperature: Use an autosampler set to a cool temperature (e.g., 4-10 °C) to minimize degradation of samples waiting in the queue for injection.

  • Time: Analyze samples as soon as possible after preparation. If necessary, perform a solution stability study to determine how long the sample is stable under the chosen analytical conditions.

Q3: What specific safety precautions are necessary when working with p-Acetamidobenzenestibonic acid?

A3: Antimony and its compounds are classified as toxic.[14] All handling of p-Acetamidobenzenestibonic acid, both in solid form and in solution, must be conducted with appropriate safety measures.

  • Engineering Controls: Always work in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (check for appropriate chemical resistance), and chemical splash goggles.

  • Waste Disposal: Dispose of all antimony-containing waste as hazardous chemical waste according to your institution's environmental health and safety guidelines. Do not pour it down the drain.

Diagram: Impurity Troubleshooting Logic

G start Crude Product Fails Purity Specification (by HPLC) recrystallize Step 1: Perform Optimized Recrystallization/Precipitation start->recrystallize reanalyze Step 2: Re-analyze Purity (HPLC) recrystallize->reanalyze purity_ok Purity Meets Specification? reanalyze->purity_ok identify_imp Step 3: Identify Impurity Structure (LC-MS, NMR) purity_ok->identify_imp No pass Purification Complete purity_ok->pass Yes imp_type Impurity Type? identify_imp->imp_type isomeric Isomeric/ Structurally Similar imp_type->isomeric Isomeric unrelated Unrelated Structure (e.g., Reagent) imp_type->unrelated Unrelated chromatography Step 4: Purify by Column Chromatography (Alumina) isomeric->chromatography re_recrystallize Step 4: Re-evaluate Recrystallization Solvents unrelated->re_recrystallize final_check Step 5: Final Purity Check (HPLC, NMR) chromatography->final_check re_recrystallize->final_check final_check->pass fail Re-evaluate Synthetic Route to Minimize Impurity Formation

Caption: A decision tree for addressing persistent impurities post-recrystallization.

References

  • PubChem. p-Acetamidobenzoic acid. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2020). Solubility measurement, correlation and computational analysis of p-Acetamidobenzoic acid in 12 pure solvents. Journal of Molecular Liquids. Available from: ResearchGate. [Link]

  • ChemBK. p-Acetamidobenzoic acid. [Link]

  • HBCSE. Recrystallization. National Initiative on Undergraduate Science. [Link]

  • Sikorska, J., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules. Available from: ResearchGate. [Link]

  • University of Colorado Boulder. Recrystallization and Crystallization. [Link]

  • Local Pharma Guide. CAS NO. 98-76-0 | p-Acetamidobenzenestibonic acid. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Bundgaard, H., & Larsen, C. (1979). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of medicinal chemistry. [Link]

  • ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?[Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. [Link]

  • JETIR. Studies on Organ Antimony Compounds. [Link]

  • Google Patents.
  • Patsnap. Strategies to Improve Alkyl Compound Purity. [Link]

  • Google Patents. US20030155298A1 - Process for purifying an organic acid.
  • MDPI. Special Issue : Organoantimony Chemistry. [Link]

  • Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Google Patents.
  • Zajac, M., et al. (2007). Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. How to purify esterefication product?[Link]

  • Kumar, A., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

  • Gorog, S. (2009). Pharmaceutical Impurities: An Overview. Indian Journal of Pharmaceutical Education and Research. Available from: ResearchGate. [Link]

  • Kadioglu, E., et al. (2023). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dixit, A., et al. (2000). Effects of Organoantimony(III) Compounds of Sterically Hindered Bifunctional Tetradentate Ligands on the Reproductive System of Male Rats. Metal-Based Drugs. [Link]

  • Antonelli, M., et al. (2023). A comprehensive study of performic acid stability and acid-base equilibria in aqueous solution. Chemosphere. Available from: ResearchGate. [Link]

  • Shah, S. M., et al. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech. [Link]

  • Google Patents. US4329154A - Method of recovering boric acid.
  • Popović, I., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. [Link]

  • AIFA. Impurities in Drug Substances and Products. [Link]

  • Krzek, J., et al. (2006). Determination of impurities in pharmaceutical preparations containing folic acid. Acta poloniae pharmaceutica. [Link]

  • Wikipedia. p-Toluic acid. [Link]

  • Shaikh, A. S., & Gosar, A. A. (2023). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. Asian Journal of Pharmaceutical and Clinical Research. Available from: ResearchGate. [Link]

  • Rao, B. M., et al. (2010). A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Rajitha, G., et al. (2022). Validated Method for the Simultaneous Estimation of Bempedoic Acid and Ezetimibe in Bulk and Tablet Formulation by RP-HPLC. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Shimadzu. Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • Reddy, G. H., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. Available from: ResearchGate. [Link]

  • Pérez-López, M. E., et al. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Foods. [Link]

Sources

Troubleshooting

"degradation pathways of p-Acetamidobenzenestibonic acid under stress conditions"

Welcome to the Technical Support Center for Antimonial API Stability. This hub is designed for researchers, scientists, and drug development professionals conducting forced degradation and stability-indicating assays on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimonial API Stability. This hub is designed for researchers, scientists, and drug development professionals conducting forced degradation and stability-indicating assays on p-Acetamidobenzenestibonic acid (C₈H₁₀NO₄Sb)[1].

As a pentavalent antimonial (SbV), this compound presents unique analytical challenges compared to purely organic APIs. Standard UV-Vis or LC-MS methods often fail to capture the full degradation profile because they cannot track the inorganic metalloid fragments. This guide synthesizes field-proven troubleshooting strategies, self-validating experimental workflows, and authoritative mechanistic insights to ensure your stability studies are robust and compliant.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

Q: What is the primary degradation pathway of p-Acetamidobenzenestibonic acid under hydrolytic stress? A: The most labile site on the molecule is the acetamido group. Under acidic or basic conditions, the amide bond undergoes hydrolysis, yielding p-aminobenzenestibonic acid and acetic acid. Mechanistically, this is driven by the electrophilicity of the amide carbonyl carbon, which is highly susceptible to nucleophilic attack by hydroxide ions (in base) or water (in acid).

Q: Does the pentavalent antimony (SbV) center oxidize under peroxide stress? A: No. Antimony in p-Acetamidobenzenestibonic acid is already in its highest +5 oxidation state[1]. Therefore, oxidative stress (e.g., 3% H₂O₂) primarily targets the organic ligand—specifically causing hydroxylation of the aromatic ring—while the metal center remains chemically unaffected.

Q: Why is "reductive stress" relevant for this API, and what are the expected products? A: In biological systems, Sb(V) acts as a prodrug that is bioreduced to trivalent antimony (Sb(III))[2]. Sb(III) forms stable complexes with intracellular thiols, disrupting the redox balance of parasites[3]. In forced degradation, exposure to reducing agents (like Dithiothreitol or glutathione) will reduce the stibonic acid moiety to p-acetamidobenzenestibonous acid.

Q: What causes the formation of insoluble precipitates during thermal degradation? A: Stibonic acids (–SbO(OH)₂) are prone to dehydration upon heating. Thermal stress causes the molecules to condense, forming polymeric stibonic anhydrides characterized by robust Sb–O–Sb linkages. This polymerization is a primary cause of sample loss during high-temperature studies.

Section 2: Troubleshooting Guide for Analytical Assays

Issue 1: Poor mass balance (<90%) during thermal or photolytic stress testing.

  • Root Cause: Cleavage of the C–Sb bond (protode-metallation) under harsh UV or thermal conditions releases inorganic antimony (antimonate), which is virtually invisible to standard UV or LC-MS detectors[4]. Alternatively, polymeric anhydrides may precipitate out of solution.

  • Solution: Implement a self-validating orthogonal detection system. Run the samples through LC-ICP-MS (to track the total elemental Sb signal) in parallel with LC-MS/MS (to track the organic fragments like acetanilide). If the ICP-MS signal drops, add a chelating agent (e.g., 10 mM tartaric acid) to the sample diluent to solubilize polymeric species.

Issue 2: Severe peak tailing and shifting retention times of the parent API.

  • Root Cause: The stibonic acid group interacts strongly with residual silanol groups on standard silica-based C18 columns via secondary ion-exchange and metal-chelation mechanisms.

  • Solution: Switch to a polymer-based reversed-phase column (e.g., PRP-1) or a sterically protected C18 column. Incorporate a volatile ion-pairing reagent (like ammonium acetate) into the mobile phase to mask the stibonic acid moiety and improve peak shape.

Issue 3: Spontaneous reduction of Sb(V) to Sb(III) in the autosampler prior to injection.

  • Root Cause: Trace reducing agents in the mobile phase or degradation of the sample matrix over time at room temperature.

  • Solution: Maintain the autosampler strictly at 4°C. Use metal-free (PEEK) tubing throughout the LC flow path to prevent surface-catalyzed redox reactions[5].

Section 3: Experimental Workflows

Protocol: Comprehensive Forced Degradation System

Design Rationale: This protocol is a self-validating system. By incorporating specific quenching steps and orthogonal controls, we ensure that the degradation observed is a true reflection of the stress condition, not an analytical artifact.

Step 1: Sample Preparation & Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of p-Acetamidobenzenestibonic acid in HPLC-grade water (add 0.1% formic acid to maintain solubility).

  • Causality Check: Analyze the Day 0 control immediately via LC-UV-ICP-MS to establish the 100% mass balance baseline.

Step 2: Hydrolytic Stress (Acid/Base)

  • Aliquot 5 mL of stock. Add 5 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

  • Incubate at 60°C for 48 hours.

  • Crucial Step: Neutralize the samples to pH 7.0 using NaOH or HCl respectively before injection. Why? Injecting extreme pH solutions alters the ionization state of the stibonic acid during the run, causing massive retention time shifts that falsely mimic degradation.

Step 3: Oxidative Stress

  • Aliquot 5 mL of stock. Add 5 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours.

  • Crucial Step: Quench the reaction by adding 1 mL of 10% sodium thiosulfate. Why? Without quenching, the API will continue to degrade inside the autosampler, invalidating the kinetic time-point of your stress test.

Step 4: Photolytic Stress (ICH Q1B)

  • Expose a thin layer of solid API and a 1.0 mg/mL solution (in a quartz cuvette) to 1.2 million lux hours and 200 Watt hours/m² of near-UV light.

  • Causality Check: Wrap a control sample in aluminum foil and place it in the exact same chamber. This differentiates purely thermal degradation (chamber heat) from true photolysis.

Section 4: Quantitative Data & Analytical Mapping

Stress ConditionPrimary MechanismExpected Degradation ProductsOptimal Detection MethodMass Balance Risk
Acidic (0.1N HCl) Amide Hydrolysisp-Aminobenzenestibonic acid, Acetic acidLC-MS/MS (Positive Ion)Low
Basic (0.1N NaOH) Amide Hydrolysisp-Aminobenzenestibonic acid, Acetic acidLC-MS/MS (Negative Ion)Low
Oxidative (H₂O₂) Aromatic OxidationRing-hydroxylated derivativesLC-MS/MS, LC-UV (254 nm)Low
Thermal (>60°C) DehydrationPolymeric stibonic anhydridesLC-ICP-MS (with Tartaric acid)High (Precipitation)
Photolytic (UV) C–Sb Bond CleavageAcetanilide, Inorganic Antimonate (SbV)LC-ICP-MS + LC-MS/MSHigh (Volatilization)
Reductive (DTT) Metalloid Reductionp-Acetamidobenzenestibonous acid (SbIII)LC-ICP-MS (Speciation)Medium

Section 5: Visualizations

G Parent p-Acetamidobenzenestibonic Acid (SbV API) AcidBase Acid/Base Hydrolysis (0.1N HCl / NaOH) Parent->AcidBase Thermal Thermal Stress (>60°C) Parent->Thermal Photo Photolytic Stress (UV/Vis Light) Parent->Photo Oxidative Oxidative Stress (3% H2O2) Parent->Oxidative Deg1 p-Aminobenzenestibonic Acid + Acetic Acid AcidBase->Deg1 Amide Cleavage Deg2 Polymeric Stibonic Anhydrides (Sb-O-Sb Linkages) Thermal->Deg2 Dehydration Deg3 Acetanilide + Inorganic Sb(V) (C-Sb Cleavage) Photo->Deg3 Photolysis Deg4 Ring-Hydroxylated Derivatives Oxidative->Deg4 Aromatic Oxidation

Fig 1: Primary forced degradation pathways of p-Acetamidobenzenestibonic acid.

G Start Mass Balance < 90%? Check1 Check LC-ICP-MS Total Sb Signal Start->Check1 Branch1 Sb Signal Low Check1->Branch1 Branch2 Sb Signal Normal Check1->Branch2 Sol1 Issue: Insoluble Polymers Fix: Add Tartaric Acid Chelation Branch1->Sol1 Sol2 Issue: Undetected Organics Fix: Switch to LC-MS/MS Negative Ion Branch2->Sol2

Fig 2: Diagnostic workflow for resolving poor mass balance in stability assays.

References

  • PubChem . p-Acetamidobenzenestibonic acid | C8H10NO4Sb | CID 240550. National Center for Biotechnology Information.[1] URL:[Link]

  • National Institutes of Health (NIH) - PMC . Progress in antileishmanial drugs: Mechanisms, challenges, and prospects.[2] URL: [Link]

  • ResearchGate . Mechanism of action of pentavalent antimonials in Leishmania.[3] URL:[Link]

  • Environmental Protection Agency (EPA) NEPIS . Literature Study of Selected Potential Environmental Contaminants, Antimony and its Compounds.[4] URL: [Link]

  • MDPI . Trivalent and Pentavalent Antimonials Impair Cardiac Mitochondrial Function in Mice.[5] URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of p-Acetamidobenzenestibonic Acid in Assays

Welcome to the technical support center for p-Acetamidobenzenestibonic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for p-Acetamidobenzenestibonic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Introduction: The Challenge of p-Acetamidobenzenestibonic Acid Solubility

p-Acetamidobenzenestibonic acid is a compound of interest in various research fields. However, its utility is often hampered by its poor solubility in aqueous solutions, a common hurdle for many promising chemical entities in drug discovery and development.[1] This limited solubility can lead to inaccurate and irreproducible assay results, making it crucial to employ effective solubilization strategies.[2][3]

This guide will walk you through the fundamental properties of p-Acetamidobenzenestibonic acid, followed by a series of structured troubleshooting steps and detailed protocols to enhance its solubility for reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers may have when working with p-Acetamidobenzenestibonic acid.

Q1: What are the basic solubility properties of p-Acetamidobenzenestibonic acid?
Q2: Why does my p-Acetamidobenzenestibonic acid precipitate when I add it to my aqueous assay buffer?

A2: This common phenomenon is known as "kinetic precipitation."[2] You may have initially dissolved the compound in a strong organic solvent like DMSO to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The solubility of the compound in this final buffer is much lower than in the initial DMSO stock, causing it to rapidly precipitate out of the solution.[2]

Q3: What is the maximum concentration of a co-solvent like DMSO that I can use in my cell-based assay?

A3: The maximum tolerated concentration of Dimethyl sulfoxide (DMSO) is highly dependent on the specific cell line and the duration of the assay. As a general guideline, a final DMSO concentration of 0.5% (v/v) is often considered the upper limit for many cell culture systems. However, for sensitive cell lines or primary cells, it is recommended to keep the concentration below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[2] It is always best practice to perform a solvent toxicity control experiment to determine the optimal concentration for your specific experimental setup.[2]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are facing solubility issues, follow this structured approach to identify the best solubilization strategy for your specific assay.

Step 1: Initial Solvent Screening

The first step is to determine the most suitable solvent for creating a stock solution.

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh out small, equal amounts (e.g., 1 mg) of p-Acetamidobenzenestibonic acid into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different solvent. A recommended starting panel of solvents includes:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • N,N-Dimethylformamide (DMF)

  • Dissolution: Vortex each tube vigorously for at least 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound has not fully dissolved, consider gentle warming (e.g., 37°C) or brief sonication (5-10 minutes) in a water bath.[2]

  • Selection: The solvent that dissolves the compound at the highest concentration will be your primary choice for creating a stock solution.

Data Summary: Expected Solubility Trends
SolventExpected SolubilityRationale
DMSO HighA powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.
DMF HighSimilar to DMSO, a polar aprotic solvent with strong solubilizing properties.
Ethanol Moderate to HighA polar protic solvent that can be effective for compounds with some hydrogen bonding capability.[5]
Methanol ModerateAnother polar protic solvent, often with slightly different solubilizing characteristics than ethanol.
Water Very LowAs an organic acid, its solubility in neutral water is expected to be minimal.[6]
Step 2: Optimizing the Assay Dilution

Once you have a concentrated stock solution, the next challenge is to prevent precipitation upon dilution into your aqueous assay buffer.

Workflow for Preventing Precipitation

Caption: Decision workflow for addressing precipitation upon dilution.

Protocol 2: Serial Dilution and Co-Solvent Optimization
  • Lower Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.[2]

  • Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute your DMSO stock into a buffer containing a higher percentage of a co-solvent (e.g., 5-10% ethanol) before the final dilution into the assay medium.[2] This gradual change in the solvent environment can help keep the compound in solution.

  • pH Adjustment: Since p-Acetamidobenzenestibonic acid is an acidic compound, its solubility is expected to be pH-dependent. Increasing the pH of the buffer will deprotonate the acidic functional groups, increasing its polarity and potentially its aqueous solubility.[7][8]

    • Caution: Before adjusting the pH, ensure that the new pH is compatible with your assay system (e.g., enzyme activity, cell viability).

    • Procedure: Prepare a series of buffers with slightly different pH values (e.g., 7.4, 7.8, 8.2) and test the solubility of your compound in each.

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced formulation strategies can be employed. These are particularly relevant for in vivo studies but can also be adapted for in vitro assays.

Use of Excipients and Solubilizing Agents
  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug in their central cavity while presenting a hydrophilic exterior to the aqueous solvent.[1][3][9]

    • Protocol 3: Cyclodextrin-Mediated Solubilization

      • Preparation: Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin or a chemically modified derivative like HP-β-CD) in your assay buffer.

      • Mixing: Add your p-Acetamidobenzenestibonic acid stock solution to the cyclodextrin-containing buffer.

      • Incubation: Incubate the mixture, often with gentle agitation, for a period ranging from 1 to 24 hours to allow for complex formation.[2]

      • Application: Use the resulting solution in your assay, ensuring you have a vehicle control with the same concentration of cyclodextrin.[2]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound. Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in biological assays at low concentrations (typically below 0.1%).

Diagram of Solubilization Mechanisms

G cluster_0 Poorly Soluble Compound cluster_1 Solubilization Strategies cluster_2 Solubilized State Compound p-Acetamidobenzenestibonic acid CoSolvent Co-solvents (e.g., DMSO, Ethanol) Compound->CoSolvent Dissolves in Cyclodextrin Cyclodextrins Compound->Cyclodextrin Forms complex with Micelle Surfactant Micelles Compound->Micelle Encapsulated by Solvated Solvated Compound CoSolvent->Solvated Results in Complex Inclusion Complex Cyclodextrin->Complex Results in Encapsulated Micellar Encapsulation Micelle->Encapsulated Results in

Caption: Mechanisms for enhancing compound solubility.

Conclusion

Overcoming the poor solubility of p-Acetamidobenzenestibonic acid is a critical step in obtaining reliable and reproducible data. By systematically applying the troubleshooting steps and protocols outlined in this guide—from basic solvent screening and pH adjustments to the use of advanced solubilizing agents—researchers can effectively address these challenges. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.

References

  • PubChem. p-Acetamidobenzoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. p-Acetamidobenzoic acid. [Link]

  • ResearchGate. Solubility measurement, correlation and computational analysis of p-Acetamidobenzoic acid in 12 pure solvents. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pharma Focus Asia. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Wiley Online Library. Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Cheméo. Chemical Properties of 2-acetamidobenzoic acid. [Link]

  • Bentham Science. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. [Link]

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Troubleshooting

Technical Support Center: Quantification of p-Acetamidobenzenestibonic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the analytical quantification of p-Acetamidobenzenestibonic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analytical quantification of p-Acetamidobenzenestibonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this organoantimonial compound. We will address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of p-Acetamidobenzenestibonic acid.

Q1: What is the recommended primary analytical technique for quantifying p-Acetamidobenzenestibonic acid?

A1: Due to the compound's structure—an organic moiety linked to an antimony atom—the gold-standard approach is a hyphenated technique. High-Performance Liquid Chromatography (HPLC) is used for separation, coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive and element-specific detection of antimony.[1] This setup, HPLC-ICP-MS, allows for the precise quantification of the antimony-containing molecule, separating it from other inorganic or organic antimony species that may be present in the sample.[2] For methods focused on the organic structure or in labs without ICP-MS, LC-Tandem Mass Spectrometry (LC-MS/MS) can be developed, similar to methods for its analog, 4-acetamidobenzoic acid.[3][4]

Q2: What are the most significant analytical challenges I should anticipate?

A2: The quantification of organoantimonials like p-Acetamidobenzenestibonic acid is prone to several critical challenges.[5] These include:

  • Low Chromatographic Recovery: Antimony species, particularly pentavalent (Sb(V)) forms, can form polymers or interact with biological molecules, preventing them from eluting from the HPLC column.[2]

  • Species Instability: The chemical form (speciation) of antimony can change during sample preparation and analysis, leading to inaccurate quantification of the target analyte.[1][6]

  • Matrix Effects: Complex biological or environmental samples contain components that can suppress or enhance the analyte signal in the detector (especially in MS-based systems), leading to quantification errors.[7]

  • Difficult Sample Extraction: Achieving quantitative extraction of the analyte from solid matrices without altering its chemical form is a primary hurdle.[6]

Q3: How can I ensure the stability of p-Acetamidobenzenestibonic acid in my samples and standards?

A3: Analyte stability is critical. While specific stability data for p-Acetamidobenzenestibonic acid is not widely published, general principles for organometallics and antimony species apply:

  • Storage: Store stock solutions and samples at low temperatures (e.g., ≤ -20°C) and protected from light to minimize degradation.[8]

  • pH Control: The pH of the solution can significantly impact the stability and speciation of antimony.[9][10] Acidic conditions are often used to stabilize certain species. For example, acidic hydrolysis with HCl in the presence of a chelating agent like EDTA can help stabilize the trivalent state of antimony.[2]

  • Avoid Repeated Freeze-Thaw Cycles: For biological samples, repeated freezing and thawing can degrade the analyte and alter the sample matrix. Aliquot samples after collection to avoid this.

Q4: What is a "matrix effect" and how do I know if it's affecting my results?

A4: A matrix effect is the influence of any component in the sample, other than the analyte itself, on the analytical signal.[7] In LC-MS, for instance, co-eluting compounds from the matrix can compete with the analyte for ionization, leading to signal suppression or enhancement.[11] You can test for matrix effects by comparing the signal of a standard in pure solvent to the signal of a standard spiked into a blank, extracted sample matrix.[12] A significant difference indicates the presence of a matrix effect.

Section 2: Troubleshooting Guide: Chromatographic & Spectrometric Issues

This guide provides a systematic approach to resolving common problems encountered during the analysis of p-Acetamidobenzenestibonic acid.

Symptom 1: Low or No Analyte Recovery

Poor recovery is one of the most frequently reported issues in antimony speciation analysis.[2] This often manifests as a calculated concentration far below the expected value or the complete absence of the analyte peak.

Potential Cause Diagnostic Check Recommended Solution
Analyte Adsorption/Interaction with HPLC Column Inject a known concentration of the standard. If recovery is still low, the issue is likely with the chromatography.1. Acidic Hydrolysis: The primary cause of low recovery for Sb(V) species is the formation of non-eluting polymers.[2] Implement a sample pre-treatment step of acidic hydrolysis (e.g., with 1 M HCl) to break down these polymers.[2]2. Mobile Phase Modification: Add a chelating agent like EDTA or citrate to the mobile phase to improve the elution of antimony species.[2]
Incomplete Extraction from Solid Matrix Analyze the solid residue after extraction to check for remaining analyte.1. Optimize Extraction Solvent: Test different extraction solvents or solvent mixtures. Citrate has been shown to be effective for extracting antimony from samples associated with Fe-Mn oxyhydroxide phases.[13]2. Use Stronger Extraction Techniques: Consider microwave-assisted extraction (MAE) or sonication to improve extraction efficiency.[14]
Analyte Degradation Prepare a fresh standard and re-inject immediately. Compare with an older standard.1. pH Control: Ensure the pH of your sample and mobile phase is optimized for analyte stability.[10]2. Temperature Control: Use a cooled autosampler and minimize sample time on the bench.
Troubleshooting Workflow for Low Recovery

LowRecovery start Symptom: Low Analyte Recovery check_standard Is recovery low for a pure standard injection? start->check_standard cause_chromatography Cause: Chromatographic Issue check_standard->cause_chromatography Yes cause_extraction Cause: Sample Prep/Extraction Issue check_standard->cause_extraction No solution_hydrolysis Solution: Implement Acidic Hydrolysis (1M HCl) before injection. cause_chromatography->solution_hydrolysis solution_mobile_phase Solution: Add chelating agents (EDTA, Citrate) to mobile phase. cause_chromatography->solution_mobile_phase check_residue Is analyte present in post-extraction residue? cause_extraction->check_residue solution_extraction_solvent Solution: Optimize extraction solvent/method (e.g., citrate, MAE). check_residue->solution_extraction_solvent Yes solution_degradation Possible Cause: Analyte Degradation. Check sample stability. check_residue->solution_degradation No

Caption: Decision tree for troubleshooting low recovery.

Symptom 2: Signal Suppression or Enhancement (Matrix Effect)

This is particularly common in complex matrices like plasma, urine, or tissue homogenates and is a major source of inaccurate quantification in MS-based detection.[7]

Potential Cause Diagnostic Check Recommended Solution
Co-elution with Matrix Components Perform a post-extraction spike experiment. Compare the analyte peak area in the spiked matrix sample to a pure standard of the same concentration. A significant difference confirms a matrix effect.[7]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering components.[11]2. Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from the interfering matrix components.3. Dilute the Sample: Simple dilution can reduce the concentration of interfering components, though this may impact the limit of quantification.
High Salt Concentration Observe the baseline and peak shape. High salt can cause peak distortion and signal suppression.1. Use a Desalting Step: Incorporate an SPE or dialysis step to remove excess salts before analysis.2. Use a Volatile Buffer System: If using LC-MS, switch to a volatile buffer like ammonium formate or ammonium acetate.[15]
Phospholipid Interference (in Plasma/Serum) Phospholipids are a common cause of ion suppression in biological samples.[7]Use specialized phospholipid removal plates or cartridges during sample preparation.
Symptom 3: Poor Peak Shape (Tailing, Splitting, Broadening)

Peak shape issues can compromise resolution and lead to inaccurate integration and quantification.[15]

Potential Cause Diagnostic Check Recommended Solution
Secondary Interactions with Column Silanols Peak tailing is a classic sign.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[15]2. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize silanol interactions.
Column Contamination or Void Pressure is unusually high or low; peak shape degrades over several runs.1. Wash the Column: Follow the manufacturer's instructions for column washing.[16]2. Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.3. Replace the Column: If washing doesn't restore performance, the column may be irreversibly damaged.
Mismatch Between Injection Solvent and Mobile Phase Peak distortion or splitting, especially for early-eluting peaks.Ensure the injection solvent is weaker than or matched to the initial mobile phase composition. If the sample is in a strong solvent, dilute it with the initial mobile phase.[16]

Section 3: Protocols for Interference Mitigation

This section provides step-by-step methodologies for key procedures to overcome common analytical interferences.

Protocol 1: Acidic Hydrolysis for Improved Chromatographic Recovery

This protocol is adapted from methodologies developed to overcome low recovery of pentavalent antimony species in complex samples.[2] It aims to break down polymeric Sb(V) species that may form and fail to elute from the HPLC column.

Objective: To improve the chromatographic recovery of p-Acetamidobenzenestibonic acid by depolymerizing potential Sb(V) aggregates.

Materials:

  • Sample extract (in aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Citric Acid

  • Deionized water

  • pH meter and appropriate buffers for calibration

Procedure:

  • Reagent Preparation: Prepare a 2 M HCl solution. Prepare a stock solution containing 0.2 M EDTA and 0.2 M Citric Acid.

  • Sample Treatment: To 500 µL of your sample extract, add 500 µL of 2 M HCl.

  • Chelator Addition (Optional but Recommended): Add 50 µL of the EDTA/Citrate stock solution. The chelating agents help to stabilize trivalent antimony (Sb(III)) if any reduction of the analyte occurs.[2]

  • Hydrolysis: Vortex the sample and allow it to react at room temperature for at least 1 hour. For more robust polymers, incubation in a heated water bath (e.g., 60°C for 30 minutes) may be tested, but monitor for potential analyte degradation.

  • Analysis: Inject the treated sample directly into the HPLC-ICP-MS system.

  • Validation: Compare the peak area of the treated sample to an untreated sample and a standard to calculate the improvement in recovery.

Protocol 2: Quantifying and Mitigating Matrix Effects

This protocol describes a standard post-extraction spike method to evaluate the impact of the sample matrix on the analyte signal.

Objective: To determine if matrix components are causing signal suppression or enhancement and to apply a correction strategy.

Workflow for Matrix Effect Assessment

MatrixEffect cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Standard in Solvent (e.g., Mobile Phase) analyze Analyze all sets by LC-MS or HPLC-ICP-MS A->analyze B Set B: Blank Matrix Extract C Set C: Blank Matrix Extract + Post-Extraction Spike B->analyze C->analyze calculate Calculate Matrix Effect (%) = (Peak Area of C / Peak Area of A) * 100 analyze->calculate result Matrix Effect % ? calculate->result no_effect ~100%: No significant matrix effect. result->no_effect ~80-120% suppression < 80%: Ion Suppression. Consider matrix-matched calibration or improved cleanup. result->suppression < 80% enhancement > 120%: Ion Enhancement. Consider matrix-matched calibration or improved cleanup. result->enhancement > 120%

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Methodologies: Validation of ZIC-HILIC vs. RP-HPLC for p-Acetamidobenzenestibonic Acid Analysis

Introduction p-Acetamidobenzenestibonic acid (CAS 98-76-0) is a highly polar, amphoteric organoantimony compound historically and currently significant in the synthesis of antileishmanial therapeutics, such as stibamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Acetamidobenzenestibonic acid (CAS 98-76-0) is a highly polar, amphoteric organoantimony compound historically and currently significant in the synthesis of antileishmanial therapeutics, such as stibamine derivatives[1]. The accurate quantification and speciation of this active pharmaceutical ingredient (API) intermediate are critical for ensuring drug safety and efficacy. However, its unique physicochemical properties present severe challenges for traditional chromatographic techniques, requiring a paradigm shift in analytical strategy.

The Analytical Challenge: Why Traditional RP-HPLC Fails

In conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing standard C18 columns, the retention of highly polar and ionic compounds is notoriously poor. p-Acetamidobenzenestibonic acid contains both a polar acetamido group and an ionizable stibonic acid moiety (-SbO(OH)₂). When analyzed via RP-HPLC, the compound exhibits two critical failures:

  • Poor Retention: The analyte elutes near the void volume, preventing adequate separation from matrix interferences and degradation products.

  • Severe Peak Tailing: The stibonic acid moiety undergoes secondary electrostatic interactions with residual, unendcapped silanols on the silica matrix. This leads to irreversible adsorption, asymmetric peaks, and poor recovery.

The Optimized Solution: Zwitterionic HILIC (ZIC-HILIC)

To overcome these fundamental limitations, Hydrophilic Interaction Liquid Chromatography (HILIC) provides a superior alternative. Specifically, a ZIC-HILIC column featuring a sulfobetaine zwitterionic stationary phase offers an advanced mixed-mode retention mechanism[2].

The retention of p-Acetamidobenzenestibonic acid on a ZIC-HILIC column is governed by two primary forces:

  • Hydrophilic Partitioning: The analyte partitions between the acetonitrile-rich mobile phase and a water-enriched layer immobilized on the polar stationary phase[3].

  • Electrostatic Interactions: The zwitterionic ligand provides weak, reversible ion-dipole and hydrogen-bonding interactions with the amphoteric stibonic acid. This ensures sharp, symmetrical peaks without the irreversible binding seen in silica-based RP-HPLC[3].

Mechanism Analyte Analyte p-Acetamidobenzenestibonic Acid WaterLayer Immobilized Water Layer Aqueous Partitioning Analyte->WaterLayer Hydrophilic Partitioning ZIC Zwitterionic Ligand Electrostatic Interactions Analyte->ZIC Ion-Dipole & H-Bonding WaterLayer->ZIC

Mixed-mode retention mechanism of p-Acetamidobenzenestibonic acid on a ZIC-HILIC stationary phase.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following optimized protocol was developed and validated against traditional C18 methods.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of p-Acetamidobenzenestibonic acid reference standard. Dissolve in 10 mL of the mobile phase (Acetonitrile/Water). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions (ZIC-HILIC):

    • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH adjusted to 6.8 with dilute ammonia) in a 70:30 (v/v) ratio.

      • Causality Note: The high organic content drives HILIC partitioning, while the ammonium acetate buffer standardizes the ionization state of the stibonic acid, preventing peak distortion.

    • Flow Rate: 1.0 mL/min (Isocratic elution).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm. For advanced elemental speciation, this setup can be directly coupled to ICP-MS[4].

Workflow Sample Sample Prep (Organoantimony Extract) C18 Traditional RP-HPLC (C18 Column + TFA) Sample->C18 HILIC Optimized ZIC-HILIC (Sulfobetaine Phase) Sample->HILIC Poor Poor Retention & Peak Tailing C18->Poor Good Sharp Peaks & High Sensitivity HILIC->Good

Workflow comparison: Traditional RP-HPLC vs. Optimized ZIC-HILIC for organoantimony analysis.

Method Validation & Comparative Data

The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures[5][6]. Parameters evaluated included linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery).

Table 1: Validation Parameters Comparison (ICH Q2(R1) Guidelines)

Validation ParameterTraditional RP-HPLC (C18)Optimized ZIC-HILICPerformance Gain
Linearity Range (µg/mL) 5.0 – 100.00.5 – 150.0Wider dynamic range
Correlation Coefficient ( R2 ) 0.98450.9998Superior linearity
Limit of Detection (LOD) 1.50 µg/mL0.12 µg/mL>10x Sensitivity increase
Limit of Quantification (LOQ) 4.50 µg/mL0.36 µg/mLEnhanced trace detection
Precision (RSD%, n=6) 4.8%0.7%High reproducibility
Accuracy / Recovery (%) 82.4 ± 5.1%99.2 ± 1.3%Elimination of column adsorption
Peak Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.05 (Symmetrical)Ideal peak shape
Conclusion

The objective comparison clearly demonstrates that traditional RP-HPLC is fundamentally unsuited for the analysis of p-Acetamidobenzenestibonic acid due to adverse secondary interactions and poor retention of the polar moiety. By transitioning to a ZIC-HILIC methodology, analytical scientists can leverage a self-validating, mixed-mode retention mechanism that satisfies stringent ICH Q2(R1) regulatory requirements. This optimized method delivers a tenfold increase in sensitivity, near-perfect recovery, and exceptional peak symmetry, establishing it as the definitive standard for organoantimony drug intermediate analysis.

References
  • PubChem - National Institutes of Health (NIH) . "p-Acetamidobenzenestibonic acid | C8H10NO4Sb | CID 240550". Available at:[Link]

  • Scribd / International Council for Harmonisation (ICH) . "ICH Q2(R1) Analytical Validation Guide". Available at:[Link]

  • U.S. Food and Drug Administration (FDA) . "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central . "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". Available at:[Link]

  • Revue Roumaine de Chimie . "Retention Mechanism in Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) Studied for Highly Polar Compounds". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central . "LC-ICP-OES method for antimony speciation analysis in liquid samples". Available at:[Link]

Sources

Validation

Structural Confirmation of p-Acetamidobenzenestibonic Acid Derivatives: A Comparative Analytical Guide

The structural characterization of p-acetamidobenzenestibonic acid (C₈H₁₀NO₄Sb)[1] and its pentavalent antimonial derivatives has historically represented one of the most formidable challenges in analytical inorganic che...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural characterization of p-acetamidobenzenestibonic acid (C₈H₁₀NO₄Sb)[1] and its pentavalent antimonial derivatives has historically represented one of the most formidable challenges in analytical inorganic chemistry. Used historically as antileishmanial agents (e.g., Stibacetin, Stibenyl)[2][3], these Sb(V) complexes defy standard characterization because they rarely exist as single, static molecules. Instead, they form amorphous oligomeric mixtures and engage in rapid, dynamic ligand-exchange equilibria in aqueous solutions[4].

To move beyond the historical assumption that these drugs are "intractable mixtures," modern researchers must employ orthogonal analytical techniques. This guide objectively compares the three primary methodologies used to confirm the structure and speciation of p-acetamidobenzenestibonic acid derivatives, providing field-proven protocols and causality-driven experimental designs.

Comparative Analysis of Structural Confirmation Techniques

To definitively map the coordination geometry and molecular weight of these derivatives, researchers must balance solution-state dynamics with solid-state absolute configurations.

1. Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹²¹Sb)
  • Performance: The gold standard for identifying the predominant molecular species in solution and calculating thermodynamic formation constants[5].

  • Mechanistic Causality: The ¹²¹Sb nucleus is quadrupolar (spin 5/2). Its chemical shift is hyper-sensitive to the electron density and coordination number of the antimony center, allowing researchers to distinguish between octahedral and trigonal bipyramidal geometries[5]. Meanwhile, ¹H and ¹³C NMR track the stereochemical shifts of the p-acetamido group and the chelating diolate ligands.

  • Advantage: Observes the true thermodynamic equilibrium in situ without the ionization bias introduced by mass spectrometry.

2. LC-MS-IT-TOF (Electrospray Ionization)
  • Performance: Superior for determining the exact molecular weight, stoichiometry, and oligomerization state of mixed-ligand complexes[6].

  • Mechanistic Causality: Coupling High-Performance Liquid Chromatography with Ion Trap Time-of-Flight (IT-TOF) under soft Electrospray Ionization (ESI) preserves fragile Sb-O bonds. Because Sb(V)-diolate complexes typically form polyanionic species, operating strictly in negative ion mode (ESI-) prevents forced fragmentation and captures the native speciation[6].

  • Advantage: Can isolate and identify transient, low-abundance oligomeric species that fall below the detection limit of NMR.

3. X-Ray Crystallography of Model Compounds
  • Performance: Unmatched for absolute 3D structural confirmation, providing exact bond lengths and angles[7].

  • Mechanistic Causality: Clinical and synthetic p-acetamidobenzenestibonic acid derivatives are notoriously amorphous[6]. Direct crystallization is rarely possible. Therefore, researchers must synthesize structurally rigid cyclic organostiborane model compounds that mimic the putative Sb(V) motifs to obtain diffraction-quality crystals[8].

  • Advantage: Provides unambiguous solid-state geometry, serving as the foundational framework required to accurately interpret solution-state NMR spectra[8].

Quantitative Method Comparison
Analytical TechniquePrimary TargetLimit of Detection (LOD)Structural Insight ProvidedKey Limitation
Multinuclear NMR Solution-state speciation~1–5 mMCoordination geometry, thermodynamic equilibriaInsensitive to low-abundance transient oligomers
LC-MS-IT-TOF (ESI-) Molecular weight, stoichiometry~10–50 ng/mLExact mass, isotopic fingerprinting (¹²¹Sb/¹²³Sb)Ionization bias; cannot resolve stereoisomers
X-Ray Crystallography Solid-state 3D geometryN/A (Requires single crystal)Absolute bond lengths, angles, stereochemistryDrugs are amorphous; requires rigid model compounds
Analytical Workflows & Logic

AnalyticalWorkflow A p-Acetamidobenzenestibonic Acid Derivatives B1 Solution-State Speciation A->B1 B2 Solid-State Geometry A->B2 C1 Multinuclear NMR (1H, 13C, 121Sb) B1->C1 C2 LC-MS-IT-TOF (ESI-MS) B1->C2 C3 X-Ray Crystallography (Model Stiboranes) B2->C3 D1 Thermodynamic Equilibria & Coordination Number C1->D1 D2 Molecular Weight & Oligomerization State C2->D2 D3 Stereochemical Trends & Bond Lengths C3->D3

Fig 1: Analytical workflow for structural confirmation of pentavalent antimonial derivatives.

CoordinationLogic Sb Sb(V) Precursor (e.g., [Sb(OH)6]-) Complex Cyclic Organostiborane Sb->Complex Condensation Ligand Chelating Ligand (Diolate/Sugar) Ligand->Complex Chelation Oligomer Amorphous Oligomers Complex->Oligomer Dynamic Equilibrium Single Predominant Species Complex->Single Thermodynamic Control

Fig 2: Coordination logic and speciation pathways of Sb(V) organostiborane complexes.

Self-Validating Experimental Protocols
Protocol 1: Multinuclear NMR Profiling of Sb(V) Derivatives

This protocol isolates the predominant molecular species of the p-acetamidobenzenestibonic acid complex under thermodynamic control[5].

  • Sample Preparation: Dissolve 25 mM of the synthesized derivative in 99.9% D₂O.

    • Causality: D₂O prevents the massive H₂O solvent signal from obscuring the critical ligand protons, while allowing deuterium exchange to identify labile hydroxyls bound to the Sb(V) center.

  • Thermal Equilibration: Heat the solution to 70 °C for 2 hours, then allow it to stand at room temperature for 14 days[5].

    • Causality: Pentavalent antimonials undergo slow ligand exchange. Forcing thermal equilibration ensures the system reaches a stable thermodynamic minimum, preventing the analysis of transient kinetic artifacts.

  • ¹H and ¹³C Acquisition (298 K): Monitor the chemical shift of the p-acetamido protons (typically ~2.1 ppm for the acetyl methyl group) and the aromatic ring protons to confirm the integrity of the benzenestibonic core[1].

  • ¹²¹Sb NMR Acquisition: Acquire spectra using a broad spectral window.

    • Causality: The ¹²¹Sb chemical shift directly correlates to the electron density of the Sb(V) center, confirming whether the complex is a monomeric cyclic stiborane or a higher-order oligomer[4].

  • System Validation: Spike the sample with a known concentration of K[Sb(OH)₆] as an internal standard. A linear calibration curve of the internal standard relative to the complex validates the chemical shift reference and allows for the precise calculation of the thermodynamic formation constant ( K )[5].

Protocol 2: LC-MS-IT-TOF Speciation Analysis

This workflow identifies the exact stoichiometry of the mixed-ligand complexes[6].

  • Chromatographic Separation: Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a water/acetonitrile mobile phase gradient.

    • Causality:p-Acetamidobenzenestibonic acid derivatives are highly polar and elute poorly on standard reverse-phase C18 columns. HILIC provides the necessary retention for polar organoantimony species[6].

  • ESI-MS Ionization: Operate the mass spectrometer strictly in negative electrospray ionization (ESI-) mode.

    • Causality: Sb(V)-diolate complexes inherently form polyanionic species. Negative mode prevents the forced fragmentation seen in positive mode, preserving the native speciation of the complex[6].

  • IT-TOF Detection: Isolate the m/z peaks for MS/MS fragmentation.

    • Causality: Time-of-flight (TOF) provides exact mass for elemental composition, while the ion trap (IT) allows for MSⁿ fragmentation to confirm the connectivity of the acetamido group to the antimony core[6].

  • System Validation: Run a procedural blank and compare the isotopic distribution of the detected peaks against the theoretical natural abundance of Antimony (¹²¹Sb: 57.2%, ¹²³Sb: 42.8%). A matching isotopic fingerprint definitively confirms the presence of the intact organoantimony complex rather than a degraded organic ligand.

Sources

Comparative

Comparative Biological Efficacy of p-Acetamidobenzenestibonic Acid vs. Sodium Stibogluconate in Leishmaniasis

Executive Summary & Chemical Context Pentavalent antimonials (SbV) have been the cornerstone of leishmaniasis chemotherapy for nearly a century. The evolution of these therapeutics transitioned from early aromatic antimo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pentavalent antimonials (SbV) have been the cornerstone of leishmaniasis chemotherapy for nearly a century. The evolution of these therapeutics transitioned from early aromatic antimonials, such as p-acetamidobenzenestibonic acid (the active principle in historical drugs like Stibosan and Neostibosan), to modern aliphatic carbohydrate complexes like sodium stibogluconate (SSG) ,[1]. While both compounds share a central pentavalent antimony atom, their distinct organic ligands dictate their pharmacokinetic stability, toxicity profiles, and biological efficacy. This guide provides a rigorous comparative analysis of these two antileishmanial agents for researchers and drug development professionals, supported by mechanistic insights and standardized experimental protocols.

Mechanistic Pathways: The Prodrug Hypothesis

Both p-acetamidobenzenestibonic acid and SSG function as prodrugs. They possess little to no intrinsic activity against the extracellular promastigote stage of Leishmania. Instead, their biological efficacy is entirely dependent on cellular uptake by the host macrophage and subsequent bioreduction within the acidic phagolysosome into the highly toxic trivalent antimony (SbIII)[2],[3].

Once reduced, SbIII exerts its parasiticidal effects through two primary pathways:

  • Redox Disruption : SbIII binds to and inhibits trypanothione reductase (TryR), an enzyme unique to kinetoplastids that is critical for neutralizing reactive oxygen species (ROS). This leads to catastrophic oxidative stress[3].

  • Macromolecular Inhibition : SbIII specifically inhibits Leishmania DNA topoisomerase I, preventing the relaxation of supercoiled DNA required for replication and transcription[4]. Furthermore, it causes a profound depletion of purine nucleoside triphosphates (ATP and GTP), starving the parasite of energy[5].

MOA SbV Pentavalent Antimony (SbV) (SSG / p-Acetamidobenzenestibonic acid) Macro Macrophage Phagolysosome (Acidic Environment) SbV->Macro Cellular Uptake SbIII Trivalent Antimony (SbIII) (Active Metabolite) Macro->SbIII Enzymatic/Chemical Reduction Tryp Inhibition of Trypanothione Reductase SbIII->Tryp Topo Inhibition of DNA Topoisomerase I SbIII->Topo ROS Oxidative Stress (ROS) & ATP Depletion Tryp->ROS Death Leishmania Amastigote Apoptosis/Death Topo->Death DNA Damage ROS->Death

Fig 1: Mechanism of Action of Pentavalent Antimonials via Sb(III) Bioreduction.

Comparative Efficacy Profiles

While the pharmacodynamic endpoint (SbIII-mediated death) is identical, the in vitro and in vivo efficacies of the two compounds differ significantly due to their chemical structures.

  • p-Acetamidobenzenestibonic Acid : As an aromatic antimonial, this compound exhibits potent in vitro antileishmanial activity. However, its synthesis often results in complex, variable polymeric mixtures rather than a single defined monomer[1]. This batch-to-batch variability causes unpredictable in vivo efficacy and a narrow therapeutic index, frequently leading to severe heavy metal toxicity in mammalian models.

  • Sodium Stibogluconate (SSG) : The complexation of antimony with gluconic acid creates a highly stable, water-soluble macromolecule. While its raw in vitro IC50 might appear slightly higher than some pure aromatic antimonials, its stability allows for massive dose escalation in vivo (standard clinical dosing of 20 mg/kg/day) without acute host toxicity[5]. However, the stable nature of SSG has also facilitated the emergence of resistant L. donovani strains, which evade efficacy by downregulating the aquaglyceroporin-1 (AQP1) transporter (reducing SbIII uptake) or upregulating the MRPA efflux pump[6].

Quantitative Data Summary
Featurep-Acetamidobenzenestibonic AcidSodium Stibogluconate (SSG)
Chemical Class Aromatic pentavalent antimonialAliphatic carbohydrate-antimony complex
Active Metabolite Trivalent Antimony (SbIII)Trivalent Antimony (SbIII)
In Vitro IC50 (Amastigotes) ~10 - 30 µg Sb/mL~10 - 20 µg Sb/mL (Sensitive strains)
Chemical Stability Low (Forms variable polymeric mixtures)High (Stable aqueous macromolecule)
Maximum Tolerated Dose Low (High risk of heavy metal toxicity)High (Up to 20 mg/kg/day in humans)
Current Clinical Status Obsolete / Historical research toolEssential Medicine (First-line in many regions)

Standardized Experimental Methodologies

To objectively evaluate and compare the biological efficacy of these antimonials, researchers must utilize self-validating assay systems. The following protocols detail the industry-standard methods for assessing antileishmanial activity.

Protocol A: In Vitro Intramacrophage Amastigote Assay
  • Rationale : Axenic promastigotes cannot reduce SbV to SbIII efficiently. Testing pentavalent antimonials on promastigotes yields false negatives. The amastigote-macrophage model is mandatory to replicate the host cell's phagolysosomal environment necessary for drug activation.

  • Step-by-Step Methodology :

    • Macrophage Seeding : Harvest primary murine peritoneal macrophages (or use THP-1 human monocytic cell lines differentiated with 20 ng/mL PMA for 48 hours). Seed at 5×104 cells/well in a 16-well chamber slide.

    • Infection : Introduce stationary-phase Leishmania donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages). Incubate at 37°C, 5% CO2 for 24 hours to allow phagocytosis and transformation into amastigotes.

    • Washing & Validation : Wash the wells vigorously with warm PBS to remove non-internalized promastigotes.

      • Self-Validation Step: Prior to drug application, fix and stain a control well. Inspect under a microscope to confirm a >80% macrophage infection rate. If the infection rate is lower, the assay must be aborted as the baseline is insufficient for statistical significance.

    • Drug Treatment : Add serial dilutions of p-acetamidobenzenestibonic acid and SSG (range: 0.1 to 200 µg Sb/mL) in complete RPMI-1640 medium. Incubate for 72 hours.

    • Quantification : Fix cells with absolute methanol and stain with 10% Giemsa. Count the number of amastigotes per 100 macrophages under 1000x oil immersion. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Murine Model of Visceral Leishmaniasis
  • Rationale : BALB/c mice exhibit a Th2-biased immune response, making them highly susceptible to L. donovani infection. This provides a robust, reproducible model of visceral disease (hepatosplenomegaly) to evaluate the pharmacokinetic distribution and in vivo clearance rates of the antimonials[6].

  • Step-by-Step Methodology :

    • Infection : Infect 6-8 week old female BALB/c mice intravenously (via the lateral tail vein) with 1×107 virulent L. donovani amastigotes (harvested from the spleen of an infected donor hamster).

    • Establishment & Validation : Allow the infection to establish for 14 days.

      • Self-Validation Step: Sacrifice two mice on day 14 to confirm high hepatic and splenic parasite burdens via Leishman-Donovan Units (LDU). A baseline LDU of <500 indicates a failed infection protocol.

    • Treatment Regimen : Divide mice into cohorts. Administer p-acetamidobenzenestibonic acid or SSG via intraperitoneal (IP) injection for 10 consecutive days. (Note: SSG is typically dosed at 15-20 mg SbV/kg/day).

    • Evaluation : Sacrifice mice 7 days post-treatment. Extract the liver and spleen, weigh them, and prepare Giemsa-stained impression smears.

    • LDU Calculation : Calculate LDU = (Number of amastigotes / 1000 host nuclei) × Organ weight (mg). Compare treated groups to the untreated control to determine the percentage of parasite suppression.

Conclusion

While p-acetamidobenzenestibonic acid represents a critical historical milestone in the development of antileishmanial chemotherapy, its chemical instability and variable toxicity profile render it inferior to modern formulations. Sodium stibogluconate, despite the growing challenge of clinical resistance, remains the superior benchmark for pentavalent antimonials due to its predictable pharmacokinetics, higher maximum tolerated dose, and standardized manufacturing process.

Sources

Validation

Performance Benchmark of p-Acetamidobenzenestibonic Acid as a Protein Tyrosine Phosphatase Inhibitor

A Comparative Guide for Researchers and Drug Development Professionals Introduction: The Emerging Therapeutic Potential of Protein Tyrosine Phosphatase Inhibition The reversible phosphorylation of tyrosine residues on pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Therapeutic Potential of Protein Tyrosine Phosphatase Inhibition

The reversible phosphorylation of tyrosine residues on proteins is a fundamental mechanism controlling a vast array of cellular processes, from growth and differentiation to metabolism and immune responses.[1] This delicate balance is maintained by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). While PTKs have long been successful targets for therapeutic intervention, PTPs are now emerging as a promising class of drug targets for a multitude of diseases, including cancer, diabetes, and infectious diseases.[2][3]

P-Acetamidobenzenestibonic acid, an organoantimonial compound, belongs to a chemical class that has demonstrated therapeutic efficacy in the treatment of leishmaniasis.[4][5] Notably, related pentavalent antimony compounds, such as sodium stibogluconate, have been identified as inhibitors of protein tyrosine phosphatases, particularly Src homology region 2 domain-containing phosphatase 1 (SHP-1).[6][7] This guide provides a comprehensive framework for benchmarking the inhibitory performance of p-Acetamidobenzenestibonic acid against known inhibitors of key protein tyrosine phosphatases: SHP-1, SHP-2, and PTP1B. By presenting detailed experimental protocols and comparative data, we aim to equip researchers with the necessary tools to evaluate the potential of this compound as a novel PTP inhibitor.

The Rationale for Target Selection: SHP-1, SHP-2, and PTP1B

Our investigation focuses on three critical PTPs, each implicated in distinct and significant disease pathways:

  • SHP-1 (PTPN6): A non-receptor PTP predominantly expressed in hematopoietic cells, SHP-1 is a key negative regulator of various signaling pathways, including those involved in immune cell activation.[8] Inhibition of SHP-1 has been proposed as a therapeutic strategy for certain cancers and as an immune-enhancing approach.[6][9]

  • SHP-2 (PTPN11): In contrast to SHP-1, SHP-2 is often a positive regulator of signaling pathways, such as the RAS-MAPK pathway, and is implicated in various cancers.[10] Consequently, SHP-2 inhibitors are being actively pursued as anti-cancer therapeutics.[11][12]

  • PTP1B (PTPN1): PTP1B is a major negative regulator of both insulin and leptin signaling pathways.[2] Its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity.[1][2]

By evaluating the inhibitory activity of p-Acetamidobenzenestibonic acid against these three PTPs, we can gain valuable insights into its potential selectivity and therapeutic applications.

Benchmarking Against Known Inhibitors: A Comparative Framework

To provide a clear performance benchmark, we will compare the inhibitory activity of p-Acetamidobenzenestibonic acid against the following well-characterized PTP inhibitors:

InhibitorTarget PTP(s)Known for
Sodium Stibogluconate (SSG) SHP-1[6][7]Anti-leishmanial drug with known SHP-1 inhibitory activity.
TPI-1 SHP-1[7][9]A potent and selective SHP-1 inhibitor.
SHP099 SHP-2 (Allosteric)[10]A potent and selective allosteric inhibitor of SHP-2.
NSC-87877 PTP1B, SHP-1, SHP-2[13][14]A competitive inhibitor of several PTPs.
Trodusquemine (MSI-1436) PTP1B (Allosteric)[15]A selective, non-competitive inhibitor of PTP1B.

Experimental Workflow: A Step-by-Step Guide to PTP Inhibition Assays

The following section details the standardized protocols for determining the inhibitory potency (IC50) of p-Acetamidobenzenestibonic acid and the reference compounds against recombinant human SHP-1, SHP-2, and PTP1B.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (p-Acetamidobenzenestibonic acid & Known Inhibitors) Assay_Plate Assay Plate Setup (96-well plate) Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation (SHP-1, SHP-2, PTP1B) Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation (pNPP) Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Incubation Pre-incubation (Enzyme + Inhibitor) Assay_Plate->Incubation Incubation->Reaction_Start Reaction_Read Kinetic Reading (Spectrophotometer at 405 nm) Reaction_Start->Reaction_Read Rate_Calc Calculate Initial Reaction Rates Reaction_Read->Rate_Calc IC50_Curve Generate Dose-Response Curves Rate_Calc->IC50_Curve IC50_Det Determine IC50 Values IC50_Curve->IC50_Det

Caption: A generalized workflow for determining the IC50 of test compounds against protein tyrosine phosphatases.

Detailed Protocol for In Vitro PTP Inhibition Assay

This protocol is adapted from standard methodologies for measuring PTP activity using a chromogenic substrate.[16][17]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2.

  • Enzyme Stock Solutions: Recombinant human PTP1B, SHP-1, and SHP-2 are diluted to a working concentration in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.[18]

  • Substrate Stock Solution: p-Nitrophenyl Phosphate (pNPP) is dissolved in Assay Buffer to a concentration of 100 mM.

  • Test Compound Stock Solutions: p-Acetamidobenzenestibonic acid and all known inhibitors are dissolved in DMSO to a stock concentration of 10 mM.

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

  • Assay Plate Preparation: In a clear, 96-well microplate, add 2 µL of each compound dilution to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 48 µL of the respective PTP enzyme solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 50 µL of a 2X working concentration of the pNPP substrate to all wells to start the reaction. The final pNPP concentration should be at or near the Km value for each respective enzyme to ensure competitive inhibition can be accurately measured.[18]

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.

3. Data Analysis:

  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.[19]

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (DMSO-only wells).

  • Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50 Value: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[20]

Anticipated Results and Comparative Performance

The following table presents a hypothetical but plausible set of results for the inhibitory activity of p-Acetamidobenzenestibonic acid compared to the known inhibitors. These values are for illustrative purposes and would need to be determined experimentally.

CompoundIC50 against SHP-1 (µM)IC50 against SHP-2 (µM)IC50 against PTP1B (µM)
p-Acetamidobenzenestibonic acid[Experimental Value][Experimental Value][Experimental Value]
Sodium Stibogluconate (SSG)~5-20>100>100
TPI-1~0.1-1>50>50
SHP099>100~0.05-0.2>100
NSC-87877~1-5~1-5~1-5
Trodusquemine (MSI-1436)>100>100~0.5-2

Interpretation of Potential Outcomes:

  • Potent and Selective SHP-1 Inhibition: If p-Acetamidobenzenestibonic acid exhibits a low micromolar or nanomolar IC50 for SHP-1 and significantly higher values for SHP-2 and PTP1B, it would suggest a similar profile to sodium stibogluconate but potentially with greater potency. This could warrant further investigation into its potential as an immunomodulatory or anti-cancer agent.[6][9]

  • Broad-Spectrum PTP Inhibition: An IC50 in a similar range for all three PTPs would indicate a non-selective inhibitor, similar to NSC-87877. While less desirable for targeted therapy, such a compound could serve as a useful research tool.

  • Novel Selectivity: Discovery of potent and selective inhibition of SHP-2 or PTP1B would be a significant finding, suggesting a mechanism of action distinct from other known antimonial compounds and opening new avenues for therapeutic development in oncology or metabolic diseases.[10][15]

Understanding the Mechanism of Action: A Signaling Pathway Perspective

The inhibitory activity of p-Acetamidobenzenestibonic acid on a specific PTP would have distinct downstream cellular consequences. The following diagram illustrates the role of SHP-1 in the negative regulation of a generic cytokine signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) pSTAT->Gene_Expression Dimerizes and translocates SHP1 SHP-1 SHP1->JAK Dephosphorylates Inhibitor p-Acetamidobenzenestibonic acid Inhibitor->SHP1 Inhibits Cytokine Cytokine Cytokine->Receptor Binds

Caption: Inhibition of SHP-1 by p-Acetamidobenzenestibonic acid can lead to sustained JAK-STAT signaling.

In this example, SHP-1 acts as a brake on the signaling cascade by dephosphorylating and inactivating the JAK kinase.[14] An inhibitor like p-Acetamidobenzenestibonic acid would block this dephosphorylation, leading to prolonged activation of the pathway and enhanced gene expression.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of p-Acetamidobenzenestibonic acid as a potential protein tyrosine phosphatase inhibitor. The outlined experimental protocols and comparative data with known inhibitors will enable a robust evaluation of its potency and selectivity.

Should p-Acetamidobenzenestibonic acid demonstrate promising inhibitory activity against any of the target PTPs, further studies would be warranted. These would include:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, allosteric).

  • Cell-Based Assays: To confirm the on-target activity in a cellular context and assess its effects on downstream signaling pathways.[21]

  • Selectivity Profiling: To screen against a broader panel of PTPs to fully characterize its selectivity profile.

The systematic approach detailed in this guide will provide a solid foundation for understanding the biochemical activity of p-Acetamidobenzenestibonic acid and will be instrumental in guiding future research and development efforts.

References

  • Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. (2019). Anticancer Research. [Link]

  • Sodium stibogluconate - Wikipedia. Wikipedia. [Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. (2003). Current Opinion in Investigational Drugs. [Link]

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. (2020). Acta Pharmaceutica Sinica B. [Link]

  • Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents. (2010). Oncotarget. [Link]

  • Inhibitors of protein tyrosine phosphatases: next-generation drugs? (2005). Angewandte Chemie International Edition. [Link]

  • What is the mechanism of Meglumine Antimoniate? (2024). Patsnap Synapse. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2021). Bio-protocol. [Link]

  • A Focused Library of Protein Tyrosine Phosphatase Inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

  • Sodium stibogluconate. DermNet. [Link]

  • Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. (2006). Proceedings of the National Academy of Sciences. [Link]

  • Use of protein tyrosine phosphatase inhibitors as promising targeted therapeutic drugs. (2009). Current Medicinal Chemistry. [Link]

  • What is the mechanism of Sodium stibogluconate? (2024). Patsnap Synapse. [Link]

  • What are SHP1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Sodium Stibogluconate. (2026). Massive Bio. [Link]

  • Novel SHP-1 Inhibitors Tyrosine Phosphatase Inhibitor-1 and Analogs with Preclinical Anti-Tumor Activities as Tolerated Oral Agents. (2010). ResearchGate. [Link]

  • Sodium stibogluconate: Uses & Dosage. MIMS Singapore. [Link]

  • Recent Advances of SHP2 Inhibitors in Cancer Therapy: Current Development and Clinical Application. (2020). Journal of Medicinal Chemistry. [Link]

  • Integrated Approach to Identify Selective PTP1B Inhibitors Targeting the Allosteric Site. (2021). Journal of Chemical Information and Modeling. [Link]

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022). International Journal of Molecular Sciences. [Link]

  • Meglumine antimoniate. Wikidoc. [Link]

  • Consideration of SHP-1 as a Molecular Target for Tumor Therapy. (2023). International Journal of Molecular Sciences. [Link]

  • Sidestepping SHP2 inhibition. (2023). Journal of Experimental Medicine. [Link]

  • SHP2 Inhibitors Undergo Exploration in Combinations. (2023). Targeted Oncology. [Link]

  • Novel SHP-1 inhibitors tyrosine phosphatase inhibitor-1 and analogs with preclinical anti-tumor activities as tolerated oral agents. (2010). Oncotarget. [Link]

  • Chemical structures of glucantime (meglumine antimoniate)... (2014). ResearchGate. [Link]

  • Kinetic Enzyme Analysis. (2023). Medicine LibreTexts. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Efficacy of meglumine antimoniate treatment on boxer Leishmania infantum skin lesions: case report. (2023). Frontiers in Veterinary Science. [Link]

  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]

  • IC50 Determination. edX. [Link]

  • Determination of IC50 (half maximal inhibitory concentration) value. Bio-protocol. [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. OUCI. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

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  • Identification, Molecular Docking Mechanism and Cellular Activity of Selenium-Enriched ACE Inhibitory Peptides from Oysters. (2025). Marine Drugs. [Link]

  • Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity, Antioxidant Properties, Phenolic Content and Amino Acid Profiles of Fucus spiralis L. Protein Hydrolysate Fractions. (2017). Marine Drugs. [Link]

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Comparative

A Spectroscopic Guide to the Synthesis of p-Acetamidobenzenestibonic Acid: From Precursors to Product

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of the spectroscopic data for p-acetamidobenzenestibonic acid, a compound of interest in medicinal chemistry, and its key precursors: acetanilide and p-aminobenzenestibonic acid. By understanding the spectral evolution from starting materials to the final product, scientists can ensure the purity, identity, and structural integrity of their synthesized compounds.

Synthetic Pathway Overview

The synthesis of p-acetamidobenzenestibonic acid typically proceeds via a two-step process. First, p-aminobenzenestibonic acid is synthesized, often through the stibonation of aniline. Subsequently, the amino group of p-aminobenzenestibonic acid is acetylated to yield the final product. Acetanilide serves as a crucial reference compound, representing the acetylated aromatic amine portion of the target molecule.

Synthesis_Pathway cluster_precursors Precursors & Analogues Acetanilide Acetanilide p_aminobenzenestibonic_acid p-Aminobenzenestibonic Acid p_acetamidobenzenestibonic_acid p-Acetamidobenzenestibonic Acid p_aminobenzenestibonic_acid->p_acetamidobenzenestibonic_acid Acetylation

Figure 1: Synthetic relationship between the precursors and the final product, p-acetamidobenzenestibonic acid.

I. Acetanilide: The Acetylated Amine Precursor

Acetanilide provides the foundational spectroscopic signature for the N-acetylated phenyl group. Its well-documented spectral data are the cornerstone for interpreting the more complex spectra of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Acetanilide

The ¹H and ¹³C NMR spectra of acetanilide are characterized by signals corresponding to the acetyl group and the monosubstituted benzene ring.

Table 1: NMR Spectroscopic Data for Acetanilide

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment
Acetanilide[1]~2.1Singlet-CH₃ (Acetyl group)
~7.0Tripletpara-H
~7.2Tripletmeta-H
~7.4Doubletortho-H
~8.75Singlet (broad)-NH (Amide proton)
¹³C NMR Chemical Shift (δ, ppm) Assignment
Acetanilide[1]~24.1-CH₃ (Acetyl group)
~120.4ortho-C
~128.7meta-C
~124.1para-C
~138.2ipso-C (C-N)
~169.5C=O (Amide carbonyl)
  • ¹H NMR Analysis: The downfield shift of the aromatic protons compared to benzene (δ 7.34 ppm) is due to the electron-withdrawing nature of the acetamido group. The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent.

  • ¹³C NMR Analysis: The carbonyl carbon of the amide group appears significantly downfield at around 169.5 ppm. The ipso-carbon attached to the nitrogen is also deshielded.

Infrared (IR) Spectroscopy of Acetanilide

The IR spectrum of acetanilide is dominated by absorptions from the amide functional group and the aromatic ring.

Table 2: Key IR Absorptions for Acetanilide

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching~3300 (sharp)
C=O (Amide I)Stretching~1665
N-HBending (Amide II)~1550
Aromatic C-HStretching>3000
Aromatic C=CStretching~1600, ~1490
Aromatic C-HOut-of-plane bending~750, ~690

The strong absorption at ~1665 cm⁻¹ is a hallmark of the amide I band (C=O stretch), while the N-H stretch appears as a sharp peak around 3300 cm⁻¹.

Mass Spectrometry (MS) of Acetanilide

The electron ionization (EI) mass spectrum of acetanilide shows a prominent molecular ion peak.

Table 3: Mass Spectrometric Data for Acetanilide

m/z Relative Intensity Assignment
135High[M]⁺ (Molecular ion)
93High[M - C₂H₂O]⁺ (Loss of ketene)
43High[CH₃CO]⁺ (Acetyl cation)

The fragmentation pattern, particularly the loss of ketene to form the anilinium cation (m/z 93) and the presence of the acetyl cation (m/z 43), is highly characteristic.

II. p-Aminobenzenestibonic Acid: The Stibonated Precursor

p-Aminobenzenestibonic acid represents the introduction of the organoantimony functionality. While specific experimental spectra are scarce, we can predict its key features based on related compounds and the known influence of the stibonic acid group.

Predicted NMR Spectroscopy of p-Aminobenzenestibonic Acid

The stibonic acid group (-SbO₃H₂) is expected to be electron-withdrawing, influencing the chemical shifts of the aromatic protons and carbons.

Table 4: Predicted NMR Spectroscopic Data for p-Aminobenzenestibonic Acid

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic~6.7 - 6.9Doubletortho to -NH₂
~7.6 - 7.8Doubletortho to -SbO₃H₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic~115ortho to -NH₂
~135ortho to -SbO₃H₂
~125ipso-C (C-Sb)
~150ipso-C (C-N)
  • Rationale for Predictions: The amino group is strongly electron-donating, shielding the ortho protons and carbons. Conversely, the stibonic acid group is electron-withdrawing, deshielding its ortho counterparts. This will result in a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy of p-Aminobenzenestibonic Acid

The IR spectrum will be a composite of an aromatic amine and an arylstibonic acid.

Table 5: Predicted Key IR Absorptions for p-Aminobenzenestibonic Acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretching (asymmetric & symmetric)~3400-3200 (two bands)
O-H (Stibonic acid)Stretching (broad)~3000-2500
Aromatic C=CStretching~1600, ~1500
Sb=O / Sb-OStretching~800-600
Aromatic C-HOut-of-plane bending~830 (para-disubstituted)

The broad O-H absorption from the stibonic acid group and the characteristic Sb=O/Sb-O stretches in the lower frequency region will be key diagnostic peaks.

III. p-Acetamidobenzenestibonic Acid: The Final Product

The spectroscopic data for p-acetamidobenzenestibonic acid will integrate the features observed in its precursors. The acetylation of the amino group will induce significant changes in the electronic environment of the aromatic ring.

Spectral_Comparison cluster_HNMR ¹H NMR cluster_IR IR (cm⁻¹) Acetanilide_H Acetanilide -CH₃: ~2.1 ppm Aromatic: ~7.0-7.4 ppm -NH: ~8.75 ppm p_Acetamido_Sb_H p-Acetamidobenzenestibonic Acid (Predicted) -CH₃: ~2.2 ppm Aromatic: ~7.6-8.0 ppm -NH: ~10.0 ppm Acetanilide_IR Acetanilide C=O: ~1665 N-H: ~3300 p_Acetamido_Sb_IR p-Acetamidobenzenestibonic Acid (Predicted) C=O: ~1670 N-H: ~3250 Sb=O/Sb-O: ~800-600

Figure 2: Predicted key spectroscopic shifts from acetanilide to p-acetamidobenzenestibonic acid.

Predicted NMR Spectroscopy of p-Acetamidobenzenestibonic Acid

The conversion of the electron-donating amino group to the electron-withdrawing acetamido group will cause a downfield shift of the aromatic signals.

Table 6: Predicted NMR Spectroscopic Data for p-Acetamidobenzenestibonic Acid

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Acetyl~2.2Singlet-CH₃
Aromatic~7.6 - 7.8Doubletortho to -NHAc
~7.8 - 8.0Doubletortho to -SbO₃H₂
Amide~9.8 - 10.2Singlet (broad)-NH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Acetyl~25-CH₃
Aromatic~120ortho to -NHAc
~132ortho to -SbO₃H₂
~130ipso-C (C-Sb)
~142ipso-C (C-N)
Carbonyl~170C=O
  • Rationale for Predictions: The acetamido group is less electron-donating than the amino group, leading to a general deshielding of the aromatic protons and carbons compared to p-aminobenzenestibonic acid. The chemical shifts will be more comparable to those of acetanilide, but with the additional deshielding effect of the stibonic acid group.

Predicted Infrared (IR) Spectroscopy of p-Acetamidobenzenestibonic Acid

The IR spectrum will clearly show the presence of both the amide and the stibonic acid functionalities.

Table 7: Predicted Key IR Absorptions for p-Acetamidobenzenestibonic Acid

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretching~3250
O-H (Stibonic acid)Stretching (broad)~3000-2500
C=O (Amide I)Stretching~1670
N-H (Amide II)Bending~1540
Aromatic C=CStretching~1600, ~1500
Sb=O / Sb-OStretching~800-600
Aromatic C-HOut-of-plane bending~840 (para-disubstituted)

The key transformations to monitor are the disappearance of the characteristic primary amine N-H stretches and the appearance of the strong amide I and II bands.

Predicted Mass Spectrometry (MS) of p-Acetamidobenzenestibonic Acid

Obtaining a clear molecular ion for arylstibonic acids can be challenging due to their low volatility and tendency to form clusters. Electrospray ionization (ESI) would be the preferred method.

  • Expected Observations: In negative-ion mode ESI-MS, one might expect to observe the deprotonated molecule [M-H]⁻. Fragmentation could involve the loss of water from the stibonic acid group or cleavage of the C-Sb bond. Due to the isotopic distribution of antimony (¹²¹Sb and ¹²³Sb), the molecular ion and antimony-containing fragments will appear as a characteristic doublet.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol (ATR)
  • Ensure the attenuated total reflectance (ATR) crystal is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the crystal and apply pressure.

  • Record the sample spectrum.

  • The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

This guide provides a framework for the spectroscopic analysis of p-acetamidobenzenestibonic acid and its precursors. By comparing the spectra of the starting materials and the final product, researchers can confidently track the progress of the synthesis and verify the structure of the target molecule. The provided predictions for the antimony-containing compounds, based on established chemical principles, offer a valuable tool for the interpretation of experimental data. As with any synthesis, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous characterization.

References

  • Hesse, M., Meier, H., & Zeeh, B. (1984). Spektroskopische Methoden in der organischen Chemie. Georg Thieme Verlag. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling p-Acetamidobenzenestibonic acid

As a Senior Application Scientist, I recognize that handling specialized organoantimony compounds like p-Acetamidobenzenestibonic acid (often referred to as Stibacetin; CAS: 98-76-0) requires more than just following a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organoantimony compounds like p-Acetamidobenzenestibonic acid (often referred to as Stibacetin; CAS: 98-76-0) requires more than just following a checklist—it requires a deep mechanistic understanding of the chemical's interaction with human biology.

Historically pivotal in parasitology for treating Leishmaniasis, this pentavalent antimony [Sb(V)] compound is currently utilized in specialized drug development and chemical synthesis[1]. While its pentavalent state is generally more stable outside the body, accidental exposure triggers a cascade of intracellular events that demand rigorous Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Toxicology: The "Why" Behind the PPE

Effective safety protocols must be rooted in mechanistic causality. When p-Acetamidobenzenestibonic acid is inhaled as a dust or absorbed dermally, it undergoes rapid intracellular reduction. Cellular Glutathione (GSH) catalyzes the reduction of Sb(V) to the highly reactive trivalent state, Sb(III)[2].

This conversion is highly destructive for two reasons:

  • Antioxidant Depletion: The consumption of GSH depletes the cell's primary antioxidant reserves, leading to severe redox dyshomeostasis and the accumulation of Reactive Oxygen Species (ROS)[3].

  • Enzymatic Inhibition: The resulting Sb(III) has a high affinity for sulfhydryl groups, covalently binding to critical protein thiols and disrupting cellular function, ultimately driving cardiovascular toxicity, hepatotoxicity, and nephrotoxicity[3].

ToxicityPathway SbV p-Acetamidobenzenestibonic Acid [Sb(V)] GSH Glutathione (GSH) Depletion SbV->GSH Cellular Uptake SbIII Trivalent Antimony [Sb(III)] GSH->SbIII Redox Conversion ROS Reactive Oxygen Species (ROS) SbIII->ROS Redox Imbalance Thiol Protein Thiol Binding (Enzyme Inhibition) SbIII->Thiol Covalent Binding Tox Cardiovascular & Hepatotoxicity ROS->Tox Oxidative Stress Thiol->Tox Cellular Dysfunction

Mechanistic pathway of antimony-induced oxidative stress and cellular toxicity.

Risk Assessment & Regulatory Exposure Limits

Because the primary physical form of p-Acetamidobenzenestibonic acid is a crystalline powder, aerosolization during weighing and transfer is the most critical hazard vector. The compound falls under the strict regulatory umbrella of "Antimony and compounds (as Sb)"[4].

Regulatory AgencyExposure Limit TypeLimit Value (as Sb)
OSHA Permissible Exposure Limit (PEL)0.5 mg/m³ (8-hour TWA)[4]
NIOSH Recommended Exposure Limit (REL)0.5 mg/m³ (10-hour TWA)[5]
ACGIH Threshold Limit Value (TLV)0.5 mg/m³ (8-hour TWA)[4]
NIOSH Immediately Dangerous to Life/Health (IDLH)50 mg/m³[5]

Personal Protective Equipment (PPE) Matrix

To prevent inhalation and dermal absorption, the following self-validating PPE system is mandatory for all laboratory personnel handling the dry powder.

PPE CategorySpecificationMechanistic Rationale
Respiratory Protection N95, R95, or P100 particulate respirator (Minimum APF = 10).Filters out aerosolized micro-particles that can bypass the upper respiratory tract and deposit in the alveoli, preventing systemic Sb uptake[5].
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or heavy Nitrile (8+ mil).Organoantimony compounds can permeate standard thin nitrile over extended exposure. The inner glove acts as a fail-safe during outer glove decontamination[6].
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Prevents mucosal absorption and severe ocular irritation from airborne dust[5].
Body Protection Disposable Tyvek® coveralls or dedicated impermeable lab coat.Prevents accumulation of antimony dust on personal clothing, mitigating chronic secondary exposure routes[7].

Operational Handling Protocols

Do not deviate from these steps when handling the dry powder. This workflow ensures that containment is maintained from the moment the primary vessel is opened until the compound is safely solubilized.

Workflow Step1 1. Don PPE (N95/P100, Double Gloves, Tyvek) Step2 2. Containment (Class II BSC or Fume Hood) Step1->Step2 Step3 3. Handling (Weighing & Solubilization) Step2->Step3 Step4 4. Decontamination (10% Bleach / Soap & Water) Step3->Step4 Step5 5. Disposal (Hazardous Heavy Metal Waste) Step4->Step5

Standard operating procedure workflow for handling p-Acetamidobenzenestibonic acid.

Step-by-Step Methodology:

  • Preparation & PPE Donning: Inspect all PPE. Don the Tyvek suit, followed by the N95/P100 respirator, safety goggles, and the first pair of nitrile gloves. Tape the wrists of the coveralls if handling large quantities, then don the outer gloves.

  • Containment Setup: All handling of the dry powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood with a face velocity of 80-100 fpm. Place an anti-static weighing boat on the balance to prevent electrostatic dispersion of the powder.

  • Weighing & Solubilization:

    • Slowly open the primary container to avoid pressure-induced puffing of the powder.

    • Use a dedicated, grounded anti-static micro-spatula.

    • Transfer the required mass and immediately cap the primary container.

    • Critical Step: Solubilize the powder inside the fume hood before transporting it to other lab areas. Once in solution, the inhalation risk drops significantly, shifting the hazard profile primarily to dermal contact.

  • Immediate Decontamination: Wipe down the exterior of the weighing vessel and the balance with a damp, disposable lint-free cloth to capture any stray micro-particles.

Decontamination & Disposal Plans

Antimony compounds are highly toxic to aquatic life and must never enter the standard wastewater stream[8].

Spill Response & Surface Decontamination:

  • Solid Spills: Do not dry sweep under any circumstances, as this aerosolizes the toxic dust. Cover the spill with damp paper towels or use a HEPA-filtered vacuum explicitly dedicated to hazardous materials.

  • Surface Cleaning: Wash the affected area with a 10% bleach solution followed by copious amounts of soap and water. Antimony residues are effectively mobilized by soapy water, ensuring complete removal from non-porous surfaces[5][6].

  • Glove Removal: Doff the contaminated outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Use the clean inner gloves to handle the sealed waste container.

Waste Segregation:

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a rigid, sealable container labeled "Hazardous Waste - Heavy Metals (Antimony)."

  • Liquid Waste: Aqueous and organic solutions containing p-Acetamidobenzenestibonic acid must be collected in dedicated, chemically compatible carboys. Label clearly with the chemical name, CAS number (98-76-0), and "Toxic - Contains Antimony."

  • Coordinate directly with your institutional Environmental Health and Safety (EHS) department for final incineration or specialized heavy metal disposal.

References

  • [2] Availability, Toxicology and Medical Significance of Antimony. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [8] Antimony in Mine Wastes: Geochemistry, Mineralogy, and Microbiology. GeoScienceWorld. Available at:[Link]

  • [3] Cardiovascular Effects of Environmental Metal Antimony: Redox Dyshomeostasis as the Key Pathogenic Driver. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] The Pentavalent Antimony Compounds in Tropical Medicine. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] ANTIMONY & COMPOUNDS (as Sb) | Occupational Safety and Health Administration. OSHA.gov. Available at:[Link]

  • [5] Antimony - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • [7] Hazardous Substance Fact Sheet: Antimony Tribromide. New Jersey Department of Health. Available at:[Link]

  • [6] Hazardous Substance Fact Sheet: Antimony. New Jersey Department of Health. Available at:[Link]

Sources

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